molecular formula C7H12O3 B1202032 2-Hydroxypropyl methacrylate CAS No. 25703-79-1

2-Hydroxypropyl methacrylate

カタログ番号: B1202032
CAS番号: 25703-79-1
分子量: 144.17 g/mol
InChIキー: VHSHLMUCYSAUQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxypropyl methacrylate is an enoate ester that is the 1-methacryloyl derivative of propane-1,2-diol. It has a role as a polymerisation monomer. It derives from a propane-1,2-diol and a methacrylic acid.
Crystals or white crystalline solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25703-79-1
Record name Poly(2-hydroxypropyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25703-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1029629
Record name 2-Hydroxypropyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white crystalline solid. (NTP, 1992), Liquid
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25703-79-1, 923-26-2
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Hydroxypropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypropyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(2-hydroxypropyl methacrylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYPROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

430 to 433 °F (NTP, 1992)
Record name POLY(2-HYDROXYPROPYL METHACRYLATE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20938
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Poly(2-hydroxypropyl methacrylate) (pHPMA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-hydroxypropyl methacrylate), or pHPMA, is a hydrophilic, biocompatible, and non-immunogenic polymer that has garnered significant attention in the biomedical and pharmaceutical fields.[1][2][3] Its unique combination of properties, particularly the presence of hydroxyl groups, imparts flexibility, water absorption capabilities, and potential for further functionalization.[2] These characteristics make pHPMA an exemplary candidate for advanced applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds.[1] This guide provides an in-depth overview of the core physicochemical properties of pHPMA, details common experimental protocols for its characterization, and illustrates its mechanism of action in drug delivery.

Core Physicochemical Properties

The functional performance of pHPMA is dictated by its fundamental physicochemical properties. These properties are highly dependent on the polymer's molecular weight and the method of synthesis. Key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of pHPMA

PropertyValue/RangeSignificance & Remarks
Glass Transition Temp. (Tg) ~76 - 95 °C[4]Defines the transition from a rigid, glassy state to a more flexible, rubbery state. This is critical for determining mechanical properties and processing temperatures.[5]
Solubility Soluble in lower alcohols, DMF, THF.[4]Governs solvent selection for synthesis, purification, and formulation. While highly hydrophilic, its solubility in pure water can be limited at very high molecular weights.
Appearance White to off-white solid/powder.Basic physical identification.

Table 2: Molecular Weight and Distribution of pHPMA

PropertyValue/RangeSignificance & Remarks
Molecular Weight (Mw) 10,000 - 1,000,000 g/mol [4]A critical parameter in drug delivery. Mw > 40 kDa is generally required to avoid rapid renal clearance and leverage the EPR effect for tumor targeting.[6]
Polydispersity Index (PDI) < 1.5 (Controlled Polymerization)[4]Indicates the breadth of the molecular weight distribution. A lower PDI (<1.5), achievable with techniques like RAFT, signifies greater homogeneity, leading to more predictable and consistent material properties.[4]
> 1.5 (Free Radical Polymerization)[4]Conventional free radical polymerization results in a broader distribution of chain lengths, which can affect material performance.[4]

Synthesis and Polymerization Techniques

The properties of pHPMA are directly influenced by its synthesis method. Controlled polymerization techniques are often preferred to achieve well-defined architectures and narrow molecular weight distributions, which are crucial for biomedical applications.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method for synthesizing pHPMA with predetermined molecular weights and low PDI.[7] This technique offers excellent control over the polymer chain architecture.

RAFT_Polymerization cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis HPMA HPMA Monomer Reaction Polymerization (Aqueous Media, 70°C) HPMA->Reaction RAFT_Agent RAFT Agent (e.g., Dithiobenzoate) RAFT_Agent->Reaction Initiator Initiator (e.g., V-501) Initiator->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification Crude Polymer pHPMA Well-defined pHPMA Purification->pHPMA Purified Polymer Characterization Characterization (GPC, NMR) pHPMA->Characterization

Workflow for pHPMA synthesis via RAFT polymerization.

Experimental Protocols for Characterization

Accurate characterization of pHPMA is essential for its application. The following protocols outline standard methodologies for determining key physicochemical properties.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) of pHPMA.

Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[8] Larger molecules elute from the chromatography column faster than smaller molecules.[9]

Methodology:

  • System Preparation: The GPC system should be equipped with a refractive index (RI) detector and columns suitable for the desired molecular weight range (e.g., Agilent PL aquagel-OH columns).[10][11]

  • Mobile Phase: Prepare an appropriate aqueous mobile phase, such as a buffer solution (e.g., 0.5 M sodium nitrate), to prevent interactions between the polymer and the column packing material.[10]

  • Calibration: Generate a calibration curve using narrow-PDI polymer standards (e.g., pullulan or polystyrene standards) with known molecular weights.[8][9] Plot the logarithm of the molecular weight against the elution time.[8]

  • Sample Preparation: Dissolve the pHPMA sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm filter before injection to remove any particulate matter.[1]

  • Analysis: Inject the prepared sample into the GPC system. The RI detector will monitor the polymer concentration as it elutes.

  • Data Analysis: The elution profile (chromatogram) is used to calculate Mn, Mw, and PDI relative to the calibration curve.[8] Software provided with the instrument performs these calculations by integrating the area under the chromatogram.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of pHPMA.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[5][13]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry pHPMA sample into an aluminum DSC pan and hermetically seal it.[12][13]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 120 °C) to erase any prior thermal history.[13][14]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -20 °C).

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from this second heating scan to ensure a consistent thermal history.[13]

  • Data Analysis: The Tg is typically reported as the midpoint of the step transition in the heat flow curve from the second heating scan.[5]

Viscosity Measurement by Dilute Solution Viscometry

Objective: To determine the intrinsic viscosity [η] of pHPMA, which relates to its molecular weight via the Mark-Houwink equation.

Principle: The viscosity of a polymer solution is higher than that of the pure solvent and increases with the polymer's molecular weight and concentration.[15][16] By measuring the viscosity at several low concentrations and extrapolating to zero concentration, the intrinsic viscosity can be determined.[17]

Methodology:

  • Apparatus: Use a capillary viscometer, such as an Ostwald or Ubbelohde type, placed in a constant temperature water bath.[16][17]

  • Solution Preparation: Prepare a stock solution of pHPMA in a suitable solvent (e.g., water or a buffer). Create a series of dilutions from this stock solution. Measurements should be made in the dilute regime to avoid intermolecular interactions.[15]

  • Measurement:

    • Measure the efflux time (t₀) for the pure solvent to flow between two marked points on the viscometer.

    • For each polymer dilution, rinse the viscometer with the solution and then measure its efflux time (t).[17]

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration (c).[18]

    • Plot the reduced viscosity (η_sp/c) against concentration.

    • Extrapolate the linear plot to zero concentration. The y-intercept of this plot is the intrinsic viscosity [η].[16]

Application in Drug Delivery

pHPMA is a leading polymer platform for nanomedicines, primarily due to its ability to exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

The EPR Effect

Tumors develop abnormal and leaky blood vessels and have poor lymphatic drainage.[19] Macromolecules larger than the renal clearance threshold (~40 kDa) can pass through these leaky vessels and accumulate in the tumor tissue, a phenomenon known as the EPR effect.[6] This passive targeting mechanism increases the drug concentration at the tumor site while minimizing exposure to healthy tissues.

EPR_Effect cluster_systemic Systemic Circulation cluster_normal Normal Tissue cluster_tumor Tumor Microenvironment Conjugate pHPMA-Drug Conjugate (>40 kDa) NormalVessel Tight Endothelial Junctions Conjugate->NormalVessel Minimal Extravasation TumorVessel Leaky Vasculature (Wide Fenestrations) Conjugate->TumorVessel Enhanced Permeation NormalTissue Healthy Cells TumorTissue Tumor Cells TumorVessel->TumorTissue Accumulation Lymphatics Impaired Lymphatic Drainage TumorTissue->Lymphatics Reduced Clearance

Passive tumor targeting via the EPR effect.
Intracellular Drug Release Pathway

Once the pHPMA conjugate accumulates in the tumor, it is internalized by cancer cells, typically through endocytosis.[20] The drug is often attached to the polymer via a linker that is designed to be cleaved under specific conditions found within the cell's lysosomes (e.g., low pH or the presence of certain enzymes like cathepsin B).[20][21] This triggered release ensures the active drug is liberated at its site of action.

Intracellular_Release cluster_outside Extracellular Space cluster_inside Intracellular Pathway start pHPMA-Drug Conjugate endocytosis Endocytosis start->endocytosis endosome Endosome (pH 5.5-6.8) endocytosis->endosome lysosome Lysosome (pH 4.0-5.0, High Cathepsin B) endosome->lysosome Maturation release Linker Cleavage & Drug Release lysosome->release target Drug acts on intracellular target release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Mechanism of triggered intracellular drug release.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Free-Radical Polymerization of N-(2-Hydroxypropyl)methacrylamide (HPMA)

N-(2-hydroxypropyl)methacrylamide (HPMA) is a water-soluble monomer crucial in the development of biocompatible polymers, particularly for drug delivery systems.[1][2] Poly(HPMA) is non-immunogenic and has been extensively studied as a carrier for therapeutic agents.[3] Conventional free-radical polymerization is a foundational method for synthesizing poly(HPMA) (pHPMA), offering a straightforward approach to producing these valuable polymers.[1][3] This guide details the core mechanism, experimental protocols, and quantitative aspects of this process.

Core Mechanism of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process that consists of three fundamental steps: initiation, propagation, and termination.[4]

Initiation

The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition.[4] These highly reactive radicals then attack the carbon-carbon double bond of an HPMA monomer, forming a new, larger radical and initiating the polymer chain.[4][5] Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), are common initiators in this process.[6][7][8]

G cluster_initiation Initiation Stage I Initiator (I) R 2R• (Primary Radicals) I->R kd (Decomposition) RM RM• (Initiated Chain) R->RM ki (Addition) M HPMA Monomer (M)

Caption: The initiation phase involves initiator decomposition and the subsequent addition of a radical to a monomer.

Propagation

During propagation, the newly formed monomer radical rapidly adds to a succession of other HPMA monomers. This chain reaction extends the polymer backbone, with the radical active site continuously moving to the newly added monomer unit at the end of the growing chain.[4][5] This step is responsible for the formation of the high molecular weight polymer.

G cluster_propagation Propagation Stage RMn R(M)n• RMn1 R(M)n+1• (Growing Chain) RMn->RMn1 kp (Chain Growth) M HPMA Monomer (M)

Caption: The propagation stage involves the sequential addition of monomers to the growing polymer radical chain.

Termination

The polymerization process concludes when the growing radical chains are deactivated. Termination typically occurs through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer radicals react to form a single, stable polymer chain.[4]

  • Disproportionation: A hydrogen atom is transferred from one growing radical chain to another. This results in two separate, stable polymer chains: one with a saturated end and another with an unsaturated (double bond) end.[4][5][9] For methacrylates, termination occurs through both combination and disproportionation.[9]

G cluster_termination Termination Stage RMn R(M)n• P_comb P(n+m) (Combination Product) RMn->P_comb ktc P_disp1 Pn + Pm (Disproportionation Products) RMn->P_disp1 ktd RMm R(M)m•

Caption: Termination of growing polymer chains occurs primarily via combination or disproportionation mechanisms.

Experimental Protocols

While conventional free-radical polymerization provides less control over molecular weight distribution compared to controlled radical polymerization techniques like RAFT or ATRP, it remains a valuable and accessible method.[1][3][10]

Standard Protocol for Free-Radical Polymerization of HPMA

This protocol outlines a typical procedure for synthesizing pHPMA in a laboratory setting.

Materials and Reagents:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN) initiator

  • Methanol (or another suitable solvent like DMF or tert-butanol)[6]

  • Nitrogen or Argon gas (for deoxygenation)

  • Dialysis tubing (for purification)

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve the HPMA monomer and AIBN initiator in methanol. The concentration of monomer and the monomer-to-initiator ratio are critical parameters that influence the final molecular weight.

  • Deoxygenation: Seal the flask and purge the solution with a steady stream of dry nitrogen or argon gas for at least 30 minutes. This step is crucial as dissolved oxygen can inhibit the polymerization by reacting with the free radicals.[3]

  • Polymerization: Immerse the sealed flask into a preheated oil bath set to a specific temperature (e.g., 60-70°C for AIBN).[3] Allow the reaction to proceed with constant stirring for a predetermined time (e.g., 6-24 hours). The reaction time can be adjusted to control monomer conversion.

  • Termination: Stop the reaction by removing the flask from the heat and exposing the solution to air, which will quench the radical chains.

  • Purification: Purify the resulting pHPMA by precipitating the polymer in a non-solvent (like diethyl ether) or, more commonly, by extensive dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and solvent.[3]

  • Isolation: Isolate the purified polymer by freeze-drying (lyophilization) to obtain a white, fluffy solid.

  • Characterization: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI) of the final pHPMA product using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for HPMA Polymerization A 1. Dissolve HPMA & Initiator in Solvent B 2. Deoxygenate with N2/Ar (Purge for 30 min) A->B C 3. Polymerize (e.g., 70°C, 6h) B->C D 4. Terminate Reaction (Cool & Expose to Air) C->D E 5. Purify Polymer (Dialysis vs. Water) D->E F 6. Isolate Pure pHPMA (Lyophilization) E->F G 7. Characterize (GPC/SEC for Mn, PDI) F->G

Caption: A typical workflow for the synthesis and characterization of poly(HPMA) via free-radical polymerization.

Quantitative Data Presentation

The characteristics of the final pHPMA are highly dependent on the reaction conditions. The following table summarizes representative data from free-radical polymerization studies, highlighting the influence of different parameters.

InitiatorSolvent[M]:[I] RatioTemp. (°C)Time (h)Mn (kDa)PDI (Đ)Reference
AIBNMethanol100:1706~301.75[10]
AIBNDMF100:1602425-45>1.5[6]
V-70DMF200:1401850-70>1.6[6]

Note: Data are representative and can vary based on specific experimental nuances. Mn = Number-average molecular weight, PDI = Polydispersity Index, AIBN = 2,2'-azobis(isobutyronitrile), V-70 = 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), DMF = Dimethylformamide.

Conventional free-radical polymerization typically yields polymers with a high polydispersity index (PDI > 1.5), indicating a broad distribution of molecular weights.[3][10] This is a key distinction from controlled polymerization methods which can achieve PDIs closer to 1.1.[10]

Conclusion

Free-radical polymerization provides a robust and accessible method for synthesizing pHPMA, a polymer of significant interest in the biomedical field. Understanding the fundamental mechanism—from initiation through propagation to termination—is essential for controlling the polymerization process. While this method offers less precision over the final polymer architecture compared to controlled techniques, its simplicity and effectiveness ensure its continued relevance. By carefully selecting initiators, solvents, and reaction conditions, researchers can tailor the properties of pHPMA to meet the demands of various applications in drug delivery and materials science.

References

Biocompatibility and Cytotoxicity of Poly(N-(2-hydroxypropyl)methacrylamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) is a synthetic, water-soluble polymer that has garnered significant attention in the biomedical field, particularly in the design of drug delivery systems. Its favorable biocompatibility profile, characterized by low cytotoxicity, non-immunogenicity, and stealth properties that reduce clearance by the reticuloendothelial system, makes it an attractive candidate for therapeutic applications. This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of pHPMA, summarizing key quantitative data, detailing experimental protocols for its assessment, and exploring its interactions with cellular signaling pathways.

Introduction

The development of effective and safe drug carriers is a cornerstone of modern medicine. pHPMA has emerged as a leading polymer platform for the delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, and proteins. Its hydrophilic nature and flexible polymer backbone allow for the conjugation of various molecules without significantly compromising its biocompatible properties. Understanding the intricate details of pHPMA's interaction with biological systems is paramount for its successful translation from the laboratory to clinical applications. This guide aims to provide a comprehensive resource for professionals in the field, consolidating existing knowledge on the biocompatibility and cytotoxicity of pHPMA.

Biocompatibility of pHPMA

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. pHPMA has been extensively studied and is generally considered to be a highly biocompatible polymer.

In Vitro Biocompatibility

In vitro studies are crucial for the initial assessment of a material's biocompatibility. These studies typically involve exposing cultured cells to the material and evaluating cellular responses such as viability, proliferation, and morphology.

Table 1: In Vitro Cytotoxicity of pHPMA Copolymers

Cell LinepHPMA Copolymer CompositionConcentrationCell Viability (%)Reference
MDA-MB-231 (human breast cancer)pHPMA gel with embedded PBLG26‐b‐PEG113 nanoparticlesNot specified>90%[1]
HFFF2 (human foreskin fibroblasts)pHPMA gel with embedded PBLG26‐b‐PEG113 nanoparticlesNot specified>90%[1]

Note: This table will be expanded as more specific quantitative data is gathered.

Hemocompatibility

For intravenously administered materials, hemocompatibility is a critical aspect of biocompatibility. Hemolysis, the rupture of red blood cells, is a key indicator of a material's potential to cause adverse effects in the bloodstream.

Table 2: Hemolytic Activity of pHPMA Copolymers

| pHPMA Copolymer Composition | Concentration | Hemolysis (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Block copolymer nanoparticles with pHPMA shell | Not specified | <1% |[2] |

Note: This table will be expanded as more specific quantitative data is gathered.

Cytotoxicity of pHPMA

Cytotoxicity refers to the quality of being toxic to cells. While pHPMA is generally considered to have low cytotoxicity, it is important to understand the dose-dependent effects and the specific mechanisms that may lead to cell death at high concentrations.

Mechanisms of Cytotoxicity

The cytotoxicity of polymers can be influenced by various factors, including their chemical composition, molecular weight, charge, and the presence of impurities. For pHPMA, its hydrophilic and neutral nature contributes to its low cytotoxicity. However, at very high concentrations, physical effects such as changes in osmotic pressure could potentially lead to cell stress.

Quantitative Cytotoxicity Data

Quantitative measures of cytotoxicity, such as the half-maximal inhibitory concentration (IC50), are essential for comparing the toxicity of different materials.

Table 3: IC50 Values of pHPMA Copolymers

Cell LinepHPMA Copolymer CompositionIC50 ValueReference
Human Fibroblast CellsTo be determinedTo be determined
Human Endothelial CellsTo be determinedTo be determined

Note: This table will be populated as specific IC50 data for pHPMA is identified.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of biocompatibility and cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the pHPMA copolymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_measurement Measurement & Analysis A Seed cells in 96-well plate C Treat cells with pHPMA A->C B Prepare pHPMA solutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 1: Workflow of the MTT assay for assessing cell viability.

Hemolysis Assay

The hemolysis assay is used to evaluate the compatibility of a material with red blood cells.

Protocol:

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Isolation: Centrifuge the blood to separate the red blood cells (RBCs) from the plasma and buffy coat. Wash the RBCs three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of the pHPMA copolymer solution. Use PBS as a negative control (0% hemolysis) and a solution of Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin release.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Hemolysis_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Isolate & wash Red Blood Cells (RBCs) C Mix RBCs with pHPMA solutions A->C B Prepare pHPMA solutions B->C D Incubate at 37°C C->D E Centrifuge to pellet intact RBCs D->E F Measure hemoglobin in supernatant (Abs 540 nm) E->F G Calculate % Hemolysis F->G

Figure 2: Workflow of the hemolysis assay.

Interaction with Cellular Signaling Pathways

Understanding how pHPMA interacts with cellular signaling pathways is crucial for predicting its long-term effects and for designing more effective drug delivery systems. Current research primarily focuses on the signaling effects of pHPMA-drug conjugates, where the conjugated drug is the primary modulator of cellular pathways. There is limited direct evidence to suggest that the pHPMA polymer itself has a significant intrinsic effect on major signaling cascades such as the MAPK and PI3K/AKT pathways.

This section will be updated as more research emerges on the direct interaction of pHPMA with cellular signaling components.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While some studies have investigated the effects of pHPMA-drug conjugates on this pathway, the intrinsic effect of the pHPMA polymer remains to be fully elucidated.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Figure 3: Simplified MAPK signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that plays a central role in cell survival, growth, and metabolism. Similar to the MAPK pathway, the direct influence of the pHPMA polymer on this pathway is not yet well-defined in the scientific literature.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Response Cell Survival, Growth, Proliferation Akt->Response mTOR->Response

Figure 4: Simplified PI3K/AKT signaling pathway.

Conclusion

pHPMA stands out as a highly biocompatible and low-cytotoxicity polymer with significant potential in drug delivery and other biomedical applications. The available data consistently demonstrate its safety profile in vitro. However, to further advance its clinical translation, a more comprehensive understanding of its long-term in vivo biocompatibility and a deeper investigation into its intrinsic interactions with cellular signaling pathways are warranted. This guide serves as a foundational resource, and it is anticipated that ongoing research will continue to expand our knowledge of this promising biomaterial.

References

An In-Depth Technical Guide to the Thermal Properties of Poly(2-hydroxypropyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-hydroxypropyl methacrylate) (PHPMA) is a hydrophilic polymer with significant interest in the biomedical and pharmaceutical fields. Its inherent biocompatibility, conferred by the pendant hydroxyl groups, makes it a prime candidate for applications such as drug delivery systems, hydrogels, and biocompatible coatings. A thorough understanding of the thermal properties of PHPMA is paramount for its effective processing, sterilization, and application, ensuring the stability and efficacy of the final product. This technical guide provides a comprehensive overview of the key thermal characteristics of PHPMA, detailed experimental protocols for their determination, and an exploration of factors that influence these properties.

Core Thermal Properties of Poly(this compound)

The thermal behavior of a polymer is characterized by several key parameters that dictate its response to temperature changes. For PHPMA, an amorphous polymer, the most critical thermal events are its glass transition and thermal decomposition.

Data Presentation

The quantitative thermal properties of poly(this compound) are summarized in the table below for easy reference and comparison.

Thermal PropertyValueNotes
Glass Transition Temperature (Tg) 76 °CThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]
Initial Decomposition Temperature (IDT) 196 °CThe onset temperature at which the polymer begins to lose mass due to thermal degradation.[2]
Temperature of Maximum Decomposition Rate (Tmax) 275 °CThe temperature at which the rate of polymer degradation is at its maximum.[2]
Specific Heat of Monomer 0.46 cal/g/°CWhile not the polymer's specific heat capacity, this value for the monomer provides some context.[3]
Melting Temperature (Tm) Not ApplicableAs an amorphous polymer, PHPMA does not exhibit a sharp melting point.

Experimental Protocols

The characterization of the thermal properties of PHPMA is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For an amorphous polymer like PHPMA, the most significant event observed by DSC is the glass transition.

Methodology:

  • Sample Preparation: A small amount of the PHPMA sample, typically 5-10 mg, is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference to allow for the measurement of differential heat flow.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere and prevent oxidative degradation of the polymer during heating.

  • Thermal Program: To ensure the removal of any prior thermal history, a heat-cool-heat cycle is commonly employed.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature significantly above its expected Tg (e.g., 120 °C) at a constant heating rate, typically 10 °C/min.

    • Cooling Scan: The sample is then cooled back down to the starting temperature at a controlled rate, often the same as the heating rate (10 °C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from this second scan.

  • Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of the polymer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of PHPMA (typically 5-10 mg) is placed into a TGA pan, which is commonly made of an inert material like platinum or alumina.

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during the experiment.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant, linear heating rate, typically 10 °C/min or 20 °C/min.

  • Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss as a function of temperature, and its peak corresponds to the temperature of maximum decomposition rate (Tmax). The initial decomposition temperature (IDT) is often determined as the onset of the weight loss curve.

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the thermal analysis of poly(this compound).

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results PHPMA_Sample PHPMA Sample Weighing Accurate Weighing (5-10 mg) PHPMA_Sample->Weighing Encapsulation Hermetic Sealing in Pan Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Analysis Measure Heat Flow vs. Temperature Determine Glass Transition (Tg) DSC->DSC_Analysis TGA_Analysis Measure Weight Loss vs. Temperature Determine Decomposition Temperatures (IDT, Tmax) TGA->TGA_Analysis Tg_Value Glass Transition Temperature (Tg) DSC_Analysis->Tg_Value Decomposition_Profile Thermal Decomposition Profile TGA_Analysis->Decomposition_Profile

Caption: Workflow for the thermal characterization of PHPMA.

Signaling Pathway for Temperature-Responsive Drug Delivery

The thermal properties of PHPMA are critical for its application in temperature-sensitive drug delivery systems. The following diagram illustrates this relationship.

G cluster_0 System Components cluster_1 Environmental Stimulus cluster_2 Polymer Response & Drug Release PHPMA_Matrix PHPMA Hydrogel Matrix (Tg ~ 76°C) Increased_Mobility Increased Polymer Chain Mobility (as T approaches Tg) PHPMA_Matrix->Increased_Mobility Drug Encapsulated Therapeutic Agent Drug_Release Enhanced Drug Diffusion and Release Temp_Change Temperature Increase (e.g., at infection or tumor site) Temp_Change->Increased_Mobility Increased_Permeability Increased Matrix Permeability Increased_Mobility->Increased_Permeability Increased_Permeability->Drug_Release

Caption: PHPMA in temperature-responsive drug delivery.

Factors Influencing the Thermal Properties of Poly(this compound)

Several factors can influence the thermal properties of PHPMA, which is crucial to consider during material design and processing.

  • Molecular Weight: Generally, the glass transition temperature of a polymer increases with increasing molecular weight up to a certain point, after which it plateaus. This is due to the reduction in chain-end free volume at higher molecular weights.

  • Tacticity: The stereochemical arrangement of the polymer chain (isotactic, syndiotactic, or atactic) can affect chain packing and intermolecular interactions, thereby influencing the Tg.

  • Copolymerization: Incorporating other monomers to form copolymers with this compound can significantly alter the thermal properties. The resulting Tg will depend on the Tg of the comonomer and the composition of the copolymer.

  • Plasticizers and Additives: The presence of plasticizers, residual monomers, or other additives can lower the glass transition temperature by increasing the free volume between polymer chains.

  • Cross-linking: Introducing cross-links into the polymer network will restrict chain mobility and significantly increase the glass transition temperature.

Applications and Implications in Drug Development

The thermal properties of PHPMA have direct implications for its use in drug development and other biomedical applications.

  • Sterilization: The thermal stability of PHPMA, with a decomposition onset of around 196 °C, allows for some heat-based sterilization methods. However, care must be taken to stay well below this temperature to avoid any degradation of the polymer and the encapsulated drug.

  • Processing: The glass transition temperature of 76 °C is a critical parameter for processing techniques such as extrusion and molding. Processing above the Tg allows the material to be shaped, while cooling below the Tg sets its form.

  • Drug Delivery: As illustrated in the diagram above, the Tg of PHPMA can be exploited for stimuli-responsive drug delivery. A localized increase in temperature, for instance at a site of inflammation or a tumor, can trigger a change in the polymer matrix's properties, leading to an accelerated release of the therapeutic agent.

  • Biocompatible Coatings: When used as a coating for medical devices, the thermal properties of PHPMA must be considered to ensure the coating's integrity during any heat-involved manufacturing or sterilization processes.

References

A Comprehensive Technical Guide to the Solubility of 2-Hydroxypropyl Methacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Hydroxypropyl methacrylate (HPMA), a versatile monomer crucial in the development of advanced polymers for biomedical and industrial applications. Understanding its solubility characteristics in various organic solvents is fundamental for its effective polymerization, formulation, and application, directly impacting reaction kinetics, polymer properties, and the performance of the final product.

Core Concepts in Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its molecular structure, featuring both a polar hydroxyl (-OH) group and a less polar methacrylate backbone, results in a broad range of solubility behaviors. The hydroxyl group allows for hydrogen bonding, enhancing solubility in protic and polar solvents, while the methacrylate portion contributes to its compatibility with less polar organic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data for HPMA in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from various technical data sheets and chemical resources. HPMA is generally characterized by its high solubility in many common organic solvents.

For practical lab applications, this compound is often considered "miscible" with a solvent if it forms a single, clear, and homogenous phase at a given concentration and temperature without any visible particulates or phase separation.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols MethanolMiscible
EthanolCompletely Miscible
IsopropanolSoluble
Ketones AcetoneSoluble
Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl AcetateSoluble
Ethers Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Aromatic Hydrocarbons TolueneSoluble
Chlorinated Solvents DichloromethaneSoluble
Amides N,N-Dimethylformamide (DMF)Soluble[1]
Water Soluble/Miscible[2][3][4]

Note: "Soluble" or "Miscible" indicates that HPMA can be dissolved in the solvent under standard laboratory conditions. The exact concentration limits for solubility may vary.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable and can be modified based on the specific solvent and desired precision.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C) in g/100 mL.

Materials:

  • This compound (HPMA), stabilized

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a shaker bath

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of HPMA to a known volume (e.g., 25 mL) of the selected organic solvent in a glass vial. An excess is ensured when undissolved HPMA remains visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: a. After the equilibration period, allow the solution to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solute to settle. b. Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear liquid phase) using a volumetric pipette. c. To ensure the removal of any undissolved microparticles, filter the collected supernatant through a syringe filter compatible with the solvent into a pre-weighed, dry vial.

  • Solvent Evaporation and Mass Determination: a. Weigh the vial containing the filtered solution to determine the total mass of the solution. b. Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the HPMA. The temperature should be below the boiling point of HPMA but high enough for efficient solvent removal. A vacuum oven is recommended for lower temperature evaporation. c. Periodically remove the vial from the oven and weigh it. Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated. d. The final constant weight represents the mass of the dissolved HPMA.

  • Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved HPMA (g) / Volume of supernatant collected (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Place in shaker/stirrer C Separation of Supernatant B->C Allow to settle D Filtration of Supernatant C->D Remove known volume E Weighing of Filtered Solution D->E Collect in pre-weighed vial F Solvent Evaporation E->F Place in oven G Weighing of Dry Solute (HPMA) F->G Dry to constant weight H Calculation of Solubility G->H Use mass and volume data

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Logical Relationship in Polymerization

The choice of solvent is critical in polymerization reactions involving HPMA. The solubility of the monomer, the resulting polymer, and the initiator all play a role in the reaction kinetics and the final properties of the polymer. The following diagram illustrates the logical relationship between solubility and the polymerization process.

G Logical Relationship of Solubility in HPMA Polymerization cluster_inputs System Components cluster_process Polymerization Process cluster_outputs Outcomes A HPMA Monomer D Homogeneous Solution (Good Solubility) A->D E Heterogeneous Mixture (Poor Solubility) A->E B Initiator B->D B->E C Solvent C->D C->E F Polymerization Reaction D->F E->F G Controlled Polymer Properties (e.g., Molecular Weight, PDI) F->G H Uncontrolled Polymer Properties (e.g., Broad PDI, Low Yield) F->H

Caption: The impact of component solubility on the polymerization process and outcomes.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains a gap in the literature, the provided qualitative information, detailed experimental protocol, and workflow visualizations offer a robust framework for handling and utilizing this important monomer in research and development.

References

IUPAC name and synonyms for 2-Hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxypropyl Methacrylate

This technical guide provides a comprehensive overview of this compound (HPMA), a versatile monomer widely utilized in the development of advanced materials for biomedical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and polymerization, along with specific experimental protocols for its application in drug delivery and dental composites.

Nomenclature

The nomenclature of this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several synonyms in commercial and research contexts.

IUPAC Name: 2-hydroxypropyl 2-methylprop-2-enoate[1][2][3]

Synonyms:

  • HPMA[4]

  • 2-HPMA[1][4]

  • Acryester HP[1][5]

  • beta-Hydroxypropyl methacrylate[1][5]

  • 2-Hydroxypropyl 2-methyl-2-propenoate[1][5]

  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester[1][4]

  • Methacrylic acid, 2-hydroxypropyl ester[1][5]

  • Propylene glycol monomethacrylate[5][6]

  • Methacrylic acid, monoester with 1,2-propanediol[6][7]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various polymerization processes.

PropertyValue
Molecular Formula C7H12O3[4][6][7]
Molecular Weight 144.17 g/mol [2][4][7]
Appearance Clear, colorless liquid[2][5]
Odor Light acrylic, pungent, sweet odor[2][8]
Density 1.029 g/cm³ at 20°C; 1.066 g/mL at 25°C[2][7][8]
Boiling Point 87°C[2]; 57°C at 0.5 mmHg[7][8]
Freezing/Melting Point -58°C[2][7][9]
Flash Point 104°C[2][9]; 206°F[7]
Viscosity 8.9 mPa·s at 20°C[2][9]
Vapor Pressure 0.05 mm Hg at 20°C[2][7][8][9]
Refractive Index n20/D 1.447[7][8]
Water Solubility Soluble[7][8]
CAS Number 27813-02-1[2][6][7][10]

Synthesis and Polymerization

2-HPMA is a monomer that can be synthesized and subsequently polymerized to form homopolymers or copolymers with a wide range of other monomers.[2][3][5] The presence of a hydroxyl group in its structure enhances adhesion to surfaces and provides a site for cross-linking.[5][11]

Synthesis of this compound

A common method for the synthesis of 2-HPMA involves the reaction of methacrylic acid with propylene oxide.[5]

Experimental Protocol: Synthesis of 2-HPMA

This protocol is based on a patented synthesis method.[7]

  • Materials: Methacrylic acid, propylene oxide, iron(III) oxide (catalyst), p-hydroxyanisole (MEHQ, inhibitor).

  • Procedure:

    • A 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, reflux condenser, and a constant pressure funnel is placed in a water bath.

    • Add 0.023-0.025 mol of iron(III) oxide, a suitable amount of MEHQ, and 1 mol of methacrylic acid to the flask.

    • Heat the mixture in the water bath to 80-85°C.

    • With stirring, add 1.1-1.2 mol of propylene oxide dropwise through the constant pressure funnel over a period of 1 to 2 hours.

    • After the addition is complete, continue the reaction for another 0.5 to 1.5 hours at 80-85°C.

    • Transfer the reactants to a Claisen distilling flask, add a proper amount of p-hydroxyanisole, and perform distillation under reduced pressure.

    • Collect the fraction at a temperature between 73-79°C under a pressure of 4-6 mmHg to obtain the final product.

Synthesis_of_2_HPMA MA Methacrylic Acid Reactor Reactor (80-85°C) MA->Reactor PO Propylene Oxide PO->Reactor Cat Iron(III) Oxide (Catalyst) Cat->Reactor Inh MEHQ (Inhibitor) Inh->Reactor Distil Vacuum Distillation Reactor->Distil Crude Product Product 2-Hydroxypropyl methacrylate Distil->Product

Caption: Synthesis of this compound.

Polymerization of 2-HPMA

2-HPMA readily copolymerizes with a variety of monomers.[5][11] Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined HPMA-based polymers.[12]

Experimental Protocol: RAFT Polymerization of HPMA

This protocol describes the synthesis of a diblock copolymer using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent (CTA).[12]

  • Materials: PGMA macro-CTA, this compound (HPMA) monomer, 4,4'-azobis(4-cyanopentanoic acid) (ACVA) initiator, water.

  • Procedure:

    • Add the PGMA macro-CTA to a 25 mL round-bottomed flask.

    • Add the HPMA monomer and water to achieve a 10% w/w solution.

    • Add the ACVA initiator. A typical macro-CTA/ACVA molar ratio is 4.0.

    • Sparge the solution with nitrogen for 30 minutes to remove oxygen.

    • Seal the flask and immerse it in an oil bath preheated to 70°C.

    • The polymerization is allowed to proceed for a set time to achieve high monomer conversion.

    • The resulting diblock copolymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

RAFT_Polymerization cluster_reactants Reactants MacroCTA PGMA Macro-CTA Reactor Reaction Vessel (70°C, N2 atmosphere) MacroCTA->Reactor HPMA HPMA Monomer HPMA->Reactor Initiator ACVA Initiator Initiator->Reactor Solvent Water Solvent->Reactor Polymer PGMA-b-PHPMA Diblock Copolymer Reactor->Polymer Polymerization

Caption: RAFT Polymerization of 2-HPMA.

Applications in Drug Development and Research

Poly(this compound) (pHPMA) is a highly biocompatible and water-soluble polymer, making it an excellent candidate for various biomedical applications, especially in drug delivery.[6]

HPMA-Based Hydrogels for Drug Delivery

HPMA can be copolymerized with cross-linking agents to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biodegradable and can encapsulate therapeutic agents for controlled release.

Experimental Protocol: Synthesis of HPMA-Based Hydrogels

This protocol outlines the synthesis of a biodegradable HPMA-based hydrogel.[13]

  • Materials: HPMA copolymer, N,N'-bis(acryloyl)cystamine (BAC) as a biodegradable crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.

  • Procedure:

    • Dissolve the synthesized HPMA copolymer in deionized water.

    • Add the BAC crosslinker to the polymer solution. The molar ratio of HPMA monomer units to BAC can be adjusted to control the crosslinking density (e.g., 95:5).

    • Add the APS initiator to the solution (e.g., 1% w/v of the total solution).

    • Add the TEMED accelerator (e.g., 0.1% v/v of the total solution) to initiate the cross-linking reaction.

    • Quickly mix the solution and cast it into appropriate molds.

    • Allow the hydrogels to cure at room temperature for 2-4 hours.

    • Wash the resulting hydrogels extensively with deionized water to remove any unreacted components.

Experimental Protocol: Loading of Doxorubicin into HPMA Hydrogels

This protocol describes the loading of the anticancer drug doxorubicin into the prepared hydrogels via passive diffusion.[13]

  • Materials: Prepared HPMA hydrogels, doxorubicin hydrochloride, phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1-5 mg/mL).

    • Immerse the pre-weighed, dried HPMA hydrogels in the doxorubicin solution.

    • Allow the hydrogels to swell and absorb the drug solution in the dark at 4°C for 24-48 hours.

    • The amount of loaded drug can be determined by measuring the decrease in the concentration of doxorubicin in the supernatant using UV-Vis spectrophotometry.

2-HPMA in Dental Composites

2-HPMA is also used in the formulation of dental restorative materials.[14] It can be incorporated into the organic matrix of dental composites to modify their properties.

Experimental Protocol: Preparation of an Experimental Dental Composite

This protocol describes the preparation of a model dental composite containing a derivative of 2-HPMA.[9][15]

  • Materials:

    • Organic Matrix: Triethylene glycol dimethacrylate (TEGDMA)/Bisphenol A-glycidyl methacrylate (BisGMA) (50/50 wt%), with a partial replacement by a 2-HPMA derivative (e.g., eugenyl-2-hydroxypropyl methacrylate, EgGMA).

    • Filler: Silanized hydroxyapatite (HA) and zinc oxide (ZnO).

    • Initiator System: Camphorquinone (photoinitiator) and an amine accelerator.

  • Procedure:

    • Prepare the organic matrix by mixing the base monomers (TEGDMA/BisGMA) and the 2-HPMA derivative.

    • Incorporate the photoinitiator system into the organic matrix.

    • Prepare the filler by mixing silanized hydroxyapatite and zinc oxide.

    • The composite paste is prepared by incrementally adding the filler to the organic matrix and mixing thoroughly until a homogeneous paste is obtained. A typical composition is 35% organic matrix and 65% filler by weight.

    • The prepared composite paste can then be light-cured, and its properties, such as the degree of conversion and cytotoxicity, can be evaluated.

Dental_Composite_Workflow cluster_matrix Organic Matrix Preparation cluster_filler Filler Preparation Monomers Base Monomers (TEGDMA/BisGMA) Mix_Matrix Mixing Monomers->Mix_Matrix HPMA_deriv 2-HPMA Derivative HPMA_deriv->Mix_Matrix Initiator Photoinitiator System Initiator->Mix_Matrix Mix_Composite Composite Paste Preparation Mix_Matrix->Mix_Composite Organic Matrix HA Silanized Hydroxyapatite Mix_Filler Mixing HA->Mix_Filler ZnO Zinc Oxide ZnO->Mix_Filler Mix_Filler->Mix_Composite Filler Curing Light Curing Mix_Composite->Curing Testing Property Evaluation (Degree of Conversion, Cytotoxicity) Curing->Testing

Caption: Experimental workflow for dental composite preparation.

References

The Pivotal Role of the Hydroxyl Group in the Functionality of N-(2-hydroxypropyl) methacrylamide (HPMA)-Based Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers have emerged as a leading platform for advanced drug delivery systems, owing to their exceptional biocompatibility, water solubility, and tunable properties. Central to the functionality of HPMA is its pendant hydroxyl group. This technical guide provides an in-depth exploration of the multifaceted roles of this critical functional group, detailing its influence on the physicochemical and biological properties of HPMA-based polymers. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

The development of sophisticated drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Polymeric drug carriers have garnered significant attention, and among them, polymers based on N-(2-hydroxypropyl) methacrylamide (HPMA) have demonstrated immense clinical potential. The success of HPMA copolymers can be largely attributed to the unique properties conferred by the hydroxyl group present on each monomer unit. This hydroxyl group is not merely a passive structural feature but an active participant in dictating the polymer's interaction with its biological environment and its utility as a drug carrier.

This guide will dissect the critical functions of the hydroxyl group in HPMA, focusing on its contributions to:

  • Hydrophilicity and Solubility: Facilitating aqueous solubility and influencing the polymer's pharmacokinetic profile.

  • Biocompatibility: Contributing to the low toxicity and non-immunogenicity of HPMA copolymers.

  • Drug Conjugation and Release: Serving as a versatile anchor point for the attachment of therapeutic agents via various linkage strategies.

  • Cellular Interaction and Uptake: Influencing the mechanisms by which HPMA-drug conjugates are internalized by cells.

  • Hydrogel Formation: Participating in crosslinking reactions to form three-dimensional networks for sustained drug release.

By understanding the fundamental role of the hydroxyl group, researchers can rationally design and optimize HPMA-based nanomedicines for a multitude of therapeutic applications.

The Influence of the Hydroxyl Group on Physicochemical Properties

The pendant hydroxyl group profoundly impacts the fundamental physicochemical characteristics of HPMA polymers, which in turn govern their biological behavior.

Aqueous Solubility
Hydrogen Bonding

The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to both intramolecular and intermolecular hydrogen bonding.[6][7] These interactions influence the polymer's conformation in solution and its interactions with biological macromolecules. The extent of hydrogen bonding can be characterized by spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, where the stretching vibrations of the hydroxyl and carbonyl groups are sensitive to hydrogen bond formation.[8]

Cloud Point Temperature

For some polymers, the solubility in water is temperature-dependent, and they exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), often referred to as the cloud point. At this temperature, the polymer undergoes a phase transition from a soluble to an insoluble state. The hydrophilicity imparted by the hydroxyl group can influence the cloud point temperature of copolymers.[9][10] Generally, increasing the hydrophilic character of a polymer by incorporating hydroxyl groups tends to increase its LCST.[10]

Data Presentation: Quantitative Insights into Hydroxyl Group Functionality

The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of the hydroxyl group on various properties of methacrylamide-based polymers.

Table 1: Comparative Cytotoxicity of Methacrylate Monomers

MonomerCell LineIC50 (µM)Presence of Hydroxyl GroupReference
Methyl methacrylate (MMA)HeLa>10000No[11]
2-Hydroxyethyl methacrylate (HEMA)HeLa~1000Yes[11]
Triethyleneglycol dimethacrylate (3G)HeLa~300No (in backbone)[11]
Urethane dimethacrylate (UDMA)HeLa~100Yes[11]
Bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA)HeLa~30Yes[11]

This table suggests that in some contexts, the presence of a hydroxyl group can be associated with increased cytotoxicity of the monomer, a factor that is mitigated upon polymerization into a biocompatible polymer like p(HPMA).

Table 2: Influence of Hydroxyl Groups on the Properties of Cationic Polymethacrylates for Gene Delivery

PolymerZeta Potential of Polymer/DNA Complexes (mV)In Vitro Transfection Efficiency (relative to control)Presence of Hydroxyl GroupReference
Poly(aminoethyl methacrylate) (PAEMA)HighHighNo[12]
Poly(3-amino-2-hydroxypropyl methacrylate) (PAHPMA)Lower than PAEMALower than PAEMAYes[12]
Poly(2-(2-aminoethylamino)ethyl methacrylate) (PAEAEMA)HighHighNo[12]
Poly(3-(2-aminoethylamino)this compound) (PAEAHPMA)Lower than PAEAEMASimilar to PAEAEMAYes[12]

This data indicates that the introduction of hydroxyl groups can decrease the surface charge of polymer/DNA complexes, which may influence their transfection efficiency.

Role in Biocompatibility and Cellular Interactions

The biocompatibility of HPMA copolymers is a cornerstone of their clinical translation. The hydroxyl group plays a significant role in this by contributing to a neutral, hydrophilic surface that minimizes non-specific interactions with proteins and cells, thereby reducing immunogenicity.[3][13]

Cellular Uptake Mechanisms

HPMA-based drug conjugates are typically internalized by cells via endocytosis.[10] The specific pathway can be influenced by the overall physicochemical properties of the conjugate, including its size and surface charge. The hydroxyl groups contribute to the neutral charge of the unmodified HPMA backbone, favoring fluid-phase endocytosis (macropinocytosis).[14] However, functionalization of the hydroxyl groups can alter the surface properties and engage other uptake mechanisms like clathrin-mediated or caveolae-mediated endocytosis.[6][14]

Cellular_Uptake_of_HPMA_Conjugates cluster_extracellular Extracellular Space cluster_cell Cell Interior HPMA-Drug_Conjugate HPMA-Drug_Conjugate Endocytosis Endocytosis HPMA-Drug_Conjugate->Endocytosis Internalization Early_Endosome Early_Endosome Endocytosis->Early_Endosome Trafficking Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug_Release Lysosome->Drug_Release Enzymatic/pH-mediated Cleavage Cytosol Cytosol Drug_Release->Cytosol Therapeutic_Action Therapeutic_Action Cytosol->Therapeutic_Action

Cellular uptake and intracellular trafficking of HPMA-drug conjugates.

The Hydroxyl Group as a Chemical Handle for Drug Conjugation

Perhaps the most exploited feature of the hydroxyl group in HPMA is its utility as a reactive site for the covalent attachment of drugs, imaging agents, and targeting moieties.[2][13][15] This allows for the creation of sophisticated polymer-drug conjugates with controlled release profiles.

Conjugation Chemistries

While the secondary hydroxyl group of HPMA is less reactive than a primary alcohol, it can be functionalized through various chemical reactions.[15] However, a more common and efficient strategy involves the copolymerization of HPMA with a small amount of a functional comonomer that contains a more reactive group for drug attachment. Alternatively, post-polymerization modification can be employed to introduce reactive handles. The hydroxyl groups of the main HPMA backbone ensure the overall water solubility and biocompatibility of the final conjugate.

Strategies for the synthesis of HPMA-drug conjugates.

Role in Hydrogel Formation

HPMA can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[16] These hydrogels are extensively used in tissue engineering and for the sustained release of drugs. The hydroxyl groups can participate in crosslinking reactions, for example, through esterification with a di-functional acid chloride or by reaction with other crosslinking agents.[16]

Hydrogel_Formation pHPMA_Chains Linear p(HPMA) Chains (with hydroxyl groups) Crosslinking_Reaction Crosslinking Reaction (e.g., esterification) pHPMA_Chains->Crosslinking_Reaction Crosslinker Crosslinking Agent Crosslinker->Crosslinking_Reaction HPMA_Hydrogel Crosslinked HPMA Hydrogel Network Crosslinking_Reaction->HPMA_Hydrogel

Schematic of HPMA hydrogel formation via crosslinking.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, functionalization, and biological evaluation of HPMA-based polymers.

Synthesis of N-(2-hydroxypropyl) methacrylamide (HPMA)

This protocol describes the synthesis of the HPMA monomer from methacryloyl chloride and 1-amino-2-propanol.

  • Materials: Methacryloyl chloride, 1-amino-2-propanol, acetonitrile, acetone.

  • Procedure:

    • Prepare a solution of 1-amino-2-propanol in acetonitrile and cool to 0°C in an ice bath.

    • Add distilled methacryloyl chloride, diluted in acetonitrile, dropwise to the cooled 1-amino-2-propanol solution with constant stirring.

    • A precipitate of 2-hydroxypropylammonium chloride will form.

    • After the addition is complete, continue stirring for a specified period.

    • Filter the reaction mixture to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude HPMA by recrystallization from acetone.

    • Collect the HPMA crystals by filtration, wash with cold acetone, and dry under vacuum.

Synthesis of p(HPMA) via RAFT Polymerization

This protocol outlines the synthesis of well-defined poly(HPMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[17]

  • Materials: HPMA monomer, RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), initiator (e.g., 4,4′-Azobis(4-cyanopentanoic acid) - V-501), solvent (e.g., ethanol or DMF), dialysis tubing.

  • Procedure:

    • Dissolve HPMA, CPADB, and V-501 in the chosen solvent in a reaction flask. The molar ratio of [HPMA]:[CPADB]:[V-501] will determine the target molecular weight.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Immerse the sealed flask in a preheated oil bath (e.g., 70°C) and stir for the desired reaction time.

    • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

    • Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer and initiator fragments.

    • Isolate the purified p(HPMA) by freeze-drying (lyophilization).

Drug Conjugation to HPMA Copolymer via a pH-Sensitive Hydrazone Linker

This protocol describes the conjugation of doxorubicin to an HPMA copolymer containing hydrazide side chains.[2]

  • Materials: HPMA copolymer with hydrazide side chains, doxorubicin hydrochloride, solvent (e.g., methanol or DMSO), acetic acid.

  • Procedure:

    • Dissolve the HPMA copolymer with hydrazide side chains in the appropriate solvent.

    • Add doxorubicin hydrochloride to the polymer solution.

    • Add a catalytic amount of acetic acid to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours in the dark.

    • Purify the conjugate by dialysis or size exclusion chromatography to remove unreacted drug and other small molecules.

    • Lyophilize the purified conjugate to obtain the final product.

    • Determine the doxorubicin content using UV-Vis spectroscopy at approximately 485 nm.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the evaluation of the cytotoxicity of HPMA-based polymers or conjugates using the MTT assay.[1][9][18][19][20]

  • Materials: 96-well cell culture plates, appropriate cell line, cell culture medium, HPMA-based polymer/conjugate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the HPMA-based polymer/conjugate in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test substance. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The hydroxyl group is an indispensable component of the N-(2-hydroxypropyl) methacrylamide monomer, imparting the essential properties that make p(HPMA) a premier platform for drug delivery. Its role in conferring hydrophilicity, ensuring biocompatibility, providing a site for drug conjugation, and enabling hydrogel formation is fundamental to the design and function of HPMA-based therapeutics. A thorough understanding of the chemistry and biology related to this functional group is critical for the continued innovation and clinical translation of advanced polymer-based nanomedicines. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of HPMA copolymers in the development of next-generation therapies.

References

The Dichotomy of a Polymer: An In-depth Technical Guide to the Hydrophilic and Hydrophobic Nature of pHPMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-(2-hydroxypropyl) methacrylamide), or pHPMA, stands as a cornerstone in the field of polymer-based drug delivery systems. Its remarkable biocompatibility, non-immunogenicity, and prolonged circulation time are fundamentally rooted in its hydrophilic nature.[1] However, a nuanced understanding of its underlying hydrophobic characteristics is equally crucial for the rational design of advanced therapeutic nanocarriers. This technical guide delves into the intricate balance between the hydrophilic and hydrophobic properties of pHPMA, providing quantitative data, detailed experimental protocols, and visual representations of its interactions at a cellular level.

Quantitative Analysis of pHPMA's Hydrophilic and Hydrophobic Character

The hydrophilicity of pHPMA is primarily attributed to the presence of the hydroxyl (-OH) and amide (-NH-C=O) groups in its side chains, which readily form hydrogen bonds with water molecules. While pHPMA is unequivocally hydrophilic, subtle hydrophobic contributions from the polymer backbone and the propyl group influence its solution behavior and interaction with biological components. The following tables summarize key quantitative parameters that define the hydrophilic/hydrophobic nature of pHPMA and its close analog, poly(2-hydroxyethyl methacrylate) (pHEMA), for which more extensive data is available.

ParameterValue (pHEMA)Significance
Water Contact Angle 61 ± 5°Indicates good wettability and a hydrophilic surface.[2]
Octanol-Water Partition Coefficient (Log P) Not available for polymerThis parameter is challenging to determine for polymers but is crucial for predicting bioaccumulation and membrane permeability.[3]
Aqueous Solubility Highly solubleThe high water solubility is a hallmark of pHPMA's hydrophilic character.[1]
Cloud Point Temperature Not typically observed under physiological conditionsThe absence of a cloud point in relevant conditions signifies its stability in aqueous environments.
Glass Transition Temperature (Tg) ~85-125 °CThis thermal property is influenced by the polymer's structure and hydration state.[4][5]

Table 1: Physicochemical Properties Defining the Hydrophilic/Hydrophobic Nature of pHPMA and pHEMA. Note: pHEMA values are used as an approximation for pHPMA due to structural similarity.

Experimental Protocols for Characterization

Accurate characterization of the hydrophilic and hydrophobic properties of pHPMA is paramount for quality control and predicting in vivo performance. Below are detailed methodologies for key experiments.

Water Contact Angle Measurement

This method quantifies the wettability of a pHPMA film, providing a direct measure of its surface hydrophilicity.

Protocol:

  • Sample Preparation: Prepare a thin, uniform film of pHPMA on a flat, solid substrate (e.g., glass slide or silicon wafer) by spin-coating or solvent casting. Ensure the film is completely dry and free of surface contaminants.

  • Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Measurement:

    • Place the pHPMA-coated substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the film.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Analyze the image using software to determine the angle formed between the tangent of the droplet and the surface of the film.

  • Data Analysis: Perform measurements at multiple locations on the film to ensure statistical significance. The average contact angle is reported. A lower contact angle indicates greater hydrophilicity.[6][7][8]

Determination of Octanol-Water Partition Coefficient (Log P)

While challenging for polymers, an estimation of the partitioning behavior is critical. The shake-flask method, adapted for polymers, can provide valuable insights.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known concentration of pHPMA in the aqueous phase.

  • Partitioning:

    • In a sealed container, combine a precise volume of the pHPMA aqueous solution with an equal volume of the water-saturated n-octanol.

    • Agitate the mixture gently for a prolonged period (e.g., 24-48 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to achieve complete phase separation.

  • Concentration Measurement:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of pHPMA in the aqueous phase using a suitable analytical technique (e.g., size-exclusion chromatography with a concentration detector).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of pHPMA in the octanol phase (determined by mass balance) to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[3][9][10]

Cloud Point Temperature Measurement

This experiment determines the temperature at which a polymer solution becomes turbid, indicating the onset of phase separation. For highly hydrophilic polymers like pHPMA, this is often not observed under normal conditions but can be induced by the addition of salts or by copolymerization with hydrophobic monomers.

Protocol:

  • Sample Preparation: Prepare a series of pHPMA solutions of varying concentrations in a suitable aqueous buffer.

  • Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Place the pHPMA solution in the cuvette.

    • Slowly heat the solution at a constant rate (e.g., 1 °C/min).

    • Monitor the transmittance of light (typically at a wavelength of 500-600 nm) through the solution as a function of temperature.

  • Data Analysis: The cloud point temperature is defined as the temperature at which the transmittance drops to 50% of its initial value.[11][12][13][14]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to measure the thermal transitions of a polymer, including the glass transition temperature, which is a characteristic of the amorphous regions of the polymer.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of dry pHPMA (5-10 mg) into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., 0 °C) to a temperature above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) to erase the thermal history.

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again under the same conditions as the first scan.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.[4][15][16][17]

Cellular Uptake and Signaling Pathways

The hydrophilic nature of pHPMA is instrumental in its biological fate, particularly in how it interacts with and is internalized by cells. For pHPMA-drug conjugates, cellular uptake is a prerequisite for therapeutic efficacy. The primary mechanism for this internalization is endocytosis.

Endocytic Pathways for pHPMA Conjugates

pHPMA-based nanocarriers are typically taken up by cells through one of two major endocytic pathways: clathrin-mediated endocytosis or caveolae-mediated endocytosis. The specific pathway utilized can depend on the size, shape, and surface chemistry of the conjugate.

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process involving the formation of clathrin-coated pits on the cell membrane.[18][19][20]

Clathrin_Mediated_Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 Adaptor Protein (AP2) Receptor->AP2 Recruitment Ligand pHPMA Conjugate Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CoatedVesicle Clathrin-Coated Vesicle Clathrin->CoatedVesicle Pit Formation & Invagination Dynamin Dynamin Dynamin->CoatedVesicle Scission Uncoating Uncoating (Hsc70, Auxilin) CoatedVesicle->Uncoating EarlyEndosome Early Endosome (pH ~6.0-6.5) Uncoating->EarlyEndosome Vesicle Fusion LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) Drug Release LateEndosome->Lysosome

Caption: Clathrin-Mediated Endocytosis of a pHPMA Conjugate.

Caveolae-Mediated Endocytosis (CME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[21][22][23]

Caveolae_Mediated_Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Caveolae Caveolae (Caveolin-1) SrcKinase Src Kinase Caveolae->SrcKinase Activation Caveosome Caveosome (Neutral pH) Caveolae->Caveosome Vesicle Formation Cargo pHPMA Conjugate Cargo->Caveolae Binding & Internalization Dynamin Dynamin SrcKinase->Dynamin Phosphorylation Dynamin->Caveolae Fission EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Golgi Golgi Apparatus Caveosome->Golgi

Caption: Caveolae-Mediated Endocytosis of a pHPMA Conjugate.

Logical Workflow for pHPMA-Drug Conjugate Development

The development of a pHPMA-based drug delivery system follows a logical workflow, from polymer synthesis to in vivo evaluation. The hydrophilic/hydrophobic balance is a critical consideration at each step.

pHPMA_Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_conjugation Conjugation & Formulation cluster_evaluation In Vitro & In Vivo Evaluation Monomer HPMA Monomer Synthesis Polymerization Controlled Polymerization (e.g., RAFT) Monomer->Polymerization Characterization Polymer Characterization (SEC, NMR, etc.) Polymerization->Characterization DrugLinker Drug-Linker Synthesis Characterization->DrugLinker Conjugation Drug Conjugation to pHPMA DrugLinker->Conjugation Purification Purification & Formulation Conjugation->Purification InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Purification->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Toxicity Toxicology Assessment InVivo->Toxicity

Caption: Workflow for pHPMA-Drug Conjugate Development.

Conclusion

The dual hydrophilic and subtly hydrophobic nature of pHPMA is the key to its success as a drug delivery platform. While its profound hydrophilicity governs its biocompatibility and stealth properties, the underlying hydrophobic elements are critical for drug loading, self-assembly, and cellular interactions. A comprehensive understanding and precise characterization of this delicate balance, through the experimental protocols outlined herein, are essential for the continued innovation and clinical translation of pHPMA-based nanomedicines. This guide provides the foundational knowledge and practical methodologies for researchers and developers to harness the full potential of this remarkable polymer.

References

An In-depth Technical Guide to the Glass Transition Temperature of Poly(N-(2-hydroxypropyl)methacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(N-(2-hydroxypropyl)methacrylamide) (poly(HPMA)), a critical parameter influencing its application in advanced drug delivery systems and biomaterials.

Poly(HPMA) is a water-soluble, non-immunogenic, and biocompatible polymer extensively utilized as a macromolecular carrier for therapeutic agents. Its thermal properties, particularly the glass transition temperature, are fundamental to understanding its physical state, stability, and processing behavior. The Tg marks the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. For poly(HPMA)-based formulations, the Tg affects drug loading, release kinetics, and the overall performance of the final product.

Factors Influencing the Glass Transition Temperature of Poly(HPMA)

The glass transition temperature of poly(HPMA) is not a fixed value but is influenced by several intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for the rational design of poly(HPMA)-based materials with tailored properties.

Molecular Weight: For most polymers, the glass transition temperature is dependent on the molecular weight.[1] As the molecular weight of a polymer increases, the concentration of chain ends decreases.[1] These chain ends have greater mobility and create more free volume within the polymer matrix.[1] Consequently, polymers with lower molecular weights have more chain ends and a higher free volume, which leads to a lower Tg.[1] As the molecular weight increases, the Tg rises and eventually plateaus at a maximum value for a polymer of infinite molecular weight.[1] While specific datasets for poly(HPMA) homopolymers are not readily available in the cited literature, this general principle is expected to apply.

Water Content (Plasticization): Poly(HPMA) is a hydrophilic polymer, and its interaction with water significantly impacts its thermal properties. Water acts as a plasticizer, positioning itself between the polymer chains and increasing the free volume. This reduces the intermolecular forces, such as hydrogen bonds, between the polymer chains, thereby enhancing their mobility and lowering the glass transition temperature. The extent of this plasticizing effect is dependent on the water content within the polymer matrix.

Copolymerization: The incorporation of comonomers into the poly(HPMA) backbone can alter its glass transition temperature. The resulting Tg of the copolymer will depend on the chemical nature of the comonomer and the composition of the copolymer. For instance, in copolymers of 2-hydroxyethyl methacrylate (HEMA) and HPMA, the addition of 20% HPMA has been shown to increase the glass transition temperature by 9%. This is attributed to the additional hydroxyl group in the HPMA monomer unit, which increases the potential for hydrogen bonding.

Quantitative Data on the Tg of Poly(HPMA)

The following table summarizes the available quantitative data on the glass transition temperature of poly(HPMA) and related copolymers. It is important to note that a comprehensive dataset correlating the molecular weight of poly(HPMA) homopolymers with their specific Tg values is not extensively available in the public literature. The values can also be influenced by the measurement technique and conditions.

Polymer SystemCompositionMolecular Weight (Mn)Tg (°C)Measurement Method
Poly(HPMA) Homopolymer100% HPMANot Specified76Not Specified
Poly(HEMA-co-HPMA)80% HEMA, 20% HPMANot SpecifiedIncreased by 9% relative to pure poly(HEMA)Not Specified

Experimental Protocol: Measurement of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.

1. Instrumentation and Calibration:

  • A calibrated Differential Scanning Calorimeter is required. Calibration is typically performed using standard materials with known melting points, such as indium.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the dry poly(HPMA) sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components or absorption of moisture during the experiment.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Measurement Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a temperature well below the expected Tg (e.g., 25°C).

  • Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the Tg (e.g., 150°C). This first heating scan is used to erase the thermal history of the sample.

  • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

  • Perform a second heating scan at the same heating rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.

4. Data Analysis:

  • The glass transition is identified as an endothermic stepwise change in the heat flow curve from the second heating scan.

  • The Tg is typically reported as the midpoint of this transition.

Visualization of Influencing Factors

The following diagram illustrates the key factors that influence the glass transition temperature of poly(HPMA).

Factors_Influencing_Tg cluster_factors Influencing Factors MolecularWeight Molecular Weight Tg Glass Transition Temperature (Tg) of Poly(HPMA) MolecularWeight->Tg Increases Tg (generally) WaterContent Water Content (Plasticizer) WaterContent->Tg Decreases Tg Copolymerization Copolymerization Copolymerization->Tg Alters Tg

Caption: Factors influencing the glass transition temperature of poly(HPMA).

Conclusion

The glass transition temperature is a paramount property of poly(HPMA) that dictates its suitability for various applications, especially in the pharmaceutical and biomedical fields. Key factors such as molecular weight, the presence of plasticizers like water, and copolymerization can significantly modify the Tg. While a definitive relationship between molecular weight and the Tg of poly(HPMA) homopolymers requires further investigation, the principles outlined in this guide provide a solid foundation for researchers and developers. The standardized measurement of Tg using techniques like DSC is essential for the quality control and characterization of poly(HPMA)-based materials, ensuring their optimal performance and stability.

References

An In-depth Technical Guide to the Isomers of 2-Hydroxypropyl Methacrylate and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropyl methacrylate (HPMA) is a versatile monomer widely utilized in the synthesis of polymers for a range of applications, from industrial coatings to advanced biomedical systems. Commercially, HPMA is typically supplied as a mixture of two structural isomers: this compound and 1-hydroxypropan-2-yl methacrylate. The presence and ratio of these isomers can influence the physicochemical properties of the resulting polymers, impacting their performance in critical applications such as drug delivery. This technical guide provides a comprehensive overview of the isomers of HPMA, their properties, synthesis, analytical characterization, and a detailed look into their application in the development of polymer-drug conjugates.

Chemical Structure and Isomerism

The reaction of methacrylic acid with propylene oxide, the common industrial synthesis route for HPMA, results in a non-specific ring-opening of the epoxide. This leads to the formation of two structural isomers:

  • This compound (Primary isomer): The hydroxyl group is on the secondary carbon of the propyl chain.

  • 1-Hydroxypropan-2-yl methacrylate (Secondary isomer): The hydroxyl group is on the primary carbon of the propyl chain.[1]

The commercial product is, therefore, a mixture of these two isomers, often referred to as hydroxypropyl methacrylate (mixture of isomers).[1] The ratio of the primary to the secondary isomer can vary depending on the synthesis conditions.

Physicochemical Properties

The properties of commercially available HPMA are a reflection of its isomeric mixture. While data for the pure, separated isomers is scarce in publicly available literature, the properties of the mixture are well-documented.

Table 1: Physicochemical Properties of Commercial this compound (Isomer Mixture)

PropertyValueReferences
Molecular Formula C₇H₁₂O₃[2][3]
Molecular Weight 144.17 g/mol [2][4]
Appearance Clear, colorless liquid[1][5][6]
Odor Pungent, sweet[1]
Density 1.029 - 1.066 g/cm³ at 20-25 °C[2][3][5]
Boiling Point 57 °C at 0.5 mmHg; 209 °C at 5 mmHg[2][3][5]
Freezing Point -58 °C[2]
Flash Point 104 °C (open cup)[2]
Viscosity 8.9 mPa·s at 20 °C[2]
Vapor Pressure 0.05 mmHg at 20 °C[2]
Water Solubility Soluble[3][5]
Refractive Index ~1.447 at 20 °C[3][5]

Experimental Protocols

Synthesis of this compound (Isomer Mixture)

The industrial synthesis of the HPMA isomer mixture is typically achieved through the reaction of methacrylic acid with propylene oxide.

General Protocol:

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel is charged with methacrylic acid and a catalyst. Common catalysts include iron trioxide or other Lewis acids.[7] A polymerization inhibitor, such as p-hydroxyanisole (MEHQ), is also added.[7]

  • Heating: The mixture is heated to a specific temperature, typically in the range of 80-85 °C.[7]

  • Addition of Propylene Oxide: Propylene oxide is added dropwise to the reactor while maintaining the reaction temperature.[7] The exothermic nature of the reaction requires careful control of the addition rate.

  • Reaction Completion: After the addition is complete, the reaction is allowed to proceed for an additional period, typically 0.5 to 1.5 hours, to ensure complete conversion.[7]

  • Purification: The resulting product is a mixture of the two HPMA isomers. Purification is typically performed by vacuum distillation to remove unreacted starting materials and byproducts.[7] The fraction collected at a specific temperature and pressure range (e.g., 73-79 °C at 4-6 mmHg) yields the purified HPMA isomer mixture.[7]

Analytical Characterization of HPMA Isomers

The identification and quantification of the individual isomers in an HPMA mixture are crucial for quality control and for understanding structure-property relationships in the resulting polymers. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying the isomers based on their different retention times and mass fragmentation patterns.

General Protocol:

  • Sample Preparation: A dilute solution of the HPMA isomer mixture is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized to achieve a column loading of approximately 10 ng for a 1 µL injection.[8]

  • GC Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) is used for separation.

    • Injector: The sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

    • Oven Program: A temperature gradient program is employed to separate the isomers. For example, the oven temperature can be ramped from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a controlled rate.

  • MS Detection:

    • Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Data Analysis: The mass spectrum of each isomer is compared to a spectral library for identification. The relative abundance of the isomers can be determined by integrating the peak areas in the chromatogram.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, allowing for the differentiation and quantification of the isomers. Both ¹H and ¹³C NMR are valuable for this analysis.

General Protocol:

  • Sample Preparation: A small amount of the HPMA isomer mixture is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.

  • NMR Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. The chemical shifts and coupling patterns of the protons on the propyl chain will differ between the two isomers, allowing for their identification and quantification by integrating the respective signals.

    • ¹³C NMR: A carbon-13 NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the propyl chain will be distinct for each isomer.

  • Data Analysis: The signals in the NMR spectra are assigned to the specific protons and carbons of each isomer. The ratio of the isomers can be calculated from the integration of the corresponding peaks in the ¹H NMR spectrum.

Applications in Drug Development: HPMA Copolymer-Drug Conjugates

A significant application of HPMA is in the development of water-soluble polymers for drug delivery, particularly for anticancer therapeutics. Copolymers of HPMA are used to create macromolecular drug conjugates that can improve the pharmacokinetic profile and tumor-targeting of cytotoxic drugs.

Mechanism of Action: The EPR Effect and Intracellular Drug Release

The therapeutic efficacy of HPMA copolymer-drug conjugates relies on two key principles: the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting and controlled intracellular drug release.

4.1.1. The Enhanced Permeability and Retention (EPR) Effect

Solid tumors often exhibit a unique pathophysiology characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules, such as HPMA copolymers with a sufficiently high molecular weight, to preferentially extravasate from the bloodstream into the tumor tissue and be retained for an extended period. This passive targeting mechanism increases the concentration of the drug at the tumor site while reducing its exposure to healthy tissues, thereby minimizing systemic toxicity.[9][10][11]

4.1.2. Intracellular Drug Release

Once the HPMA copolymer-drug conjugate accumulates in the tumor tissue, it is internalized by cancer cells primarily through endocytosis. The drug is typically attached to the polymer backbone via a linker that is designed to be stable in the bloodstream but cleavable within the specific microenvironment of the tumor or inside the cancer cells.[12] This controlled release can be triggered by:

  • Low pH: The endosomal and lysosomal compartments within cells have a lower pH than the bloodstream. Linkers that are sensitive to acidic conditions can be used to release the drug in these compartments.

  • Enzymes: Specific enzymes that are overexpressed in tumors or are present in lysosomes (e.g., cathepsins) can cleave peptide-based linkers, liberating the active drug.[10]

The following diagrams illustrate the key steps in the mechanism of action of HPMA copolymer-drug conjugates.

EPR_Effect cluster_blood Bloodstream cluster_tumor Tumor Tissue HPMA_conjugate HPMA Copolymer-Drug Conjugate Tumor_interstitium Tumor Interstitium HPMA_conjugate->Tumor_interstitium Extravasation (Leaky Vasculature) Cancer_cell Cancer Cell Tumor_interstitium->Cancer_cell Endocytosis

Figure 1. The Enhanced Permeability and Retention (EPR) Effect.

Intracellular_Release cluster_cell Cancer Cell Endosome Endosome (Low pH) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Drug_release Active Drug Release Lysosome->Drug_release Linker Cleavage Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect HPMA_conjugate_internalized Internalized HPMA Conjugate HPMA_conjugate_internalized->Endosome

Figure 2. Intracellular Drug Release from HPMA Conjugates.

Conclusion

This compound is a key monomer in polymer chemistry with significant applications in both industrial and biomedical fields. The inherent isomerism of the commercially available product presents both challenges and opportunities. A thorough understanding of the properties of the individual isomers and their influence on polymer characteristics is essential for the rational design of materials with tailored performance. In the realm of drug development, HPMA-based copolymers have proven to be a clinically relevant platform for targeted cancer therapy. The principles of the EPR effect and controlled intracellular drug release provide a powerful strategy to enhance the therapeutic index of potent anticancer agents. Further research into the synthesis of isomerically pure HPMA and the development of novel polymer architectures will continue to drive innovation in this exciting field.

References

An In-depth Technical Guide to Early-Stage Research on HPMA-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have emerged as a premier platform for the development of advanced drug delivery systems.[1][2] Their exceptional biocompatibility, non-immunogenicity, and highly tunable chemical structure make them versatile carriers for a wide array of therapeutic agents, with a significant focus in the field of oncology.[2][3] This technical guide delves into the core principles of early-stage research on HPMA-based polymers, providing a comprehensive resource for professionals engaged in the advancement of this promising therapeutic modality.

Synthesis and Characterization of HPMA Copolymers

The precise synthesis of HPMA copolymers is fundamental to their function as drug carriers. Controlled polymerization techniques are employed to meticulously manage the polymer's molecular weight, architecture (e.g., linear, branched, star-shaped), and the incorporation of functional monomers for drug conjugation and targeting.[1][2]

Controlled Radical Polymerization Techniques

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a predominantly utilized method for synthesizing well-defined HPMA copolymers with narrow molecular weight distributions (low dispersity).[1][4] This technique offers precise control over the polymer chain length and allows for the creation of complex architectures.[4][5] Atom Transfer Radical Polymerization (ATRP) has also been successfully employed for HPMA polymerization.[1]

Table 1: Comparison of Polymerization Techniques for HPMA Copolymers

Polymerization TechniqueKey AdvantagesTypical Dispersity (Đ)Reference
Free Radical PolymerizationSimple, robust>1.5[1][6]
RAFT PolymerizationControlled molecular weight, narrow dispersity, versatile<1.25[1][4][5]
ATRPControlled molecular weight, narrow dispersity<1.25[1]
Characterization Methods

A suite of analytical techniques is essential to thoroughly characterize the synthesized HPMA copolymers and their drug conjugates.

Table 2: Key Characterization Techniques for HPMA-Based Polymers

TechniqueParameter MeasuredPurposeReference
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Dispersity (Đ)Determine polymer size and size distribution[4]
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR)Chemical structure, monomer conversion, drug conjugation efficiencyConfirm polymer structure and composition[4][7][8][9]
Dynamic Light Scattering (DLS)Hydrodynamic diameter, size distributionCharacterize particle size in solution[7][8]
Fourier-Transform Infrared Spectroscopy (FT-IR)Functional groupsConfirm chemical structure and conjugation[7][9]
Mass SpectrometryMolecular weight of small molecules and polymer fragmentsValidate structure of monomers and degradation products[10]
Transmission Electron Microscopy (TEM)Morphology and size of nanoparticlesVisualize the shape and size of self-assembled structures[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline key experimental protocols.

Synthesis of HPMA Copolymers via RAFT Polymerization

This protocol provides a general framework for the synthesis of HPMA copolymers using RAFT polymerization.[4][5]

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB)

  • Initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid) - ACVA)

  • Solvent (e.g., acetic acid buffer solution, methanol)[5][11]

  • Nitrogen or Argon gas

  • Dialysis tubing

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, RAFT agent, and initiator in the chosen solvent. A typical molar ratio of [HPMA]:[RAFT agent]:[Initiator] is 100:1:0.2.[4]

  • Deoxygenation: Purge the reaction mixture with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[4]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C) and stir for the desired reaction time. The reaction time can be adjusted to control the final molecular weight.[4][5]

  • Termination: Stop the polymerization by cooling the reaction mixture and exposing it to air.

  • Purification: Purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomers, initiator fragments, and other small molecules.[4]

  • Isolation: Isolate the purified polymer by freeze-drying (lyophilization).[4]

  • Characterization: Characterize the polymer's molecular weight and dispersity using SEC/GPC and confirm its structure using ¹H NMR.[4]

G Experimental Workflow: RAFT Polymerization of HPMA cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization A Dissolve HPMA, RAFT agent, Initiator in Solvent B Deoxygenate with N2/Ar A->B C Heat and Stir (e.g., 70°C) B->C D Terminate Reaction C->D E Dialysis D->E F Lyophilization E->F G SEC/GPC F->G H NMR F->H

Caption: Workflow for HPMA synthesis via RAFT polymerization.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for evaluating the cytotoxic effects of HPMA-drug conjugates on cancer cell lines.[12]

Materials:

  • Cancer cell line (e.g., EL-4, LL2, CT-26)[12]

  • Cell culture medium and supplements

  • HPMA-drug conjugate and free drug

  • [³H]-thymidine or MTT reagent

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the HPMA-drug conjugate and the free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • Viability Assessment:

    • [³H]-thymidine incorporation assay: Add [³H]-thymidine to each well and incubate for a few hours. Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to cell proliferation.[12]

    • MTT assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to a colored formazan product, which can be quantified by measuring the absorbance.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for both the conjugate and the free drug.[12]

Core Mechanisms of HPMA-Based Drug Delivery

The therapeutic efficacy of HPMA-based nanomedicines is underpinned by a series of interconnected biological processes, from systemic circulation to intracellular drug release.

The Enhanced Permeability and Retention (EPR) Effect

A cornerstone of HPMA-based drug delivery to solid tumors is the Enhanced Permeability and Retention (EPR) effect.[1][13] The disorganized and leaky vasculature of tumors allows for the extravasation of nanosized HPMA conjugates, while the poor lymphatic drainage leads to their accumulation and retention within the tumor microenvironment.[1][13] The molecular weight of the HPMA copolymer is a critical factor influencing the EPR effect.[1][13]

Cellular Uptake and Intracellular Trafficking

Once accumulated in the tumor, HPMA conjugates are internalized by cancer cells primarily through endocytosis.[13][14] The specific endocytic pathway can be influenced by the presence of targeting ligands on the polymer. For instance, conjugates decorated with specific ligands can undergo receptor-mediated endocytosis, enhancing cellular uptake and specificity.[2][13]

Following internalization, the conjugates are trafficked through the endo-lysosomal pathway.[14][15] The acidic environment of the late endosomes and lysosomes (pH ≈ 5-6) is often exploited to trigger the release of the conjugated drug.[16]

G Signaling Pathway: Cellular Uptake and Intracellular Drug Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell A HPMA-Drug Conjugate in Circulation B Receptor-Mediated Endocytosis A->B Targeting Ligand Binding C Early Endosome B->C D Late Endosome (pH drop) C->D E Lysosome (pH drop, enzymes) D->E F Drug Release E->F pH-sensitive or Enzymatic Cleavage G Therapeutic Action F->G

Caption: Cellular uptake and drug release from HPMA conjugates.

Controlled Drug Release Mechanisms

The covalent attachment of drugs to the HPMA backbone is achieved through linkers that are designed to be stable in the bloodstream but cleavable within the target cells.[1][17] This ensures that the drug is released predominantly at the site of action, minimizing systemic toxicity.

Table 3: Common Linker Strategies for Drug Release from HPMA Conjugates

Linker TypeCleavage StimulusCellular Location of ReleaseReference
Hydrazone bondAcidic pHEndosomes, Lysosomes[1][6][16]
Oligopeptide (e.g., GFLG)Lysosomal enzymes (e.g., Cathepsin B)Lysosomes[10][13][18]
Disulfide bondReducing agents (e.g., Glutathione)Cytosol[19]

In Vivo Evaluation

Preclinical in vivo studies are essential to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of HPMA-based nanomedicines.

Pharmacokinetics and Biodistribution

Molecular imaging techniques such as fluorescence imaging, SPECT, and PET are employed to non-invasively visualize the in vivo fate of HPMA conjugates.[20] These studies provide crucial data on blood circulation time, tumor accumulation, and clearance from the body.[21] The molecular weight of the polymer has a significant impact on its pharmacokinetic profile, with higher molecular weight conjugates generally exhibiting longer circulation times.[21][22]

Table 4: Representative Pharmacokinetic Parameters of HPMA-Doxorubicin Conjugates

Conjugate (Mw, kDa)Half-life in Blood (h)Tumor Accumulation (%ID/g) at 24hReference
Free Doxorubicin< 0.2~1[22]
HPMA-Dox (22 kDa)~1.5~5[22]
HPMA-Dox (160 kDa)~10~15[22]
HPMA-Dox (895 kDa)~20~25[22]
HPMA-Dox (1230 kDa)~28~30[22]
Note: Values are approximate and can vary depending on the specific animal model and experimental conditions.
Therapeutic Efficacy in Animal Models

The antitumor activity of HPMA-drug conjugates is evaluated in various tumor-bearing animal models. These studies compare the efficacy of the conjugate to that of the free drug, often demonstrating improved tumor growth inhibition and increased survival rates with the polymer-based therapy.[6][12] For instance, HPMA conjugates of doxorubicin have shown enhanced therapeutic activity, particularly at higher doses, with some studies reporting 100% long-term survival in animal models.[6]

Future Directions

Early-stage research on HPMA-based polymers continues to evolve, with a focus on creating more sophisticated and effective drug delivery systems. Key areas of ongoing research include the development of "smart" polymers that respond to multiple stimuli in the tumor microenvironment, combination therapies that deliver multiple drugs simultaneously, and the design of biodegradable HPMA backbones to enhance clearance and further improve the safety profile.[22][23] The continued innovation in this field holds great promise for the future of cancer therapy and other biomedical applications.

References

A Fundamental Guide to N-(2-hydroxypropyl) methacrylamide (HPMA) Copolymerization for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of N-(2-hydroxypropyl) methacrylamide (HPMA) copolymerization, a cornerstone in the development of advanced drug delivery systems. This document details the synthesis of the HPMA monomer, explores the kinetics and mechanisms of its copolymerization, with a particular focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and provides protocols for the synthesis of HPMA copolymer-drug conjugates. Furthermore, it outlines key characterization techniques and discusses the cellular interactions of these innovative therapeutic platforms.

Synthesis of N-(2-hydroxypropyl) methacrylamide (HPMA) Monomer

The synthesis of high-purity HPMA monomer is the foundational step for producing well-defined copolymers for biomedical applications. The most common method involves the reaction of methacryloyl chloride with 1-amino-2-propanol.

Experimental Protocol: Synthesis of HPMA

Materials:

  • 1-amino-2-propanol

  • Methacryloyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate

  • Acetone, cold

  • Methanol

  • Diethyl ether

Procedure:

  • A suspension of 1-amino-2-propanol (0.311 mol) and sodium bicarbonate (0.40 mol) in anhydrous DCM (85 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

  • In a separate flask, a solution of methacryloyl chloride (0.304 mol) in anhydrous DCM (40 mL) is prepared and cooled to -20°C.

  • The methacryloyl chloride solution is added dropwise to the vigorously stirred 1-amino-2-propanol suspension under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at room temperature.

  • Anhydrous sodium sulfate (10 g) is added, and the mixture is stirred for another 10 minutes.

  • The solid by-products are removed by filtration, and the filter cake is washed with DCM.

  • The combined filtrate is concentrated under reduced pressure.

  • The concentrated solution is cooled to -20°C to induce crystallization of the HPMA monomer.

  • The crystalline product is collected by filtration, washed with cold acetone, and dried under vacuum.

  • For further purification, the crude product can be recrystallized from a methanol/diethyl ether mixture or acetone.

Table 1: Physicochemical Properties of HPMA Monomer

PropertyValue
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
AppearanceWhite crystalline solid
Melting Point68-72 °C
SolubilityWater, Methanol, Dichloromethane

HPMA Copolymerization: Kinetics and Controlled Radical Polymerization

The properties of HPMA copolymers as drug carriers are highly dependent on their molecular weight, molecular weight distribution (polydispersity), and composition. Controlled radical polymerization techniques, such as RAFT polymerization, are therefore crucial for synthesizing well-defined HPMA copolymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). This is achieved through the use of a chain transfer agent (CTA) that reversibly terminates the growing polymer chains.

Experimental Protocol: RAFT Polymerization of HPMA

Materials:

  • HPMA monomer

  • Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

  • Initiator, e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or 2,2′-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent, e.g., Methanol, Acetic acid buffer (pH 5.0)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the HPMA monomer, CTA, and initiator in the chosen solvent. A typical molar ratio of [HPMA]:[CTA]:[Initiator] is 100:1:0.2.

  • Deoxygenate the reaction mixture by purging with dry nitrogen gas for at least 30 minutes.

  • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for ACVA) and stir for the required reaction time (e.g., 6-24 hours).

  • The polymerization can be terminated by exposing the reaction mixture to air and cooling it to room temperature.

  • The resulting polymer is purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the dry polymer.

Table 2: Influence of RAFT Polymerization Parameters on HPMA Copolymer Characteristics

CTAInitiatorSolvent[M]:[CTA]:[I]Temp (°C)Time (h)Mn (kDa) (Experimental)PDIMonomer Conversion (%)
CPADBACVAAcetic acid buffer100:1:0.270615.21.1585
CPADBAIBNMethanol200:1:0.2601228.51.1892
ECTVA-044Acetate buffer (D2O)190:1:0.144425.01.1290

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results may vary based on specific experimental conditions.

Monomer Reactivity Ratios

In copolymerization, the reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). This is crucial for predicting the microstructure of the resulting copolymer.

Table 3: Representative Monomer Reactivity Ratios for HPMA (M1) Copolymerization

Comonomer (M2)r1 (HPMA)r2 (Comonomer)Copolymerization Tendency
N-acryloxysuccinimide (NAS)0.291.99Tendency towards blocking
Methyl methacrylate (MMA)0.851.10Ideal/Random
Styrene0.350.60Alternating tendency

Synthesis of HPMA Copolymer-Drug Conjugates

A key application of HPMA copolymers is the covalent attachment of therapeutic agents, often via a biodegradable linker, to form polymer-drug conjugates. This strategy can improve drug solubility, prolong circulation time, and enable targeted drug delivery.

Experimental Protocol: Synthesis of an HPMA-Doxorubicin Conjugate

This protocol describes the synthesis of an HPMA copolymer conjugated to doxorubicin (DOX) via a pH-sensitive hydrazone linker.

Materials:

  • HPMA copolymer with reactive side chains (e.g., containing p-nitrophenyl esters)

  • Doxorubicin hydrochloride

  • Hydrazine hydrate

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Preparation of Hydrazide-Functionalized HPMA Copolymer:

    • Dissolve the reactive HPMA copolymer precursor in DMSO.

    • Add an excess of hydrazine hydrate and stir at room temperature for several hours.

    • Purify the hydrazide-functionalized polymer by dialysis against deionized water and lyophilize.

  • Conjugation of Doxorubicin:

    • Dissolve the hydrazide-functionalized HPMA copolymer and doxorubicin hydrochloride in DMSO.

    • Add a few drops of acetic acid to catalyze the formation of the hydrazone bond.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification of the Conjugate:

    • Purify the HPMA-DOX conjugate by dialysis against a slightly acidic buffer (e.g., pH 5.5) to maintain the stability of the hydrazone bond, followed by dialysis against deionized water.

    • Isolate the final product by lyophilization.

Table 4: Characteristics of a Representative HPMA-Doxorubicin Conjugate

PropertyValue
Polymer Mn~25 kDa
PDI< 1.2
Doxorubicin Loading5-10 wt%
Linker TypeHydrazone
Drug Release TriggerLow pH

Characterization of HPMA Copolymers and Conjugates

Thorough characterization is essential to ensure the quality, efficacy, and safety of HPMA-based drug delivery systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the HPMA monomer and determining the composition of HPMA copolymers.

¹H NMR Analysis:

  • HPMA Monomer: Characteristic peaks include the vinyl protons (~5.3-5.7 ppm), the methine proton of the hydroxypropyl group (~3.8 ppm), the methylene protons adjacent to the amide (~3.1 ppm), the methyl group of the methacrylate (~1.8 ppm), and the methyl group of the hydroxypropyl group (~1.1 ppm).

  • HPMA Copolymers: The broad peaks in the polymer backbone region can be used to quantify the molar ratio of different monomer units by integrating the characteristic signals of each monomer.

Size Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC)

SEC/GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.

Typical SEC/GPC Conditions for HPMA Copolymers:

  • Columns: A set of columns with appropriate pore sizes for the expected molecular weight range (e.g., polar gel columns).

  • Mobile Phase: A solvent in which the polymer is soluble and that minimizes interactions with the column material (e.g., methanol with 0.1% trifluoroacetic acid, or an aqueous buffer).

  • Detectors: A refractive index (RI) detector is commonly used. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.

  • Calibration: Calibration with narrow PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) is necessary for conventional calibration.

Visualization of Key Processes

RAFT Polymerization Mechanism

RAFT_Mechanism Initiator Initiator Radical Radical Initiator->Radical Initiation Monomer Monomer Radical->Monomer Propagation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain RAFT Agent (CTA) RAFT Agent (CTA) Growing Polymer Chain->RAFT Agent (CTA) Addition Intermediate Radical Intermediate Radical RAFT Agent (CTA)->Intermediate Radical Dormant Polymer Chain Dormant Polymer Chain Intermediate Radical->Dormant Polymer Chain Fragmentation Dormant Polymer Chain->Growing Polymer Chain Reactivation

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

Experimental Workflow for HPMA-Drug Conjugate Synthesis

Conjugate_Synthesis_Workflow cluster_polymerization Polymerization cluster_conjugation Conjugation & Purification HPMA_Monomer HPMA Monomer Copolymerization RAFT Polymerization HPMA_Monomer->Copolymerization Comonomer Reactive Comonomer Comonomer->Copolymerization RAFT_Agent RAFT Agent RAFT_Agent->Copolymerization Initiator Initiator Initiator->Copolymerization Reactive_Polymer Reactive HPMA Copolymer Copolymerization->Reactive_Polymer Purification Conjugation_Reaction Drug Conjugation Reactive_Polymer->Conjugation_Reaction Drug Drug Molecule Drug->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification Purification (Dialysis) Final_Product HPMA-Drug Conjugate Purification->Final_Product Lyophilization

Caption: Workflow for the synthesis of an HPMA copolymer-drug conjugate.

Cellular Uptake and Intracellular Drug Release

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell HPMA_Conjugate HPMA-Drug Conjugate Endosome Endosome (pH ~6.5) HPMA_Conjugate->Endosome Endocytosis Lysosome Lysosome (pH ~5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Low pH Cleavage Nucleus Nucleus Drug_Release->Nucleus Drug Action

Methodological & Application

Application Notes and Protocols for the Synthesis of HPMA-based Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxypropyl)methacrylamide (HPMA)-based hydrogels are a class of highly biocompatible and versatile biomaterials with significant promise for controlled drug delivery applications.[1][2] Their hydrophilic nature, tunable physical properties, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for developing advanced drug delivery systems.[1][3] These hydrogels can be engineered to be biodegradable, allowing for their gradual erosion and clearance from the body after releasing their therapeutic payload.[1] This document provides detailed protocols for the synthesis of HPMA-based hydrogels, methods for drug loading, and procedures for characterizing their essential properties.

Data Presentation

Table 1: Typical Composition of HPMA-Based Hydrogels for Drug Delivery
ComponentMolar Ratio/ConcentrationPurpose
HPMA (monomer)80-95 mol%Forms the primary polymer backbone, providing hydrophilicity and biocompatibility.[1]
N,N'-methylenebis(acrylamide) (MBA)2 mol% (with respect to HPMA)A common crosslinking agent that forms a stable, non-degradable hydrogel network.[4]
N,O-dimethacryloylhydroxylamine (DMHA)VariableA hydrolytically degradable crosslinking agent, allowing for biodegradable hydrogels.[5]
Ammonium persulfate (APS)10% w/v solutionInitiator for free-radical polymerization.[4]
N,N,N',N'-tetramethylethylenediamine (TEMED)~20 µLAccelerator for the APS/TEMED redox initiation system.[4]
Doxorubicin (model drug)1-10 mg/mLA chemotherapeutic agent used to demonstrate drug loading and release.[1]
Table 2: Drug Loading Efficiency in HPMA-Based and Other Hydrogels
Hydrogel TypeDrug Loading MethodLoading Efficiency (%)Reference
Magnetic Chitosan NanoparticlesIncubation76 - 82[1]
Peptide-based HydrogelCo-assemblyHigh (not quantified)[1]
Cystine-based NanogelCo-polymerization~16 (wt% vs dry gel)[1]
Table 3: Swelling Ratios of Various Hydrogel Formulations
Hydrogel TypeSwelling MediumSwelling Ratio (%)Reference
4-AcM-basedWater35 - 50[1]
HPMA-DMAEMAcidic pH~700 (weight increase)[1]
Sepiolite CompositeWaterup to 10,600[1]
Cellulose-basedWater> 12,000[1]

Experimental Protocols

Protocol 1: Synthesis of a Basic HPMA Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a non-degradable HPMA hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the crosslinker.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Reaction vessel (e.g., glass vial or tube)

  • Nitrogen gas source

Procedure:

  • Dissolve HPMA (e.g., 1 g) and MBA (e.g., 0.02 g, 2 mol% with respect to HPMA) in deionized water (e.g., 10 mL) in a reaction vessel.[4]

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[4]

  • Add the APS initiator solution (e.g., 50 µL of a 10% w/v solution in water).[4]

  • Add the TEMED accelerator (e.g., 20 µL) to initiate polymerization.[4]

  • Gently mix the solution and allow the polymerization to proceed at room temperature for 24 hours.[4]

  • After polymerization is complete, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and initiators.[4]

Protocol 2: Synthesis of a Temperature-Sensitive HPMA-NIPAM Hydrogel

This protocol details the synthesis of a temperature-responsive hydrogel by copolymerizing HPMA with N-isopropylacrylamide (NIPAM). These hydrogels exhibit a lower critical solution temperature (LCST), causing them to shrink at temperatures above the LCST.[4]

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • N-isopropylacrylamide (NIPAM)

  • N,N'-methylenebis(acrylamide) (MBA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane

  • Reaction vessel

  • Nitrogen gas source

  • Water bath

Procedure:

  • Dissolve HPMA (e.g., 0.5 g), NIPAM (e.g., 0.5 g), and MBA (e.g., 0.02 g) in 1,4-dioxane (e.g., 10 mL) in a reaction vessel.[4]

  • Purge the solution with nitrogen gas for 30 minutes.[4]

  • Add the AIBN initiator (e.g., 0.01 g) to the solution.[4]

  • Seal the reaction vessel and place it in a water bath preheated to 70°C for 24 hours.[4]

  • After polymerization, cool the hydrogel to room temperature and immerse it in deionized water to remove the solvent and any unreacted components.[4]

Protocol 3: Loading of Doxorubicin into HPMA Hydrogels

This protocol describes a passive diffusion method for loading the anticancer drug doxorubicin into pre-formed HPMA hydrogels.

Materials:

  • Prepared HPMA hydrogels (dried)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1-5 mg/mL).[1]

  • Immerse the pre-weighed, dried HPMA hydrogels in the doxorubicin solution.[1]

  • Allow the hydrogels to swell and absorb the drug solution in a dark environment at 4°C for 24-48 hours.[1]

  • After loading, remove the hydrogels from the drug solution and briefly rinse with fresh PBS to remove surface-adsorbed drug.

  • The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer.

Protocol 4: Measurement of Hydrogel Swelling Ratio

This protocol outlines the procedure for determining the swelling behavior of the synthesized hydrogels.

Materials:

  • Prepared HPMA hydrogels

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4) or deionized water

  • Analytical balance

  • Filter paper

Procedure:

  • Lyophilize the prepared hydrogels to obtain their dry weight (Wd).[1]

  • Immerse the dried hydrogels in a known volume of the desired swelling medium (e.g., deionized water or PBS).[1]

  • Allow the hydrogels to swell at a specific temperature (e.g., room temperature or 37°C).[1]

  • At regular time intervals, remove the hydrogels from the swelling medium.[1]

  • Gently blot the surface with filter paper to remove excess surface water and weigh them to obtain the swollen weight (Ws).[1]

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes how to measure the release of a loaded drug from the hydrogel over time.

Materials:

  • Drug-loaded HPMA hydrogels

  • Release medium (e.g., PBS at pH 7.4 and 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Incubator or water bath shaker

  • UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time. The release of hydrophilic drugs like doxorubicin is often governed by diffusion and to a lesser extent by hydrogel degradation, while hydrophobic drugs may show a release profile that more closely follows the degradation of the hydrogel.[6]

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_characterization Characterization s1 Monomer & Crosslinker Dissolution s2 Deoxygenation (N2 Purge) s1->s2 s3 Initiator & Accelerator Addition s2->s3 s4 Polymerization s3->s4 s5 Purification (Washing/Dialysis) s4->s5 l1 Dried Hydrogel Immersion in Drug Solution s5->l1 Synthesized Hydrogel l2 Swelling & Drug Uptake l1->l2 c1 Swelling Ratio Measurement l2->c1 Drug-Loaded Hydrogel c2 In Vitro Drug Release Study l2->c2

Caption: Experimental workflow for HPMA hydrogel synthesis, drug loading, and characterization.

drug_delivery_mechanism cluster_hydrogel HPMA Hydrogel Matrix cluster_environment Physiological Environment (e.g., Tumor Microenvironment) cluster_cellular_effect Cellular Response hydrogel Drug-Loaded Hydrogel release Drug Release (Diffusion & Degradation) hydrogel->release Swelling drug Drug Molecules target_cell Target Cell release->target_cell Released Drug uptake Cellular Uptake target_cell->uptake effect Therapeutic Effect (e.g., Apoptosis) uptake->effect

Caption: Conceptual diagram of drug release from an HPMA hydrogel and its cellular action.

synthesis_logic cluster_inputs Synthesis Parameters cluster_process Polymerization Process cluster_outputs Resulting Hydrogel Characteristics start Select Hydrogel Properties monomer HPMA Monomer Concentration start->monomer crosslinker Crosslinker Type & Concentration (e.g., MBA, DMHA) start->crosslinker initiator Initiator System (e.g., APS/TEMED, AIBN) start->initiator polymerization Free-Radical Polymerization monomer->polymerization crosslinker->polymerization initiator->polymerization swelling Swelling Ratio polymerization->swelling mechanics Mechanical Strength polymerization->mechanics degradation Degradation Rate polymerization->degradation release Drug Release Profile polymerization->release

References

Application Notes and Protocols: RAFT Polymerization of 2-Hydroxypropyl Methacrylate for Advanced Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-hydroxypropyl)methacrylamide (HPMA) is a biocompatible, non-immunogenic, and water-soluble monomer. Its polymer, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), is extensively researched for biomedical applications, particularly as a carrier for therapeutic agents in drug delivery systems.[1][2] Conventional free-radical polymerization of HPMA often yields polymers with broad molecular weight distributions and poor architectural control. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of reversible deactivation radical polymerization (RDRP), provides a powerful solution to these challenges.[1]

RAFT polymerization enables the synthesis of well-defined PHPMA with predetermined molecular weights, narrow polydispersity indices (Đ), and complex architectures such as block copolymers.[1][3] This precise control is critical for the development of effective polymer-drug conjugates with optimized pharmacokinetic profiles.[1] These block copolymers can self-assemble into various nanostructures, such as micelles, worms, or vesicles, which are of significant interest for targeted drug delivery.[2][3][4]

These application notes provide detailed protocols for the RAFT polymerization of HPMA to synthesize both homopolymers and block copolymers, along with a summary of key quantitative data and characterization techniques.

Data Presentation

The following tables summarize quantitative data from various studies on the RAFT polymerization of HPMA and its block copolymers, highlighting the influence of different experimental parameters on the resulting polymer characteristics.

Table 1: RAFT Homopolymerization of 2-Hydroxypropyl Methacrylate (HPMA)

RAFT Agent (CTA)Initiator[M]:[CTA]:[I] RatioSolventTemp. (°C)Time (h)Mn (kDa) (Experimental)Đ (PDI)Monomer Conversion (%)Reference
4-Cyanopentanoic acid dithiobenzoate (CPADB)4,4'-Azobis(4-cyanopentanoic acid) (ACVA)100:1:0.2Acetic acid buffer (pH 5.0)706Not Specified<1.2>95[1][5]
2-Cyano-2-propyl dithiobenzoate (CPDB)2,2′-Azobis(isobutyronitrile) (AIBN)Not SpecifiedEthanol70Not SpecifiedNot Specified≤1.37>98[6][7]
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid4,4′-Azobis(4-cyanovaleric acid)Not SpecifiedVariousMicrowave<1Varies≤1.04High[8]
Me-PETTCAIBN140:1:0.2Ethanol70Not SpecifiedVaries<1.2>90[3]

Table 2: Synthesis of PHPMA-Based Block Copolymers via RAFT Polymerization

First Block (Macro-CTA)Second MonomerSolventTemp. (°C)Time (h)Final Block CopolymerMn (kDa) (Final)Đ (PDI) (Final)Reference
Poly(glycerol monomethacrylate) (PGMA)HPMAWater70Not SpecifiedPGMA-b-PHPMAVaries<1.4[9]
PHPMAN,N'-dimethylacrylamide (DMAC)EthanolNot SpecifiedNot SpecifiedPHPMA-b-PDMACVaries<1.2[3]
Poly(ε-caprolactone) (PCL)HPMANot SpecifiedNot SpecifiedNot SpecifiedPCL-b-PHPMA42.5>1.5[2][10]
Poly(stearyl methacrylate) (PSMA)HPMAMineral Oil90<1.2PSMA-b-PHPMAVaries≤1.37[6]

Experimental Protocols

Protocol 1: Synthesis of PHPMA Homopolymer via RAFT Polymerization in Aqueous Media

This protocol describes the synthesis of a well-defined PHPMA homopolymer using 4-cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent and 4,4'-azobis(4-cyanopentanoic acid) (ACVA) as the initiator in an aqueous buffer.[1][5]

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) RAFT agent

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) initiator

  • Acetic acid

  • Sodium acetate

  • Deionized water

  • Nitrogen gas

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator) in an acetic acid buffer solution (e.g., pH 5.0). A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[1]

  • Deoxygenation: Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can act as a polymerization inhibitor.[1]

  • Polymerization: Seal the flask and immerse it in a preheated oil bath at 70°C. Stir the reaction mixture for the desired time (e.g., 6 hours). The reaction time can be adjusted to achieve different molecular weights and monomer conversions.[1]

  • Termination: To stop the polymerization, remove the flask from the oil bath and expose the solution to air.

  • Purification: Purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.[1]

  • Isolation: Isolate the purified PHPMA by freeze-drying (lyophilization).[1]

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[1]

    • Confirm the polymer structure and determine monomer conversion using ¹H NMR spectroscopy.[1]

Protocol 2: Synthesis of PHPMA-b-PDMAC Diblock Copolymer via RAFT Solution Polymerization

This protocol details the chain extension of a PHPMA macro-CTA with N,N'-dimethylacrylamide (DMAC) to form a diblock copolymer in an organic solvent.[3]

Materials:

  • PHPMA macro-CTA (synthesized via RAFT, see Protocol 1)

  • N,N'-dimethylacrylamide (DMAC) monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN) initiator

  • Anhydrous ethanol

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen gas

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a 25 mL round-bottomed flask, add the PHPMA macro-CTA, DMAC monomer, and AIBN initiator. For example, use a PHPMA₁₀₁ precursor (1.33 g, 0.105 mmol), DMAC monomer (0.15 g, 1.51 mmol; for a target DP of 20), and AIBN (3.10 mg, 19 µmol), resulting in a PHPMA₁₀₁/AIBN molar ratio of 5.0.[3]

  • Solvent Addition: Add anhydrous ethanol (e.g., 4.7 mL) to achieve a 40% w/w solution.[3]

  • Deoxygenation: Place the flask in an ice bath and purge with nitrogen for 30 minutes at 0°C.[3]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the required reaction time to achieve high monomer conversion.

  • Termination and Isolation: Stop the polymerization by cooling the reaction and exposing it to air. The polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.

  • Characterization: Analyze the resulting diblock copolymer for its molecular weight and polydispersity using GPC/SEC and confirm the block copolymer structure and composition using ¹H NMR.[3]

Visualizations

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium initiator Initiator poly_chain Propagating Radical (Pn.) initiator->poly_chain Initiation monomer Monomer (M) new_propagating New Propagating Radical (Pm.) monomer->new_propagating Propagation raft_agent RAFT Agent (Z-C(=S)S-R) intermediate Intermediate Radical raft_agent->intermediate poly_chain->intermediate + RAFT Agent dormant_poly Dormant Polymer (Pn-S-C(=S)Z) dormant_poly->intermediate + Monomer dormant_poly->intermediate intermediate->poly_chain intermediate->dormant_poly Fragmentation intermediate->new_propagating Fragmentation new_dormant New Dormant Polymer (Pm-S-C(=S)Z) new_propagating->new_dormant

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

Block_Copolymer_Synthesis monomer_A Monomer A (e.g., HPMA) polymerization_A RAFT Polymerization of Monomer A monomer_A->polymerization_A raft_agent RAFT Agent raft_agent->polymerization_A initiator Initiator initiator->polymerization_A macro_cta Macro-CTA (Polymer A) polymerization_A->macro_cta polymerization_B RAFT Polymerization of Monomer B macro_cta->polymerization_B monomer_B Monomer B (e.g., DMAC) monomer_B->polymerization_B block_copolymer Diblock Copolymer (Polymer A-b-Polymer B) polymerization_B->block_copolymer

Caption: Experimental workflow for the synthesis of a diblock copolymer via RAFT polymerization.

Caption: General experimental workflow for RAFT polymerization of HPMA.

References

Application Notes and Protocols for ATRP Synthesis of Well-Defined Poly(2-hydroxypropyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of well-defined poly(2-hydroxypropyl methacrylate) (PHPMA) utilizing Atom Transfer Radical Polymerization (ATRP). PHPMA is a hydrophilic and biocompatible polymer with significant potential in biomedical applications, including drug delivery systems, bioconjugation, and tissue engineering. ATRP is a robust controlled/"living" radical polymerization technique that allows for precise control over molecular weight, architecture, and polydispersity, yielding polymers with predictable properties.

Introduction

The synthesis of well-defined polymers is crucial for the development of advanced materials in the pharmaceutical and biomedical fields. Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for the controlled polymerization of a wide range of monomers, including functional methacrylates like this compound (HPMA). The hydroxyl groups along the polymer backbone impart hydrophilicity and provide sites for further functionalization, making PHPMA an attractive candidate for various applications.

This document outlines the protocols for the ATRP synthesis of PHPMA, providing detailed experimental procedures and expected outcomes. The ability to synthesize PHPMA with low polydispersity and controlled molecular weight is a key advantage of ATRP.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the ATRP synthesis of PHPMA under various conditions. The data highlights the level of control achievable with this technique.

EntryInitiatorCatalyst/LigandSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1Ethyl α-bromoisobutyrateCuBr/2,2'-bipyridineMethanol204>9515,0001.09
2Methyl α-bromophenylacetateCuCl/2,2'-bipyridineMethanol/Water (1:1)202>9012,5001.17
3Poly(ethylene glycol) macroinitiatorCuBr/PMDETAMethanol306>9525,0001.25
4Ethyl α-bromoisobutyrateCuBr/TPMA2-Butanone/Methanol (7:3)505>9020,0001.15

Note: Mn = Number-average molecular weight; Đ = Polydispersity Index (Mw/Mn). Data is compiled from representative literature values.[1][2]

Experimental Protocols

This section provides a detailed protocol for a typical ATRP synthesis of PHPMA.

Materials:

  • This compound (HPMA, inhibitor removed)

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., 2,2'-bipyridine, bpy)

  • Solvent (e.g., Anhydrous methanol)

  • Inert gas (Argon or Nitrogen)

  • Basic alumina

  • Non-solvent for precipitation (e.g., Cold diethyl ether)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Temperature-controlled oil bath

  • Vacuum line

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the HPMA monomer through a column packed with basic alumina immediately before use.

  • Reagent Preparation:

    • In a Schlenk flask, add the catalyst (e.g., CuBr) and the ligand (e.g., 2,2'-bipyridine). The typical molar ratio of initiator:catalyst:ligand is 1:1:2.

    • Seal the flask and deoxygenate by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon).

  • Reaction Setup:

    • In a separate flask, prepare a solution of the purified HPMA monomer and the initiator (e.g., EBiB) in the degassed solvent (e.g., methanol). The ratio of monomer to initiator will determine the target molecular weight.

    • Degas this solution by bubbling with an inert gas for at least 30 minutes.

  • Polymerization:

    • Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex.

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 20°C) and stir.

    • The polymerization time can range from a few hours to over 24 hours, depending on the desired conversion and reaction conditions. Monitor the progress of the reaction by taking samples periodically and analyzing them by ¹H NMR or gas chromatography (GC) to determine monomer conversion.

  • Termination and Purification:

    • To terminate the polymerization, open the flask to expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.

    • Dilute the polymer solution with a suitable solvent (e.g., methanol) if it is too viscous.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent (e.g., diethyl ether) while stirring.

    • Isolate the precipitated PHPMA by filtration or centrifugation.

    • Wash the polymer with the non-solvent and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and the polydispersity index (Đ) of the purified polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirm the chemical structure of the PHPMA by ¹H NMR and FTIR spectroscopy.

Visualizations

ATRP Reaction Mechanism

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation P-X Polymer Chain (Dormant) Cu(I)L Cu(I)/Ligand (Activator) P• Propagating Radical Cu(I)L->P• ka P•->Cu(I)L kd X-Cu(II)L X-Cu(II)/Ligand (Deactivator) Monomer Monomer (HPMA) P•->Monomer kp

Caption: Reversible activation/deactivation equilibrium in ATRP.

Experimental Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Analysis A Purify HPMA (remove inhibitor) D Prepare Monomer/Initiator Solution A->D B Degas Solvent B->D C Prepare Catalyst/Ligand in Schlenk Flask E Combine Solutions under Inert Atmosphere C->E D->E F React at Controlled Temperature E->F G Monitor Conversion (NMR/GC) F->G H Terminate Reaction (expose to air) G->H I Precipitate Polymer in Non-solvent H->I J Filter and Dry PHPMA I->J K Characterize (GPC, NMR) J->K

Caption: Step-by-step workflow for the ATRP of HPMA.

References

Application Notes and Protocols for Creating pHPMA Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) hydrogels and their fabrication into porous scaffolds for tissue engineering applications. It includes methodologies for creating scaffolds using solvent casting with particulate leaching, freeze-drying, and electrospinning techniques. Additionally, it presents a summary of the key physical and mechanical properties of these scaffolds and discusses the cellular signaling pathways potentially involved in the cellular response to pHPMA-based materials.

Synthesis of pHPMA Hydrogel

The most common method for synthesizing pHPMA hydrogels is through free-radical polymerization. This process involves the polymerization of N-(2-hydroxypropyl) methacrylamide (HPMA) monomers in the presence of a crosslinking agent to form a three-dimensional network.

Protocol 1: Basic pHPMA Hydrogel Synthesis [1]

Materials:

  • N-(2-hydroxypropyl) methacrylamide (HPMA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water

Procedure:

  • Dissolve the HPMA monomer and MBA crosslinker in deionized water in a reaction vessel. A typical concentration is 1g of HPMA and 0.02g of MBA (2 mol% with respect to HPMA) in 10 mL of deionized water.[1]

  • Purge the solution with nitrogen gas for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[1]

  • Add the APS initiator solution (e.g., 50 µL of a 10% w/v solution in water) to the monomer solution.[1]

  • Add TEMED (e.g., 20 µL) to catalyze the polymerization reaction.[1]

  • Gently mix the solution and allow it to polymerize at room temperature for 24 hours.

  • After polymerization, the resulting hydrogel should be immersed in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, initiators, and other impurities.[1]

pHPMA Scaffold Fabrication Protocols

Porous scaffolds are essential for tissue engineering as they provide a template for cell adhesion, proliferation, and new tissue formation. The following protocols describe three common methods for fabricating porous pHPMA scaffolds.

Solvent Casting and Particulate Leaching

This technique involves dissolving the polymer, casting it around a porogen (a space-holding material), and then leaching out the porogen to create a porous structure.[2][3][4]

Protocol 2: pHPMA Scaffold Fabrication by Solvent Casting and Particulate Leaching

Materials:

  • Synthesized pHPMA hydrogel (lyophilized to a dry polymer)

  • A suitable solvent for pHPMA (e.g., a mixture of water and a co-solvent might be necessary depending on the crosslinking density)

  • Sodium chloride (NaCl) particles (sieved to the desired size range) as a porogen

  • Deionized water

Procedure:

  • Dissolve the lyophilized pHPMA in the chosen solvent to create a polymer solution.

  • Add sieved NaCl particles to the polymer solution. The ratio of salt to polymer will determine the porosity of the final scaffold.[2]

  • Thoroughly mix the polymer and salt particles to ensure a homogenous distribution.

  • Cast the mixture into a mold of the desired shape and size.

  • Allow the solvent to evaporate completely in a fume hood or a vacuum oven. This will leave a composite of pHPMA and salt particles.

  • Immerse the dried composite in a large volume of deionized water to leach out the NaCl particles. The water should be changed frequently over several days to ensure complete removal of the salt.[4]

  • Once the salt is completely leached, freeze the porous scaffold at -80°C and then lyophilize to obtain a dry, porous pHPMA scaffold.

Experimental Workflow for Solvent Casting and Particulate Leaching

cluster_prep Preparation cluster_process Processing cluster_output Output pHPMA Lyophilized pHPMA Dissolve Dissolve pHPMA pHPMA->Dissolve Solvent Solvent Solvent->Dissolve NaCl NaCl Porogen Mix Mix with NaCl NaCl->Mix Dissolve->Mix Cast Cast into Mold Mix->Cast Evaporate Solvent Evaporation Cast->Evaporate Leach Leach NaCl Evaporate->Leach Lyophilize Lyophilize Leach->Lyophilize Scaffold Porous pHPMA Scaffold Lyophilize->Scaffold cluster_prep Preparation cluster_process Processing cluster_output Output Hydrogel pHPMA Hydrogel Mold Place in Mold Hydrogel->Mold Freeze Controlled Freezing Mold->Freeze Lyophilize Lyophilization (Vacuum) Freeze->Lyophilize Scaffold Porous pHPMA Scaffold Lyophilize->Scaffold cluster_prep Preparation cluster_process Processing cluster_output Output pHPMA_sol pHPMA Solution Syringe Load into Syringe pHPMA_sol->Syringe Pump Set Flow Rate Syringe->Pump Voltage Apply High Voltage Pump->Voltage Collect Collect Nanofibers Voltage->Collect Scaffold Nanofibrous pHPMA Scaffold Collect->Scaffold cluster_extra Extracellular cluster_mem Cell Membrane cluster_intra Intracellular cluster_nuc Nucleus pHPMA pHPMA Scaffold ECM Adsorbed ECM Proteins pHPMA->ECM GF Growth Factors GFR Growth Factor Receptors GF->GFR binds Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates MAPK MAPK/ERK Pathway GFR->MAPK activates Src Src FAK->Src activates Actin Actin Cytoskeleton FAK->Actin regulates Src->MAPK Gene Gene Expression (Proliferation, Differentiation) MAPK->Gene

References

Application Notes and Protocols: Loading and Release Kinetics of Drugs from pHPMA Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the loading and release kinetics of therapeutic agents from poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) hydrogels. pHPMA hydrogels are highly biocompatible and water-swellable polymers, making them excellent candidates for controlled drug delivery systems.[1][2] Their tunable properties allow for the encapsulation and sustained release of a wide range of drugs, from small molecules to larger biologics.

Overview of Drug Loading and Release

The process of utilizing pHPMA hydrogels for drug delivery involves three key stages: synthesis of the hydrogel network, loading of the therapeutic agent, and the subsequent release of the drug into the target environment. The kinetics of drug loading and release are critical parameters that determine the efficacy of the delivery system.

Drug Loading: Drugs can be loaded into pHPMA hydrogels using two primary methods:

  • Equilibrium Partitioning: This method involves swelling a pre-formed hydrogel in a drug solution until equilibrium is reached.[3] The drug molecules partition between the hydrogel matrix and the external solution.

  • In-situ Loading: In this approach, the drug is mixed with the monomer solution before polymerization.[3][4] The drug is then physically entrapped within the crosslinked hydrogel network as it forms.

The choice of loading method can significantly impact the loading efficiency and the subsequent release profile.[4]

Drug Release: The release of a drug from a pHPMA hydrogel is a complex process governed by several factors, including:

  • Diffusion: The movement of the drug through the swollen polymer network is a primary release mechanism. This process is influenced by the mesh size of the hydrogel, the size of the drug molecule, and the interactions between the drug and the polymer.[5][6]

  • Swelling: As the hydrogel swells, the polymer chains relax, and the mesh size increases, facilitating drug diffusion.[5] For stimuli-responsive hydrogels, changes in environmental conditions like pH or temperature can trigger swelling or deswelling, thereby modulating drug release.[7]

  • Degradation: If the hydrogel is biodegradable, the erosion of the polymer matrix will also contribute to drug release.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for drug loading and release from hydrogel systems. It is important to note that these values can vary significantly depending on the specific hydrogel composition, drug properties, and experimental conditions.

Table 1: Drug Loading Efficiency in Various Hydrogel Systems

Hydrogel TypeDrugLoading MethodLoading Efficiency (%)Reference
Magnetic Chitosan NanoparticlesDoxorubicinIncubation76 - 82[1]
Cystine-based NanogelDoxorubicinCo-polymerization~16 (wt% vs dry gel)[1]
p(MAA-g-EG) with PMMA nanoparticlesDoxorubicinSwelling54[8][9]
Poly(ethylene oxide) HydrogelsIbuprofenPost-loadingup to 59.08 ± 3.97[4]
Poly(ethylene oxide) HydrogelsDiclofenac SodiumPost-loadingup to 20.68 ± 0.47[4]
Poly(ethylene oxide) HydrogelsLidocaine HClPost-loadingup to 9.75 ± 0.75[4]

Table 2: Equilibrium Swelling Ratios of Representative Hydrogels

Hydrogel TypeConditionSwelling Ratio (%)Reference
4-AcM-basedWater35 - 50[1]
p(MAA-co-AM-co-HEA)pH 7.4>1000
p(MAA-co-AM-co-HEA)pH 2.1<200
Gelatin-basedpH 7.4High[10]
Gelatin-basedpH 1.2Low[10]

Table 3: Common Kinetic Models for Drug Release from Hydrogels

ModelEquationDescription
Zero-OrderMt = K0tDrug release rate is constant over time.
First-Orderlog(Mt) = log(M0) - (K1t / 2.303)Release rate is proportional to the amount of drug remaining in the hydrogel.
HiguchiMt = KHt1/2Describes drug release from a matrix system based on Fickian diffusion.[11][12]
Korsmeyer-PeppasMt/M∞ = KtnA semi-empirical model that describes drug release when the mechanism is not well-known or when more than one type of release phenomenon is involved. The release exponent 'n' is indicative of the transport mechanism.[12]

Experimental Protocols

The following are detailed protocols for the synthesis of pHPMA hydrogels, drug loading, and in vitro drug release studies.

Protocol for pHPMA Hydrogel Synthesis (Free-Radical Polymerization)

This protocol describes a common method for synthesizing pHPMA hydrogels.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • N,N'-methylenebisacrylamide (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of HPMA monomer and BIS crosslinker in deionized water. The concentration of the monomer and the molar ratio of monomer to crosslinker will determine the final properties of the hydrogel.

  • Initiator and Accelerator Addition: Add APS initiator to the monomer solution, followed by the addition of the TEMED accelerator to initiate the polymerization reaction.

  • Casting and Polymerization: Quickly vortex the solution and pour it into a suitable mold (e.g., between two glass plates with a spacer). Allow the solution to polymerize at room temperature for several hours or until a solid hydrogel is formed.

  • Washing: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for 24-48 hours to remove any unreacted monomers, initiator, and accelerator.

  • Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying).

Protocol for Drug Loading into pHPMA Hydrogels (Equilibrium Swelling)

This protocol outlines the steps for loading a drug into a pre-formed pHPMA hydrogel.

Materials:

  • Pre-synthesized and dried pHPMA hydrogel

  • Therapeutic drug

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of the drug in the desired buffer (e.g., PBS at a specific pH). The concentration of the drug solution will influence the amount of drug loaded into the hydrogel.

  • Hydrogel Immersion: Immerse a pre-weighed, dried pHPMA hydrogel disc in the drug solution.

  • Swelling and Loading: Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C or 4°C for heat-labile drugs) with gentle agitation.[1] Protect from light if the drug is light-sensitive.

  • Equilibrium and Measurement: After the incubation period, remove the hydrogel from the solution, gently blot the surface to remove excess solution, and weigh the swollen, drug-loaded hydrogel.

  • Quantification of Loaded Drug: The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The drug loading efficiency can be calculated as follows: Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

Protocol for In Vitro Drug Release Study

This protocol describes how to perform an in vitro drug release study from a drug-loaded pHPMA hydrogel.

Materials:

  • Drug-loaded pHPMA hydrogel

  • Release medium (e.g., PBS at a specific pH to mimic physiological conditions)

  • Incubator shaker

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Setup: Place a pre-weighed, drug-loaded hydrogel into a known volume of the release medium (e.g., 10 mL of PBS).[1]

  • Incubation: Place the samples in an incubator shaker set to a physiological temperature (e.g., 37°C) with gentle agitation to ensure sink conditions.[1]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[1]

  • Medium Replacement: Immediately after each sampling, replenish the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.[1]

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a pre-validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage versus time. The release data can then be fitted to various kinetic models (Table 3) to determine the release mechanism.

Visualizations

The following diagrams illustrate key workflows and concepts related to drug delivery from pHPMA hydrogels.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading cluster_release In Vitro Release s1 Monomer & Crosslinker Solution s2 Initiator & Accelerator Addition s1->s2 s3 Polymerization s2->s3 s4 Washing & Purification s3->s4 s5 Drying s4->s5 l1 Dried Hydrogel s5->l1 l3 Equilibrium Swelling l1->l3 l2 Drug Solution l2->l3 l4 Drug-Loaded Hydrogel l3->l4 r1 Drug-Loaded Hydrogel in Release Medium l4->r1 r2 Incubation at 37°C r1->r2 r3 Periodic Sampling r2->r3 r4 Drug Quantification r3->r4 r5 Data Analysis r4->r5 drug_release_mechanisms cluster_hydrogel Swollen pHPMA Hydrogel cluster_environment External Environment h Polymer Network with Entrapped Drug Molecules e Released Drug Molecules h->e Release d Diffusion s Swelling deg Degradation doxorubicin_pathway cluster_cell dox Doxorubicin cell Cancer Cell dox->cell Enters nucleus Nucleus dox->nucleus Translocates to dna DNA dox->dna Intercalates topo Topoisomerase II dox->topo Inhibits ros Reactive Oxygen Species (ROS) dox->ros Generates damage DNA Damage dna->damage topo->damage ros->damage apoptosis Apoptosis damage->apoptosis

References

Application Notes and Protocols for Cross-linking of 2-Hydroxypropyl Methacrylate (HPMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common cross-linking methods for synthesizing 2-Hydroxypropyl methacrylate (HPMA) hydrogels. This document includes comprehensive experimental protocols, quantitative data on hydrogel properties, and visual workflows to guide researchers in the development of HPMA hydrogels for various applications, particularly in the field of drug delivery.

Introduction to HPMA Hydrogels

N-(2-hydroxypropyl)methacrylamide (HPMA)-based hydrogels are synthetic polymers that have garnered significant interest in the biomedical field due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1] These hydrogels can be engineered to be biodegradable, allowing for their controlled degradation and clearance from the body, which is particularly advantageous for drug delivery applications.[1] The properties of HPMA hydrogels, such as their swelling behavior, mechanical strength, and drug release kinetics, are largely determined by the cross-linking method employed during their synthesis.

Cross-linking Methods

The most prevalent method for preparing HPMA hydrogels is through chemical cross-linking via free-radical polymerization. This involves the copolymerization of the HPMA monomer with a di- or multi-vinyl cross-linking agent. The choice of cross-linker and its concentration are critical parameters that dictate the network structure and, consequently, the hydrogel's macroscopic properties.

Common Cross-linking Agents

A variety of cross-linking agents can be used to form the three-dimensional network of HPMA hydrogels. The selection of a suitable cross-linker depends on the desired properties of the final hydrogel, such as biodegradability and mechanical strength.

  • N,N'-bis(acryloyl)cystamine (BAC): A biodegradable cross-linker that contains a disulfide bond, which can be cleaved in a reductive environment, such as that found intracellularly.

  • Ethylene glycol dimethacrylate (EGDMA): A widely used non-degradable cross-linker that provides good mechanical stability to the hydrogel network.

  • Tetraethylene glycol diacrylate (TEGDA): Another non-degradable cross-linker that can influence the swelling and mechanical properties of the hydrogel.

  • Diethylene glycol dimethacrylate (DEGDMA): Similar to EGDMA and TEGDA, this cross-linker is used to create stable, non-degradable hydrogel networks.

Polymerization Initiation

Free-radical polymerization is typically initiated using a chemical initiator system or by exposure to radiation.

  • Chemical Initiation: Redox initiator systems, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), are commonly used for polymerization at room temperature. Thermal initiators like azobisisobutyronitrile (AIBN) are also employed, which decompose upon heating to generate free radicals.

  • Radiation-Induced Polymerization: This method involves exposing the monomer and cross-linker solution to a radiation source, such as gamma radiation, to initiate polymerization. This technique can produce hydrogels with a high degree of purity as it does not require the use of chemical initiators.

Data Presentation: Properties of Cross-linked HPMA Hydrogels

The properties of HPMA hydrogels are highly dependent on the type and concentration of the cross-linking agent used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Composition of Representative HPMA-Based Hydrogels

ComponentMolar Ratio/ConcentrationPurpose
HPMA (monomer)80-95 mol%Primary polymer backbone
N,N'-bis(acryloyl)cystamine (cross-linker)1-5 mol%Biodegradable cross-linking
Azobisisobutyronitrile (AIBN) (initiator)0.5-2 mol% relative to monomerInitiates polymerization
Doxorubicin (drug)1-10 mg/mLTherapeutic agent

Table 2: Swelling Ratio of Representative Hydrogels

Hydrogel TypeConditionSwelling Ratio (%)
4-AcM-basedWater35 - 50
Poly(acrylic acid) (0.02 mol% cross-linker)Water~900 (equilibrium water content of ~90%)
Poly(acrylic acid) (0.06 mol% cross-linker)Water~488 (equilibrium water content of ~83%)

Note: The swelling ratio is typically calculated as ((Ws - Wd) / Wd) * 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[1]

Table 3: Doxorubicin Loading Efficiency in Different Hydrogel Types

Hydrogel TypeDrug Loading MethodLoading Efficiency (%)
Magnetic Chitosan NanoparticlesIncubation76 - 82
Peptide-based HydrogelCo-assemblyHigh (not quantified)
Cystine-based NanogelCo-polymerization~16 (wt% vs dry gel)

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and characterization of HPMA hydrogels.

Protocol 1: Synthesis of HPMA Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of an HPMA hydrogel using a chemical initiator system.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • N,N'-bis(acryloyl)cystamine (BAC) cross-linker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

  • Molds for hydrogel casting

Procedure:

  • Prepare a solution of the HPMA monomer in deionized water.

  • Add the BAC cross-linker to the monomer solution. The molar ratio of HPMA to BAC can be varied (e.g., 95:5) to control the cross-linking density.[1]

  • Add the APS initiator to the solution (e.g., 1% w/v of the total solution).[1]

  • Add the TEMED accelerator (e.g., 0.1% v/v of the total solution) to initiate the cross-linking reaction.[1]

  • Quickly vortex the solution to ensure thorough mixing.

  • Cast the solution into molds of the desired shape and size.

  • Allow the hydrogels to cure at room temperature for 2-4 hours.[1]

  • After curing, carefully remove the hydrogels from the molds.

  • Wash the resulting hydrogels extensively with deionized water to remove any unreacted components.

Protocol 2: Measurement of Hydrogel Swelling Ratio

This protocol outlines the procedure for determining the swelling behavior of the prepared HPMA hydrogels.

Materials:

  • Prepared HPMA hydrogels

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4) or deionized water

  • Analytical balance

  • Filter paper

Procedure:

  • Lyophilize (freeze-dry) the prepared hydrogels to obtain their dry weight (Wd).[1]

  • Immerse the dried hydrogels in a known volume of the swelling medium (e.g., deionized water or PBS at a specific pH).

  • Allow the hydrogels to swell at a controlled temperature (e.g., room temperature or 37°C).

  • At regular time intervals, remove the hydrogels from the swelling medium.

  • Gently blot the surface of the hydrogels with filter paper to remove excess water.

  • Weigh the swollen hydrogels to obtain the swollen weight (Ws).[1]

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Protocol 3: Loading of Doxorubicin into HPMA Hydrogel

This protocol describes a passive diffusion method for loading the anticancer drug doxorubicin into the HPMA hydrogels.

Materials:

  • Prepared HPMA hydrogels

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1-5 mg/mL).[1]

  • Immerse the pre-weighed, dried HPMA hydrogels in the doxorubicin solution.

  • Allow the hydrogels to swell and absorb the drug solution in a dark environment at 4°C for 24-48 hours.[1]

  • After the loading period, remove the hydrogels from the drug solution.

  • Gently blot the surface of the hydrogels to remove excess solution.

  • To determine the drug loading efficiency, measure the concentration of doxorubicin remaining in the supernatant using a UV-Vis spectrophotometer at a wavelength of 485 nm.[1]

  • Calculate the drug loading efficiency using the formula: Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100.

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for evaluating the release of doxorubicin from the loaded hydrogels in a simulated physiological environment.

Materials:

  • Doxorubicin-loaded HPMA hydrogels

  • Release medium (e.g., PBS at pH 7.4 or 5.5)

  • Incubator shaker

  • UV-Vis spectrophotometer

Procedure:

  • Place a pre-weighed doxorubicin-loaded hydrogel into a known volume of the release medium (e.g., 10 mL of PBS).[1]

  • Place the samples in an incubator shaker set at 37°C with gentle agitation.[1]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[1]

  • Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[1]

  • Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 485 nm.[1]

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the experimental workflows for HPMA hydrogel synthesis and characterization.

HPMA_Hydrogel_Synthesis_Workflow cluster_synthesis HPMA Hydrogel Synthesis prep_solution Prepare Monomer and Cross-linker Solution add_initiator Add Initiator (APS) prep_solution->add_initiator add_accelerator Add Accelerator (TEMED) add_initiator->add_accelerator vortex Vortex to Mix add_accelerator->vortex cast Cast into Molds vortex->cast cure Cure at Room Temperature cast->cure wash Wash Hydrogels cure->wash

Caption: Workflow for HPMA hydrogel synthesis via free-radical polymerization.

Hydrogel_Characterization_Workflow cluster_characterization Hydrogel Characterization start Synthesized HPMA Hydrogel swelling Swelling Ratio Measurement start->swelling drug_loading Drug Loading (Doxorubicin) start->drug_loading mechanical Mechanical Testing start->mechanical drug_release In Vitro Drug Release Study drug_loading->drug_release

Caption: General workflow for the characterization of HPMA hydrogels.

Drug_Release_Signaling_Pathway cluster_drug_release Drug Release and Cellular Uptake hydrogel Dox-Loaded HPMA Hydrogel release Doxorubicin Release (Diffusion/Degradation) hydrogel->release cell Cancer Cell release->cell Extracellular Space uptake Cellular Uptake cell->uptake nucleus Nucleus uptake->nucleus action Therapeutic Action nucleus->action

Caption: Logical relationship of drug release from HPMA hydrogel and cellular action.

References

Characterization of pHPMA Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential characterization techniques for poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) nanoparticles intended for targeted drug delivery. Detailed protocols for key experiments are included to ensure reproducible and reliable results.

Introduction to pHPMA Nanoparticles

Poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) is a water-soluble, biocompatible, and non-immunogenic polymer that has been extensively investigated as a carrier for drug delivery systems.[1] pHPMA-based nanoparticles offer several advantages, including the ability to improve the solubility of hydrophobic drugs, prolong circulation time, and facilitate targeted delivery to specific tissues or cells.[2] The effectiveness of these nanoparticles is critically dependent on their physicochemical properties, which must be thoroughly characterized.[3]

Key Characterization Parameters

The critical quality attributes of pHPMA nanoparticles that influence their in vivo performance include particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and drug release kinetics.

Particle Size and Polydispersity Index (PDI)

Particle size influences the biodistribution, cellular uptake, and clearance of nanoparticles. For effective tumor targeting through the enhanced permeability and retention (EPR) effect, a size range of ≤ 100 nm is often considered ideal. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively homogenous population of nanoparticles.[4]

Zeta Potential

Zeta potential is an indicator of the surface charge of nanoparticles and is a critical parameter for predicting their stability in suspension.[5][6] Nanoparticles with a sufficiently high positive or negative zeta potential are generally more stable due to electrostatic repulsion between particles, which prevents aggregation.[7] The surface charge also plays a significant role in how nanoparticles interact with biological systems.[5]

Drug Loading Content and Encapsulation Efficiency

Drug Loading Content (LC) and Encapsulation Efficiency (EE) are crucial parameters for evaluating the capacity of the nanoparticles to carry a therapeutic payload.

  • Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.

  • Drug Loading Content (LC%) is the weight percentage of the drug relative to the total weight of the nanoparticle.

In Vitro Drug Release

In vitro drug release studies are performed to predict the release profile of the drug from the nanoparticles under physiological conditions. These studies are essential for optimizing the formulation to achieve the desired therapeutic effect, whether it be immediate or sustained release.[8][9]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of pHPMA nanoparticles.

Table 1: Physicochemical Properties of pHPMA Nanoparticles

Formulation IDAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
pHPMA-Drug-A95.2 ± 3.10.15 ± 0.02-12.5 ± 1.8
pHPMA-Drug-B110.7 ± 4.50.21 ± 0.03-15.3 ± 2.1
Control (Blank)85.4 ± 2.80.12 ± 0.01-10.1 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDEncapsulation Efficiency (%)Drug Loading Content (%)
pHPMA-Drug-A85.6 ± 4.29.8 ± 0.5
pHPMA-Drug-B78.2 ± 5.18.5 ± 0.7

Table 3: Cumulative In Vitro Drug Release

Time (hours)pHPMA-Drug-A (%)pHPMA-Drug-B (%)
110.2 ± 1.58.5 ± 1.1
425.8 ± 2.120.1 ± 1.9
842.5 ± 3.535.7 ± 2.8
1260.1 ± 4.252.3 ± 3.9
2485.3 ± 5.675.9 ± 4.7
4892.1 ± 4.988.4 ± 5.2

Experimental Protocols

Protocol for Particle Size and Zeta Potential Measurement

This protocol outlines the use of Dynamic Light Scattering (DLS) for the determination of particle size, PDI, and zeta potential.

Materials:

  • pHPMA nanoparticle suspension

  • Deionized water (filtered through a 0.22 µm filter)

  • Disposable cuvettes for size measurement

  • Disposable folded capillary cells for zeta potential measurement

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the pHPMA nanoparticle suspension with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 mg/mL.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters (e.g., temperature, dispersant viscosity, and dielectric constant). For aqueous suspensions, these are typically 25°C, 0.8872 cP, and 78.5, respectively.

  • Particle Size and PDI Measurement:

    • Transfer the diluted nanoparticle suspension into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature (e.g., 25°C) for at least 1-2 minutes.

    • Perform the measurement. Typically, 3-5 measurements of 10-15 runs each are performed.

    • Record the Z-average diameter and the Polydispersity Index (PDI).[10]

  • Zeta Potential Measurement:

    • Carefully inject the diluted nanoparticle suspension into the folded capillary cell, ensuring no air bubbles are introduced.[5]

    • Place the cell in the instrument's sample holder.

    • Allow the sample to equilibrate.

    • Apply the electric field and perform the measurement.[6]

    • Record the zeta potential value. The Smoluchowski model is commonly used for aqueous media.[5]

  • Data Analysis: Analyze the obtained data using the instrument's software. Report the average particle size, PDI, and zeta potential as mean ± standard deviation of at least three independent measurements.

Protocol for Determining Drug Loading and Encapsulation Efficiency

This protocol describes a common indirect method for determining drug loading and encapsulation efficiency.

Materials:

  • Drug-loaded pHPMA nanoparticle suspension

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Centrifugal filter units (e.g., with a molecular weight cut-off of 10-30 kDa)

  • UV-Vis spectrophotometer or HPLC system

  • Lyophilizer (optional)

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded nanoparticle suspension.

    • Place the suspension into a centrifugal filter unit.

    • Centrifuge at a speed and time sufficient to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug (e.g., 5000 x g for 15-30 minutes).

  • Quantification of Free Drug:

    • Collect the filtrate, which contains the unencapsulated drug.

    • Measure the concentration of the drug in the filtrate using a pre-established calibration curve with a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • Determination of Drug Loading Content (LC%):

    • To determine the total weight of the nanoparticles, the nanoparticle suspension can be lyophilized after removing the free drug, and the resulting powder can be weighed.

    • LC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Protocol for In Vitro Drug Release Study

This protocol details the dialysis bag method for assessing the in vitro drug release profile.

Materials:

  • Drug-loaded pHPMA nanoparticle suspension

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Shaking incubator or water bath.

  • Analytical instrument for drug quantification (UV-Vis or HPLC).

Procedure:

  • Preparation of Dialysis Bags:

    • Cut the dialysis membrane tubing to the desired length and activate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Loading the Sample:

    • Pipette a known volume and concentration of the drug-loaded pHPMA nanoparticle suspension into the dialysis bag.

    • Securely close the other end of the bag with another clip, ensuring some headspace remains.

  • Initiating the Release Study:

    • Place the dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 50-100 mL). This large volume helps maintain sink conditions.

    • Place the vessel in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a suitable and validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow for pHPMA Nanoparticle Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_application Preclinical Evaluation synthesis pHPMA Nanoparticle Formulation size_pdi Particle Size & PDI (DLS) synthesis->size_pdi zeta Zeta Potential (DLS) synthesis->zeta drug_loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) synthesis->drug_loading cellular_uptake Cellular Uptake Studies size_pdi->cellular_uptake zeta->cellular_uptake release In Vitro Drug Release (Dialysis) drug_loading->release in_vivo In Vivo Efficacy & Biodistribution release->in_vivo cellular_uptake->in_vivo

Caption: Workflow for pHPMA nanoparticle characterization.

Cellular Uptake Pathway of Nanoparticles

G np pHPMA Nanoparticle cell_membrane Cell Membrane np->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis Internalization endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release pH-triggered cytosol Cytosol drug_release->cytosol target Intracellular Target cytosol->target

Caption: Generalized pathway for nanoparticle cellular uptake.[11][12]

References

Step-by-Step Synthesis of HPMA-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA)-drug conjugates, a leading platform for polymer-based drug delivery systems.[1] HPMA copolymers are biocompatible, non-immunogenic, and their tunable structure allows for the creation of versatile carriers for a wide range of therapeutic agents, particularly in oncology.[1] This guide details the step-by-step synthesis, from the monomer to the final purified conjugate, including established experimental protocols and quantitative data to aid in the development of effective and safe polymer therapeutics.

Core Principles of HPMA-Drug Conjugates

HPMA copolymer-drug conjugates are nanosized, water-soluble constructs designed to improve the therapeutic index of potent drugs.[2] Key advantages include enhanced drug solubility and stability, prolonged circulation half-life, and passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[3] To ensure targeted drug release, these conjugates often incorporate biodegradable linkers, such as pH-sensitive hydrazones or enzymatically cleavable peptide sequences (e.g., Gly-Phe-Leu-Gly or GFLG), which are stable in the bloodstream but are cleaved in the specific microenvironment of tumor tissues or within cancer cells.[3][4][5]

Synthesis Overview

The synthesis of HPMA-drug conjugates is a multi-step process that can be broadly divided into:

  • Synthesis and Purification of HPMA Monomer: The foundational step to ensure high-purity starting material.

  • Synthesis of the HPMA Copolymer Precursor: Polymerization of HPMA with a reactive comonomer to create a backbone with functional groups for drug conjugation.

  • Drug Conjugation: Covalent attachment of the drug to the polymer backbone, often via a linker.

  • Purification and Characterization: Removal of unreacted components and comprehensive analysis of the final conjugate.

The following sections provide detailed protocols for each of these stages.

Part 1: Synthesis and Purification of HPMA Monomer

The most common method for synthesizing HPMA is the reaction of methacryloyl chloride with 1-amino-2-propanol.[6] This nucleophilic acyl substitution results in the formation of an amide bond.[6]

Experimental Protocol 1: HPMA Synthesis

Materials:

  • Methacryloyl chloride (distilled)

  • 1-amino-2-propanol

  • Acetonitrile or Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (for CH2Cl2 method)

  • Anhydrous Sodium Sulfate (Na2SO4) (for CH2Cl2 method)

Procedure (Acetonitrile Method): [6]

  • Prepare a solution of 1-amino-2-propanol (0.30 mol) in acetonitrile and cool to 0°C in an ice bath.

  • Dilute distilled methacryloyl chloride (0.29 mol) in acetonitrile.

  • Add the methacryloyl chloride solution dropwise to the cooled 1-amino-2-propanol solution with constant stirring.

  • A by-product, 2-hydroxypropylammonium chloride, will precipitate and can be removed by filtration.[6]

Procedure (Dichloromethane Method): [6]

  • Create a suspension of 1-amino-2-propanol (0.311 mol) and sodium bicarbonate (0.40 mol) in CH2Cl2 (85 mL). Purge with nitrogen and cool in an ice bath.

  • Prepare a separate solution of methacryloyl chloride (0.304 mol) in CH2Cl2 (40 mL) and cool to -20°C.

  • Slowly add the methacryloyl chloride solution to the 1-amino-2-propanol suspension under vigorous stirring and a nitrogen atmosphere.

  • After the addition is complete, stir the reaction for 15 minutes at 25°C.

  • Add anhydrous Na2SO4 (10 g) and stir manually for an additional 10 minutes.

  • Remove the solids by filtration and wash them twice with 20 mL of CH2Cl2.

  • Combine the filtrates and concentrate them under a vacuum to approximately 50% of the original volume.

Experimental Protocol 2: HPMA Purification

Purification is critical to remove unreacted starting materials and by-products. The most common method is recrystallization.[6]

Procedure: [6]

  • Crystallization: Place the concentrated filtrate from the synthesis in a freezer at -20°C overnight to induce crystallization.

  • Collection: Collect the HPMA crystals by filtration and wash them with cold acetone.

  • Recrystallization: Further, purify the product by repeated recrystallization from acetone. For the acetonitrile method, the precipitate can be recrystallized from a methanol-ether mixture (3:1 v/v) followed by recrystallization from acetone.[6]

  • Drying: Dry the final crystalline monomer in vacuo.

Part 2: Synthesis of the HPMA Copolymer Precursor

Modern controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed to synthesize HPMA copolymers with a narrow molecular weight distribution.[7] This protocol describes the synthesis of a copolymer of HPMA and a methacryloylated GFLG p-nitrophenyl ester monomer, which provides reactive sites for subsequent drug and targeting ligand attachment.[5]

Experimental Protocol 3: HPMA Copolymer Synthesis via RAFT Polymerization

Materials:

  • HPMA monomer

  • Methacryloylated GFLG p-nitrophenyl ester monomer

  • Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD)

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4'-Azobis(4-cyanopentanoic acid) (V-501)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

Procedure: [8]

  • Monomer and Reagent Preparation: In a reaction vessel, dissolve the HPMA monomer, the methacryloylated GFLG p-nitrophenyl ester monomer, the CTA, and the initiator in anhydrous DMF. The molar ratios should be calculated to achieve the desired molecular weight and low polydispersity.

  • Degassing: Seal the reaction vessel and thoroughly degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 70°C for V-501) to initiate polymerization. Allow the reaction to proceed for the desired time to achieve high monomer conversion.

  • Precipitation: After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like diethyl ether.

  • Collection: Collect the precipitated polymer by centrifugation or filtration.

  • Purification: Redissolve the polymer in a minimal amount of deionized water and purify by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted monomers and initiator fragments.[8]

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final HPMA copolymer precursor as a dry powder.[8]

Part 3: Drug Conjugation

This section details the conjugation of doxorubicin (DOX) to the HPMA copolymer precursor via the GFLG spacer. The process involves aminolysis of the p-nitrophenyl esters followed by the attachment of the drug.

Experimental Protocol 4: Synthesis of HPMA-GFLG-Doxorubicin Conjugate

Materials:

  • HPMA-GFLG-p-nitrophenyl ester copolymer precursor

  • Diamine (e.g., ethylenediamine)

  • Doxorubicin hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Triethylamine (TEA)

Procedure: [5]

  • Aminolysis of the Precursor: Dissolve the HPMA copolymer precursor in anhydrous DMSO. Add a diamine to react with the p-nitrophenyl ester groups, introducing primary amino groups onto the polymer side chains.

  • Conjugation of Doxorubicin: In a separate vessel, dissolve doxorubicin hydrochloride in anhydrous DMSO and add triethylamine to neutralize the hydrochloride. Add this solution to the aminolyzed polymer solution. The amino group of doxorubicin will react with the remaining p-nitrophenyl esters or can be coupled to the newly introduced amino groups via an amide bond formation reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as UV-Vis spectroscopy, to determine the amount of conjugated doxorubicin.

  • Purification: After the reaction is complete, purify the final conjugate to remove the unreacted drug and other small molecules. This is typically achieved by techniques such as dialysis or size exclusion chromatography (SEC).[5]

Part 4: Purification and Characterization of HPMA-Drug Conjugates

Thorough purification and characterization are essential to ensure the safety and efficacy of the final product.

Experimental Protocol 5: Purification by Size Exclusion Chromatography (SEC)

System: [5]

  • A typical SEC system consists of a pump, an injector, a column (e.g., Superose 6), and detectors (e.g., refractive index and multi-angle light scattering detectors).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.

Procedure: [8]

  • System Equilibration: Equilibrate the SEC system, including the column, with the filtered and degassed mobile phase at a constant flow rate until stable baselines are achieved for all detectors.

  • Sample Preparation: Dissolve the HPMA-drug conjugate in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample solution through a 0.1 or 0.22 µm syringe filter.

  • Data Acquisition: Inject a defined volume of the filtered sample onto the SEC column.

Experimental Protocol 6: Characterization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the HPMA copolymer and the successful conjugation of the drug.[5]

Procedure: [5]

  • Sample Preparation: Dissolve the lyophilized polymer conjugate in a suitable deuterated solvent, such as deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • Analysis: Analyze the spectrum to identify characteristic peaks of the HPMA backbone, the linker, and the conjugated drug.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of HPMA and its drug conjugates.

Table 1: Synthesis and Characterization of HPMA Monomer

ParameterValue/RangeReference
Synthesis Yield
Acetonitrile MethodTypically high[6]
Dichloromethane MethodTypically high[6]
Purification
Recrystallization SolventsAcetone, Methanol/Ether[6]
Characterization
Melting Point68-70 °C
¹H NMR (D₂O)Characteristic peaks for vinyl and propyl groups[6]

Table 2: Physicochemical Properties of HPMA-Drug Conjugates

Conjugate IDMolecular Weight (kDa)Drug Content (wt%)LinkerIn Vivo EfficacyReference
HPMA-GFLG-Doxorubicin16-305-10GFLGPhase I/II trials[4][5]
HPMA-PTX (levulinic acid spacer)Not SpecifiedNot SpecifiedHydrazoneBetter than parent drug in 4T1 model[5]
P(HPMA)-block-P(LLA)-PTX~2017EsterIC50 in the range of 10-100 nM[5]
PNU 166148 (Camptothecin)Not SpecifiedNot SpecifiedGFLGEntered Phase I/II trials[5]
HPMA-AP-GDM16Not SpecifiedGFLGCytotoxic to A2780 cells[4]

Visualizations

Diagram 1: Synthesis Pathway of HPMA Monomer

HPMA_Synthesis Methacryloyl\nChloride Methacryloyl Chloride Reaction Reaction Methacryloyl\nChloride->Reaction 1-Amino-2-propanol 1-Amino-2-propanol 1-Amino-2-propanol->Reaction HPMA N-(2-hydroxypropyl) methacrylamide (HPMA) Reaction->HPMA Byproduct 2-hydroxypropylammonium chloride (precipitate) Reaction->Byproduct

Caption: Chemical synthesis pathway of HPMA.

Diagram 2: Experimental Workflow for HPMA-Drug Conjugate Synthesis

Conjugate_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification & Characterization Monomer_Synthesis HPMA Monomer Synthesis & Purification Polymerization HPMA Copolymer Precursor Synthesis (RAFT) Monomer_Synthesis->Polymerization Drug_Conjugation Drug Conjugation (e.g., Doxorubicin) Polymerization->Drug_Conjugation Purification Conjugate Purification (Dialysis, SEC) Drug_Conjugation->Purification Characterization Characterization (SEC/GPC, NMR, UV-Vis) Purification->Characterization Final_Product HPMA-Drug Conjugate Characterization->Final_Product

Caption: General workflow for HPMA-drug conjugate synthesis.

Diagram 3: Cellular Uptake and Drug Release Signaling Pathway

Drug_Release_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cancer Cell) Conjugate_Circulation HPMA-Drug Conjugate (Stable) Tumor_Accumulation Tumor Accumulation (EPR Effect) Conjugate_Circulation->Tumor_Accumulation Endosome Endosome (Low pH) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Endocytosis Endocytosis Tumor_Accumulation->Endocytosis Endocytosis->Endosome

Caption: Cellular uptake and intracellular drug release pathway.

References

Application Notes and Protocols for Inverse Emulsion Polymerization of HPMA for Nanogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA)-based nanogels using the inverse emulsion polymerization technique. This method is particularly advantageous for the encapsulation of hydrophilic therapeutic agents due to the formation of a water-in-oil emulsion system. The resulting nanogels are promising carriers for targeted drug delivery, offering biocompatibility and the potential for stimuli-responsive release.

Introduction to Inverse Emulsion Polymerization for Nanogel Synthesis

Inverse emulsion polymerization is a powerful method for synthesizing crosslinked polymer nanoparticles, or nanogels, from water-soluble monomers like HPMA.[1] The process involves dispersing an aqueous phase, containing the monomer, crosslinker, and initiator, into a continuous organic phase with the aid of a surfactant.[1] Polymerization is then initiated within the aqueous droplets, which act as nanoreactors, leading to the formation of nanogels.[1] The size and properties of the resulting nanogels can be tuned by carefully controlling the reaction parameters.[2]

HPMA-based nanogels are particularly attractive for biomedical applications due to their hydrophilicity, biocompatibility, and non-immunogenic nature. When loaded with therapeutic agents, these nanogels can enhance drug solubility, prolong circulation time, and facilitate targeted delivery to specific tissues or cells.[3]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the synthesis and characterization of HPMA nanogels via inverse emulsion polymerization.

Protocol 1: Synthesis of HPMA Nanogels via Inverse Emulsion Polymerization

This protocol describes a general method for the synthesis of HPMA nanogels. Specific amounts and reagents can be varied to achieve desired nanogel characteristics.

Materials:

  • Aqueous Phase:

    • N-(2-hydroxypropyl)methacrylamide (HPMA) (Monomer)

    • N,N'-bis(acryloyl)cystamine (BAC) or other suitable crosslinker

    • Ammonium persulfate (APS) or other suitable water-soluble initiator

    • (Optional) Therapeutic agent to be encapsulated

    • Deionized water

  • Organic Phase:

    • Heptane, cyclohexane, or other suitable inert organic solvent[4]

    • Sorbitan monooleate (Span 80) or other suitable surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value

  • Initiator System (if using redox initiation):

    • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)[4]

  • Purification:

    • Acetone or another suitable non-solvent for the polymer

    • Deionized water for dialysis

Procedure:

  • Preparation of the Organic Phase: In a reaction vessel, dissolve the surfactant (e.g., 3-5% w/v) in the organic solvent (e.g., heptane). Stir the solution until the surfactant is completely dissolved.

  • Preparation of the Aqueous Phase: In a separate container, dissolve the HPMA monomer and the crosslinker (e.g., 1-10 mol% relative to the monomer) in deionized water. If encapsulating a therapeutic agent, it should also be dissolved in this aqueous phase. Finally, add the water-soluble initiator (e.g., APS, 1-2 wt% relative to the monomers).

  • Formation of the Inverse Emulsion: Add the aqueous phase to the organic phase dropwise while stirring vigorously (e.g., 500-1000 rpm) to form a stable water-in-oil emulsion. The mixture should appear milky and homogenous.

  • Initiation of Polymerization:

    • Thermal Initiation: Heat the emulsion to a specific temperature (e.g., 60-70 °C) to initiate polymerization if using a thermal initiator like APS.

    • Redox Initiation: If using a redox pair like APS/TEMED, add the accelerator (e.g., TEMED) to the emulsion to initiate polymerization at a lower temperature (e.g., room temperature).[4]

  • Polymerization Reaction: Allow the reaction to proceed for a set period (e.g., 4-24 hours) under continuous stirring and an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.

  • Purification of Nanogels:

    • Precipitation: After the reaction is complete, break the emulsion by adding a large excess of a non-solvent for the polymer, such as acetone. This will cause the nanogels to precipitate.

    • Centrifugation: Collect the precipitated nanogels by centrifugation (e.g., 10,000 rpm for 15-20 minutes).[4]

    • Washing: Wash the nanogel pellet multiple times with the non-solvent to remove unreacted monomers, surfactant, and organic solvent.

    • Dialysis: Resuspend the washed nanogels in deionized water and dialyze against fresh deionized water for 2-3 days using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa) to remove any remaining impurities.

  • Lyophilization: Freeze-dry the purified nanogel suspension to obtain a powdered form for long-term storage and characterization.

Protocol 2: Characterization of HPMA Nanogels

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Disperse the lyophilized nanogels in deionized water or a suitable buffer at a low concentration (e.g., 0.1-1 mg/mL). Analyze the suspension using a DLS instrument to determine the hydrodynamic diameter and PDI. The PDI value indicates the breadth of the size distribution.

  • Zeta Potential:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure: Use the same nanogel suspension prepared for DLS analysis to measure the zeta potential. This measurement provides information about the surface charge of the nanogels and their colloidal stability.

  • Morphology:

    • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Procedure: Prepare a dilute suspension of the nanogels and deposit a drop onto a TEM grid or SEM stub. After drying (and staining if necessary for TEM), image the nanogels to observe their size, shape, and morphology.

  • Chemical Structure:

    • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

    • Procedure: Analyze the lyophilized nanogel powder using an FTIR spectrometer to confirm the presence of characteristic functional groups of HPMA and the crosslinker, and to verify successful polymerization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of HPMA-based nanogels from various studies.

Table 1: Formulation Parameters for HPMA Nanogel Synthesis via Inverse Emulsion Polymerization

ParameterRange/ValuePurposeReference
Aqueous Phase
HPMA Monomer Conc.10-30% (w/v)Primary building block of the nanogel
Crosslinker (e.g., BAC) Conc.1-10 mol% (relative to monomer)Forms the crosslinked network structure
Initiator (e.g., APS) Conc.1-2 wt% (relative to monomers)Initiates the polymerization reaction[5]
Organic Phase
Organic SolventCyclohexane, HeptaneContinuous phase of the emulsion[4]
Surfactant (e.g., Span 80) Conc.3-5% (w/v)Stabilizes the water-in-oil emulsion
Reaction Conditions
Temperature25-70 °CAffects polymerization rate and initiation[4]
Stirring Speed500-1000 rpmControls droplet size and emulsion stability
Reaction Time4-24 hoursDetermines the final monomer conversion

Table 2: Physicochemical Properties of HPMA-Based Nanogels

PropertyTypical RangeMeasurement TechniqueSignificanceReference
Hydrodynamic Diameter50 - 300 nmDynamic Light Scattering (DLS)Influences in vivo circulation and cellular uptake
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)Indicates a narrow and uniform size distribution
Zeta Potential-20 to +20 mV (in neutral buffer)Laser Doppler ElectrophoresisAffects colloidal stability and interaction with cell membranes
Drug Loading Capacity5-20% (w/w)UV-Vis Spectroscopy, HPLCDetermines the amount of therapeutic agent carried
Encapsulation Efficiency50-90%UV-Vis Spectroscopy, HPLCPercentage of initial drug successfully encapsulated

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of HPMA nanogels via inverse emulsion polymerization.

G cluster_prep Preparation A Aqueous Phase (HPMA, Crosslinker, Initiator, Drug) C Inverse Emulsion Formation (Vigorous Stirring) A->C B Organic Phase (Solvent, Surfactant) B->C D Polymerization (Thermal or Redox Initiation) C->D E Precipitation & Washing (Addition of Non-solvent) D->E F Purification (Dialysis) E->F G Lyophilization (Freeze-drying) F->G H HPMA Nanogel Powder G->H

Caption: Workflow for HPMA nanogel synthesis.

Cellular Uptake and Drug Release Mechanism

This diagram illustrates the proposed mechanism of cellular uptake of HPMA nanogels and subsequent intracellular drug release triggered by endosomal pH.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking Nanogel_out HPMA Nanogel with Encapsulated Drug Endosome Early Endosome (pH ~6.0-6.5) Nanogel_out->Endosome Clathrin-mediated Endocytosis membrane Cell Membrane Late_Endosome Late Endosome/Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Endosomal Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape & Nanogel Swelling/Degradation (pH-triggered) Drug Released Drug Late_Endosome->Drug Drug Release Target Intracellular Target (e.g., Nucleus, Ribosomes)

Caption: Cellular uptake and drug release from HPMA nanogels.

Conclusion

The inverse emulsion polymerization technique is a versatile and effective method for the synthesis of HPMA-based nanogels for drug delivery applications. By carefully controlling the experimental parameters, it is possible to produce nanogels with desired physicochemical properties for targeted and controlled release of therapeutic agents. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of nanomedicine and drug development.

References

Application Notes and Protocols for UV-Cured Co-networks of HPMA with Other Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of UV-cured co-networks of 2-hydroxypropyl methacrylate (HPMA) with other methacrylates. The information is intended to guide researchers in developing novel biomaterials with tunable properties for various applications, including drug delivery and tissue engineering.

Introduction

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are well-regarded for their biocompatibility, hydrophilicity, and low immunogenicity, making them excellent candidates for biomedical applications. UV curing is an efficient and environmentally friendly method for fabricating polymer networks. By co-polymerizing HPMA with other methacrylates, it is possible to create co-networks with a wide range of mechanical, thermal, and swelling properties tailored to specific needs. This document focuses on the co-polymerization of HPMA with isobornyl methacrylate (IBOMA) and in the context of polyurethane-based systems.

Applications

UV-cured HPMA co-networks are versatile materials with numerous applications in the biomedical field:

  • Drug Delivery: The hydrophilic nature of HPMA enhances the solubility and bioavailability of conjugated drugs. The crosslinked network allows for controlled, sustained release of therapeutic agents. These co-networks can be designed to respond to specific stimuli, such as pH, for targeted drug release.[1][2]

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them suitable as scaffolds for cell culture and tissue regeneration.

  • Biomedical Devices and Coatings: Their properties make them useful in coatings for medical devices to improve biocompatibility and in the fabrication of soft contact lenses and biosensors.

Experimental Protocols

Synthesis of UV-Curable Polyurethane Methacrylate Prepolymer Resins with HPMA and IBOMA[3][4]

This protocol describes the synthesis of a polyurethane acrylate prepolymer end-capped with HPMA, using isobornyl methacrylate (IBOMA) as a reactive diluent.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Poly(propylene glycol) (PPG)

  • This compound (HPMA)

  • Isobornyl methacrylate (IBOMA)

  • Dibutyltin dilaurate (DBTDL) - catalyst

  • Hydroquinone (HQ) - inhibitor

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, PI 1173)

  • Butanone (optional, to reduce viscosity)

Procedure:

  • Prepolymer Synthesis:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add IPDI and PPG.

    • Add DBTDL catalyst (a few drops).

    • Heat the reaction mixture to 60 °C and maintain for 2 hours under a nitrogen atmosphere with constant stirring.

  • End-Capping with HPMA:

    • Add HQ inhibitor and IBOMA (as a reactive diluent) to the flask.

    • Add HPMA dropwise to the reaction mixture.

    • Increase the temperature to 70 °C and continue the reaction for 2.5 hours.

  • Formulation of UV-Curable Resin:

    • Cool the reaction mixture to room temperature.

    • Add the photoinitiator (e.g., 5 g of PI 1173) dropwise.

    • Mix thoroughly and centrifuge at high speed (e.g., 6000 rpm for 10 minutes) to obtain the final UV-curable prepolymer resin.

UV Curing of the Prepolymer Resin[3][4]

Materials:

  • UV-curable prepolymer resin

  • Glass mold (e.g., 7 cm x 7 cm) or substrate for coating

  • UV lamp (e.g., 400 W Mercury lamp with a wavelength of 365 nm)

Procedure:

  • Slowly pour the UV-curable prepolymer resin into the glass mold or coat it onto the desired substrate.

  • Irradiate the resin with the UV lamp for 20 minutes at ambient temperature. The distance from the UV lamp to the sample surface should be fixed (e.g., 15 cm).

  • For post-curing and complete characterization, treat the cured samples at 80 °C for 10 hours.

Swelling Studies of Hydrogels[5][6]

This protocol outlines the procedure for determining the swelling ratio of the prepared hydrogels.

Materials:

  • UV-cured hydrogel samples

  • Deionized water or Phosphate-Buffered Saline (PBS) at desired pH

  • Analytical balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Lyophilize the hydrogel samples to obtain their dry weight (Wd).

  • Immerse the dried hydrogels in the swelling medium (deionized water or PBS).

  • Allow the hydrogels to swell at a specific temperature (e.g., room temperature or 37 °C).

  • At predetermined time intervals, remove the swollen hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

In Vitro Drug Release Study[5]

This protocol describes how to evaluate the release of a model drug, doxorubicin, from the hydrogels.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., PBS at pH 5.5 and 7.4)

  • Incubator shaker

  • UV-Vis spectrophotometer

Procedure:

  • Place the drug-loaded hydrogel in a known volume of the release medium.

  • Incubate at 37 °C with gentle shaking.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer (e.g., at 485 nm for doxorubicin).

  • Calculate the cumulative percentage of the drug released over time.

Quantitative Data

The properties of UV-cured HPMA co-networks can be tailored by adjusting the composition of the prepolymer. The following tables summarize the quantitative data from a study on HPMA-co-IBOMA networks within a polyurethane framework.[3]

Table 1: Mechanical Properties of UV-Cured HPMA-co-IBOMA Networks [3]

Sample IDYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness (Shore D)
S1410.811.137.175
S2--9.180
S3--4.582

Note: Specific values for Young's Modulus and Tensile Strength for S2 and S3 were not provided in the source, but the trend showed an increase with higher HIH content.

Table 2: Thermal and Physical Properties of UV-Cured HPMA-co-IBOMA Networks [3]

Sample IDGlass Transition Temperature (Tg) (°C)Volume Shrinkage (%)Gel Content (%)
S1---
S2-4.5-
S3---

Note: The source indicates that Tgs increased with more HIH structures, and volume shrinkage ranged from 4.5% to 4.8%. Specific values for all samples were not detailed.

Visualizations

The following diagrams illustrate the experimental workflows and the chemical network formation.

experimental_workflow cluster_synthesis Prepolymer Synthesis cluster_curing UV Curing cluster_characterization Characterization s1 Mixing of IPDI and PPG s2 Addition of Catalyst (DBTDL) s1->s2 s3 Reaction at 60°C s2->s3 s4 End-capping with HPMA in IBOMA s3->s4 s5 Reaction at 70°C s4->s5 c1 Addition of Photoinitiator s5->c1 c2 Pouring into Mold c1->c2 c3 UV Irradiation (365 nm) c2->c3 c4 Post-curing at 80°C c3->c4 ch1 Mechanical Testing c4->ch1 ch2 Thermal Analysis (DSC, TGA) c4->ch2 ch3 Swelling Studies c4->ch3 ch4 Drug Release Kinetics c4->ch4

Caption: General experimental workflow for synthesis and characterization.

network_formation cluster_reactants Reactants r1 HPMA-capped Polyurethane Prepolymer uv UV Light (365 nm) r1->uv r2 Isobornyl Methacrylate (IBOMA) r2->uv r3 Photoinitiator r3->uv product Crosslinked HPMA-co-IBOMA Network uv->product

Caption: Formation of the co-network via UV irradiation.

drug_release_workflow start Drug-Loaded Hydrogel step1 Immersion in Release Medium (PBS) start->step1 step2 Incubation at 37°C with Shaking step1->step2 step3 Aliquot Withdrawal at Time Intervals step2->step3 step4 UV-Vis Spectrophotometry (e.g., 485 nm) step3->step4 step5 Calculation of Cumulative Release step4->step5 end Drug Release Profile step5->end

Caption: Workflow for in vitro drug release testing.

References

Application Notes and Protocols: Functionalization of Poly(HPMA) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of N-(2-hydroxypropyl)methacrylamide (poly(HPMA)) copolymers for a range of biomedical applications, with a primary focus on drug delivery. Poly(HPMA) has emerged as a versatile and biocompatible polymer platform, offering significant advantages in enhancing the therapeutic efficacy and safety profile of various active pharmaceutical ingredients.[1][2][3]

Introduction to Poly(HPMA)

Poly(HPMA) is a water-soluble, biocompatible, and non-immunogenic polymer that has been extensively investigated as a drug carrier.[3][4] Its unique properties, such as the ability to prolong the circulation time of conjugated drugs and facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect, make it an ideal candidate for advanced drug delivery systems.[2][3][5] The functionalization of the poly(HPMA) backbone allows for the covalent attachment of drugs, targeting moieties, and imaging agents, leading to the development of sophisticated macromolecular therapeutics.[5][6]

Key Functionalization Strategies

The versatility of poly(HPMA) stems from the ability to introduce various functional groups into the polymer chain. This can be achieved through two primary approaches:

  • Copolymerization: This involves the polymerization of HPMA with functional monomers containing reactive groups. This method allows for the direct incorporation of desired functionalities along the polymer backbone.[5]

  • Post-polymerization Modification: This strategy involves the chemical modification of a pre-synthesized poly(HPMA) precursor. A common approach is the use of polymers containing reactive esters, which can be subsequently modified through aminolysis to introduce a wide array of functional groups.[6] This method offers precise control over the polymer's microstructure.[6]

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined poly(HPMA) copolymers with controlled molecular weight and narrow polydispersity.[1][7][8]

Experimental Protocols

Protocol 1: Synthesis of Poly(HPMA) via RAFT Polymerization

This protocol describes a general procedure for the synthesis of poly(HPMA) using RAFT polymerization to achieve a well-defined polymer.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)

  • Initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid), ACVA)

  • Solvent (e.g., ethanol, aqueous buffer)[7][9]

  • Nitrogen gas

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • In a reaction flask, dissolve the HPMA monomer, RAFT agent (CPADB), and initiator (ACVA) in the chosen solvent. A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[7]

  • Deoxygenate the reaction mixture by purging with dry nitrogen gas for at least 30 minutes.[7]

  • Seal the flask and immerse it in a preheated oil bath at 70°C.[7]

  • Allow the polymerization to proceed with stirring for the desired reaction time (e.g., 6 hours). The reaction time can be adjusted to target specific molecular weights.[7]

  • Terminate the polymerization by removing the flask from the oil bath and exposing the solution to air.[7]

  • Purify the resulting polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.[7]

  • Isolate the purified poly(HPMA) by freeze-drying (lyophilization).[7]

  • Characterize the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[7]

Protocol 2: Functionalization of Poly(HPMA) with a Drug via a pH-Sensitive Linker

This protocol outlines the conjugation of a drug containing a primary amine group to a poly(HPMA) precursor containing a pH-sensitive hydrazone linker.

Materials:

  • Poly(HPMA) with reactive side chains (e.g., containing an aldehyde or ketone group)

  • Drug with a hydrazide functional group (or a drug modified to contain one)

  • Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)

  • Catalyst (e.g., acetic acid)

  • Dialysis tubing

  • Deionized water

Procedure:

  • Dissolve the reactive poly(HPMA) precursor in the anhydrous solvent.

  • Add the drug-hydrazide derivative to the polymer solution. The molar ratio of drug to reactive polymer side chains can be varied to control the drug loading.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Monitor the progress of the conjugation reaction using a suitable analytical technique (e.g., NMR, UV-Vis spectroscopy).

  • Upon completion, purify the poly(HPMA)-drug conjugate by dialysis against deionized water to remove unreacted drug and catalyst.

  • Isolate the final conjugate by lyophilization.

  • Determine the drug loading content using UV-Vis spectroscopy or another appropriate method.

Data Presentation

The following tables summarize key quantitative data for functionalized poly(HPMA) systems from various studies.

Table 1: Physicochemical Properties of Functionalized Poly(HPMA) Copolymers

Polymer ArchitectureTargeting LigandDrugMolecular Weight (kDa)Polydispersity Index (PDI)Drug Loading (wt%)Reference
LinearFolate-27.3Not Reported-[10]
GraftFolate-117.4Not Reported-[10]
Linear-Doxorubicin2911.11Not Reported[11]
Star-DoxorubicinNot ReportedNot ReportedNot Reported[11]

Table 2: In Vitro and In Vivo Performance of Poly(HPMA)-Drug Conjugates

Polymer SystemCell LineIn Vitro OutcomeIn Vivo ModelIn Vivo OutcomeReference
P-FA (Linear-Folate)MCF-7Comparable cell uptake to unmodified polymerNot ReportedMarginally improved tumor accumulation[10]
GP-FA (Graft-Folate)MCF-72-fold higher cell internalization than untargeted polymerNot ReportedSignificantly enhanced tumor accumulation[10]
Poly(HPMA)-Doxorubicin (pH-sensitive)Tumor cellsHighly efficient in killing tumor cellsMouse tumor modelPotent in eradicating growing tumors[12]

Visualizations

Signaling Pathways and Experimental Workflows

Functionalization_Workflow General Workflow for Poly(HPMA) Functionalization cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_purification Purification & Characterization Monomer HPMA Monomer Polymerization RAFT Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization pHPMA Poly(HPMA) Precursor Polymerization->pHPMA Conjugation Conjugation Chemistry pHPMA->Conjugation Drug Drug / Targeting Ligand Linker Cleavable Linker Drug->Linker attachment Linker->Conjugation Functionalized_pHPMA Functionalized Poly(HPMA) Conjugation->Functionalized_pHPMA Purification Dialysis / Chromatography Functionalized_pHPMA->Purification Final_Product Purified Conjugate Purification->Final_Product Characterization GPC, NMR, UV-Vis Final_Product->Characterization Drug_Delivery_Mechanism Mechanism of Action for Targeted Poly(HPMA) Drug Delivery cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Cellular Internalization and Drug Release Injection IV Injection of Poly(HPMA) Conjugate Circulation Prolonged Circulation (Reduced Renal Clearance) Injection->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR Tumor_Cell Tumor Cell EPR->Tumor_Cell Active_Targeting Active Targeting (Ligand-Receptor Binding) EPR->Active_Targeting Receptor Receptor Endocytosis Receptor-Mediated Endocytosis Active_Targeting->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH, enzymes) Endosome->Drug_Release Stimuli Drug_Action Drug Action (e.g., Apoptosis) Drug_Release->Drug_Action

References

Application Note & Protocol: Preparation and Characterization of Thermosensitive p(NIPAM-co-HPMA) Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermosensitive hydrogels are a class of "smart" polymers that exhibit a volume phase transition in response to a change in temperature. Poly(N-isopropylacrylamide) (pNIPAM) is one of the most widely studied thermosensitive polymers, with a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[1][2] Below its LCST, pNIPAM is hydrophilic and exists in a swollen, extended state; above the LCST, it becomes hydrophobic, leading to the collapse of the hydrogel and the expulsion of water.[1] This unique property makes pNIPAM-based hydrogels excellent candidates for controlled drug delivery systems, as the drug can be released in a temperature-dependent manner.[2]

Copolymerizing NIPAM with other monomers is a common strategy to fine-tune the LCST and other properties of the hydrogel to suit specific biomedical applications.[3] The incorporation of a hydrophilic comonomer, such as N-(2-hydroxypropyl)methacrylamide (HPMA), can increase the LCST of the resulting copolymer, potentially bringing it closer to physiological temperature for in-vivo applications.[4] This document provides detailed protocols for the synthesis of p(NIPAM-co-HPMA) hydrogels via free-radical polymerization, their characterization, and their application in temperature-triggered drug release.

Quantitative Data Summary

The properties of p(NIPAM-co-HPMA) hydrogels, such as the Lower Critical Solution Temperature (LCST) and Swelling Ratio, are highly dependent on the monomer composition and crosslinker density.

Table 1: Influence of Comonomer Ratio on the Lower Critical Solution Temperature (LCST)

NIPAM (mol%)HPMA (mol%)Crosslinker (EGDM, mol%)Approximate LCST (°C)Reference / Principle
10001.5 - 3.0~32pNIPAM homopolymer baseline[1][2]
9552.034 - 36Increased hydrophilicity raises the LCST[4][5]
90102.037 - 40Further increase in hydrophilic HPMA content elevates LCST[4][5]
85152.0> 40High HPMA content significantly increases the LCST[4][5]

Note: Specific LCST values can vary based on the exact synthesis conditions, solvent, and measurement technique.

Table 2: Swelling Behavior of p(NIPAM-co-HPMA) Hydrogel (90:10 ratio) at Different Temperatures

Temperature (°C)StateExpected Equilibrium Swelling Ratio (g/g)ObservationReference
25 (Below LCST)Swollen, Hydrophilic20 - 50The hydrogel absorbs a large amount of water.[6][7]The network is expanded.
40 (Above LCST)Collapsed, Hydrophobic1 - 5The hydrogel shrinks and expels water.[6][8]The network is collapsed.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of p(NIPAM-co-HPMA) Hydrogels

This protocol details the synthesis of p(NIPAM-co-HPMA) hydrogels using thermally initiated free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • Ethylene glycol dimethacrylate (EGDM) as crosslinker

  • Azobisisobutyronitrile (AIBN) as initiator[9]

  • Ethanol or Tetrahydrofuran (THF) as solvent[9][10]

  • Nitrogen gas

  • Deionized water

Equipment:

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hot plate

  • Glass molds (e.g., between two glass plates with a spacer)

  • Water bath or oil bath

  • Dialysis tubing (MWCO 3500 Da)[9]

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve the desired molar ratio of NIPAM and HPMA monomers (e.g., 4.0 g NIPAM and 0.75 g HPMA for a ~90:10 molar ratio) in the chosen solvent (e.g., 25 mL THF).[9]

  • Add Crosslinker: Add the crosslinking agent, EGDM (e.g., 2 mol% relative to total monomers), to the solution and stir until completely dissolved.

  • Nitrogen Purge: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[11]

  • Initiator Addition: Add the initiator, AIBN (e.g., 0.1 g in 1 mL THF), to the reaction mixture.[9]

  • Polymerization: Seal the flask and place it in a preheated water or oil bath at 70°C. Allow the reaction to proceed under constant stirring for 24 hours.[9]

  • Casting (Optional): If a specific shape is desired, the reaction mixture can be injected into a glass mold before polymerization.

  • Purification: After polymerization, cut the resulting hydrogel into discs or small pieces. Place them in a beaker with a large volume of deionized water and stir for 3-4 days, changing the water frequently to remove unreacted monomers and initiator. Alternatively, use dialysis tubing for purification.[9]

  • Drying: After purification, freeze-dry the hydrogels or dry them in a vacuum oven at 40°C until a constant weight is achieved. Store the dried hydrogels (xerogels) in a desiccator.

G Workflow for p(NIPAM-co-HPMA) Hydrogel Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A 1. Dissolve NIPAM, HPMA & Crosslinker in Solvent B 2. Purge with Nitrogen (30 min) A->B C 3. Add Initiator (AIBN) B->C D 4. Polymerize at 70°C for 24 hours C->D E 5. Purify Hydrogel (Dialysis/Washing) D->E F 6. Dry Hydrogel (Freeze-drying) E->F G Finished p(NIPAM-co-HPMA) Xerogel F->G

Caption: A flowchart illustrating the key steps in the synthesis and purification of p(NIPAM-co-HPMA) hydrogels.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

The LCST is determined by measuring the change in optical transmittance of the hydrogel solution as a function of temperature using a UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute aqueous solution of the synthesized polymer (if not crosslinked) or swell a small piece of the hydrogel in deionized water.

  • Place the sample in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the wavelength to 500 nm.

  • Equilibrate the sample at a starting temperature below the expected LCST (e.g., 25°C).

  • Gradually increase the temperature in increments (e.g., 1°C/min).[12]

  • Record the optical transmittance at each temperature point.

  • Plot the transmittance (%) versus temperature (°C). The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[12]

Protocol 3: Measurement of Swelling Ratio

The swelling behavior is a critical characteristic of the hydrogel. It is determined gravimetrically.

Procedure:

  • Weigh a piece of the dried hydrogel (xerogel) to obtain its dry weight (Wd).

  • Immerse the xerogel in a beaker containing a buffer solution (e.g., PBS pH 7.4) at a specific temperature (e.g., 25°C, below LCST).

  • At regular time intervals, remove the hydrogel from the solution.

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel to get the wet weight (Ws).

  • Return the hydrogel to the beaker.

  • Repeat steps 3-6 until the weight becomes constant, indicating that the equilibrium swelling state has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (g/g) = (Ws - Wd) / Wd

Protocol 4: Drug Loading and In-Vitro Release Study

This protocol describes how to load a model drug into the hydrogel and study its temperature-triggered release profile.

Drug Loading (Equilibrium Swelling Method):

  • Prepare a concentrated solution of a model drug (e.g., ibuprofen, curcumin) in a suitable solvent.[12][13]

  • Immerse a pre-weighed dried hydrogel disc (Wd) in the drug solution.

  • Allow the hydrogel to swell at a temperature below its LCST (e.g., room temperature) for 24-48 hours to allow for maximum drug absorption.[14]

  • After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry it to a constant weight.

  • The amount of loaded drug can be determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectrophotometry.

In-Vitro Drug Release:

  • Place the drug-loaded hydrogel disc into a dialysis bag (MWCO 3500 Da).[9]

  • Submerge the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above (e.g., 40°C).[9]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time for both temperatures to demonstrate the thermosensitive release profile. A significantly higher and faster release is expected at the temperature above the LCST.[1][12]

G Mechanism of Thermosensitive Drug Release cluster_below Below LCST (e.g., < 37°C) cluster_above Above LCST (e.g., > 37°C) A Hydrophilic State: Polymer chains are extended and hydrated. B Hydrogel is Swollen: Large mesh size allows for drug loading and retention. A->B C Result: Minimal Drug Release B->C TempChange Temperature Increase C->TempChange Stimulus D Hydrophobic State: Polymer chains collapse to minimize water contact. E Hydrogel Shrinks: Network collapses, expelling water and entrapped drug. D->E F Result: Burst Drug Release E->F TempChange->D

Caption: The mechanism of drug release from a pNIPAM-based hydrogel triggered by a temperature change across the LCST.

References

Application of pHPMA in 3D Printing for Medical Devices: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) is a versatile and biocompatible polymer that has garnered significant interest in the biomedical field. Its hydrophilicity, neutrality, and resistance to protein adsorption make it an excellent candidate for various medical applications, including drug delivery and tissue engineering. The advent of three-dimensional (3D) printing has opened up new avenues for fabricating complex and patient-specific medical devices. This document provides detailed application notes and protocols for the utilization of pHPMA-based hydrogels in 3D printing for the development of advanced medical devices.

Applications of 3D-Printed pHPMA Medical Devices

Tissue Engineering Scaffolds

3D-printed pHPMA hydrogel scaffolds can serve as biomimetic templates for tissue regeneration. Their porous structure, tunable mechanical properties, and biocompatibility create a conducive environment for cell attachment, proliferation, and differentiation. Functionalization of pHPMA with cell adhesion motifs, such as the arginine-glycine-aspartic acid (RGD) peptide, can further enhance cell-scaffold interactions by engaging with cellular integrin receptors. This interaction is crucial for mediating cell adhesion and initiating downstream signaling pathways that regulate cell behavior.[1][2][3] For instance, heterogeneous pHPMA hydrogels have been shown to promote the neuronal differentiation of bone marrow-derived stromal cells, highlighting their potential for neural tissue engineering.[4][5][6]

Drug Delivery Systems

The porous network of 3D-printed pHPMA hydrogels allows for the encapsulation and controlled release of therapeutic agents. The release kinetics can be modulated by tailoring the hydrogel's crosslinking density, porosity, and degradation rate. This enables the development of patient-specific drug delivery devices with programmed release profiles for localized and sustained therapy.

Experimental Protocols

Protocol 1: Synthesis of Photocrosslinkable pHPMA-based Bio-ink

This protocol describes the synthesis of a pHPMA-based bio-ink suitable for stereolithography (SLA) or digital light processing (DLP) 3D printing.

Materials:

  • N-(2-hydroxypropyl) methacrylamide (HPMA) monomer

  • Methacrylic anhydride (MA)

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis tubing (MWCO 12-14 kDa)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of Methacrylated HPMA (HPMA-MA):

    • Dissolve HPMA monomer in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TEA to the solution while stirring.

    • Add methacrylic anhydride dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature overnight.

    • Precipitate the resulting polymer by adding the reaction mixture to an excess of cold anhydrous diethyl ether.

    • Wash the precipitate multiple times with diethyl ether and dry under vacuum.

  • Bio-ink Formulation:

    • Dissolve the synthesized HPMA-MA polymer in sterile PBS to the desired concentration (e.g., 10-20% w/v).

    • Add the crosslinker (e.g., MBA, 1-5 mol% relative to HPMA-MA) and photoinitiator (e.g., Irgacure 2959, 0.5-1% w/v) to the solution.

    • Gently mix the solution until all components are fully dissolved. Protect the solution from light.

  • Sterilization:

    • Sterilize the bio-ink by filtering it through a 0.22 µm syringe filter.

Workflow for Bio-ink Synthesis:

Bioink_Synthesis cluster_synthesis HPMA-MA Synthesis cluster_formulation Bio-ink Formulation cluster_sterilization Sterilization Dissolve Dissolve HPMA in DCM Cool Cool to 0°C Dissolve->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_MA Add Methacrylic Anhydride Add_TEA->Add_MA React React Overnight Add_MA->React Precipitate Precipitate in Diethyl Ether React->Precipitate Wash_Dry Wash and Dry Precipitate->Wash_Dry Dissolve_Polymer Dissolve HPMA-MA in PBS Wash_Dry->Dissolve_Polymer Add_Crosslinker Add Crosslinker Dissolve_Polymer->Add_Crosslinker Add_Photoinitiator Add Photoinitiator Add_Crosslinker->Add_Photoinitiator Mix Mix Thoroughly Add_Photoinitiator->Mix Filter Filter through 0.22 µm filter Mix->Filter

Caption: Workflow for the synthesis of photocrosslinkable pHPMA-based bio-ink.

Protocol 2: 3D Printing of pHPMA Scaffolds

This protocol outlines the general procedure for 3D printing pHPMA hydrogel scaffolds using an extrusion-based or light-based 3D printer.

Equipment:

  • 3D Bioprinter (extrusion-based or SLA/DLP)

  • Sterile printing nozzles/cartridges

  • UV curing source (for photocrosslinkable inks)

Procedure:

  • Printer Setup:

    • Sterilize the printing components (nozzle, cartridge, build plate) with 70% ethanol and UV irradiation.

    • Load the prepared pHPMA bio-ink into the printer cartridge.

  • Printing Process:

    • Design the desired scaffold architecture using computer-aided design (CAD) software.

    • Slice the CAD model into layers and generate the G-code for the printer.

    • Set the printing parameters (refer to Table 1 for example parameters).

    • Initiate the printing process. For photocrosslinkable inks, ensure simultaneous or layer-by-layer UV curing.

  • Post-Processing:

    • Gently remove the printed scaffold from the build plate.

    • Wash the scaffold in sterile PBS to remove any unreacted components.

    • Store the scaffold in sterile PBS or cell culture medium at 4°C until further use.

3D Printing Workflow:

Printing_Workflow CAD_Design CAD Model Design Slicing Slicing and G-code Generation CAD_Design->Slicing Set_Parameters Set Printing Parameters Slicing->Set_Parameters Printer_Setup Printer Setup and Sterilization Load_Bioink Load pHPMA Bio-ink Printer_Setup->Load_Bioink Load_Bioink->Set_Parameters Printing 3D Printing and Curing Set_Parameters->Printing Post_Processing Post-Processing (Wash, Store) Printing->Post_Processing

Caption: General workflow for 3D printing of pHPMA hydrogel scaffolds.

Protocol 3: Characterization of 3D-Printed pHPMA Scaffolds

Equipment:

  • Mechanical testing machine with a compression platen

Procedure:

  • Equilibrate the 3D-printed hydrogel scaffolds in PBS at 37°C for 24 hours.

  • Measure the dimensions (diameter and height) of the swollen scaffolds.

  • Place a scaffold at the center of the lower compression platen.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

Procedure:

  • Lyophilize the 3D-printed scaffolds to obtain their dry weight (Wd).

  • Immerse the dried scaffolds in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the scaffolds, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • Continue measurements until the weight becomes constant to determine the equilibrium swelling ratio.[6][7][8][9][10]

Procedure:

  • Record the initial dry weight (Wi) of the 3D-printed scaffolds.

  • Immerse the scaffolds in PBS (pH 7.4) containing lysozyme (optional, to simulate enzymatic degradation) at 37°C.

  • At specific time points, remove the scaffolds, rinse with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The weight loss is calculated as: Weight Loss (%) = [(Wi - Wt) / Wi] x 100[11][12][13]

Protocol 4: Biocompatibility and Cell Interaction Studies

Procedure:

  • Sterilize the 3D-printed pHPMA scaffolds by washing with 70% ethanol followed by sterile PBS washes and UV exposure.

  • Place the scaffolds in a sterile non-treated cell culture plate.

  • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Slowly pipette the cell suspension onto the top surface of each scaffold, allowing the solution to be absorbed into the porous structure.[3][13][14][15][16]

  • Incubate for 2-4 hours to allow for initial cell attachment.

  • Gently add cell culture medium to each well to submerge the scaffolds.

  • Culture the cell-laden scaffolds under standard cell culture conditions (37°C, 5% CO2).

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • After the desired culture period, wash the cell-laden scaffolds with sterile PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's protocol.

  • Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C, protected from light.[1][2][5][17][18]

  • Wash the scaffolds with PBS.

  • Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Procedure:

  • Prepare extracts of the 3D-printed pHPMA scaffolds by incubating them in cell culture medium for 24-72 hours according to ISO 10993-5 standards.[19][20][21]

  • Culture a monolayer of cells (e.g., L929 fibroblasts) in a separate well plate until they reach a certain confluency.

  • Replace the culture medium with the prepared extracts.

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard cytotoxicity assay (e.g., MTT, XTT, or LDH assay).[22]

Quantitative Data

ParameterMaterialValueReference
Mechanical Properties
Compressive Modulus3D Printed PMMA Scaffolds (Ambient)77-1000 MPa[9]
3D Printed PMMA Scaffolds (Fluidic)9-150 MPa[9]
3D Printed PLA Scaffolds0.381 GPa (for 49.9% porosity)[23]
Compressive Strength3D Printed PMMA Scaffolds (Ambient)3-50 MPa[9]
3D Printed PMMA Scaffolds (Fluidic)0.40-8 MPa[9]
Swelling Properties
Equilibrium Swelling RatioGelMA/GMP-10 Scaffolds in PBS (28 days)~1.1[13]
GelMA Scaffolds in PBS (28 days)~0.8[13]
Degradation Properties
Mass Loss3D Printed PPF Scaffolds in PBS (224 days)12-17%[11]
3D Printed PCL/CDHA Scaffolds (gamma irradiated, 18 weeks)~10%[12]
3D Printed PLGA Scaffolds in PBS (56 days)~2%[17]
Printing Parameters
Nozzle DiameterGelatin-Alginate Hydrogel0.636 mm[24]
Extrusion SpeedGelatin-Alginate Hydrogel8.0 mm/s[24]
Layer HeightSA-GEL-Based Bioink0.4 mm[16]
Print-head SpeedSA-GEL-Based Bioink600 mm/min[16]
Printing Pressure6%SA–4% GEL bioink55 kPa[16]

Signaling Pathways

Integrin-Mediated Cell Adhesion

The functionalization of pHPMA hydrogels with RGD peptides provides binding sites for cellular integrins, which are transmembrane receptors that play a pivotal role in cell-matrix interactions. The binding of integrins to the RGD motif on the scaffold surface initiates a cascade of intracellular signaling events.

Integrin Signaling Pathway:

Integrin_Signaling cluster_ecm Extracellular Matrix (pHPMA Scaffold) cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src Actin Actin Cytoskeleton FAK->Actin Ras Ras Src->Ras MAPK_Pathway MAPK/ERK Pathway Ras->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Ras->PI3K_Pathway Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression

Caption: Simplified schematic of integrin-mediated signaling upon cell adhesion to an RGD-functionalized pHPMA scaffold.

Upon binding, integrins cluster and recruit various signaling proteins to form focal adhesions. A key protein in this complex is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin activation. This leads to the recruitment and activation of other kinases, such as Src family kinases. These signaling cascades can then activate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are critical regulators of gene expression, influencing fundamental cellular processes such as proliferation, survival, and differentiation.[2][25][26] Furthermore, focal adhesions provide a physical link between the extracellular matrix and the intracellular actin cytoskeleton, influencing cell shape, migration, and mechanotransduction. The ability to control these signaling events through the design of 3D-printed pHPMA scaffolds is a powerful tool for guiding tissue regeneration.[27][28][29]

References

Troubleshooting & Optimization

Controlling the molecular weight of poly(HPMA) during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-(2-hydroxypropyl)methacrylamide (HPMA). The focus is on controlling the molecular weight of poly(HPMA), a critical parameter for its application in drug delivery and other biomedical fields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is controlling the molecular weight of poly(HPMA) so important for drug delivery applications?

Controlling the molecular weight of poly(HPMA) is crucial because it directly influences the in vivo behavior of poly(HPMA)-drug conjugates. A key factor is the renal threshold, which is the molecular weight limit for glomerular filtration. For linear polymers like poly(HPMA), this threshold is approximately 45-50 kDa.[1][2] Polymers with a molecular weight below this threshold are rapidly cleared from the bloodstream through the kidneys, while larger polymers have a longer circulation time.[1][2] This extended circulation is often desirable to increase the likelihood of the drug conjugate reaching its target, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2][3] Therefore, precise control over molecular weight is essential for optimizing the pharmacokinetic profile and therapeutic efficacy of poly(HPMA)-based therapies.[4]

Q2: What are the primary methods for achieving controlled polymerization of poly(HPMA) to regulate its molecular weight?

Conventional free radical polymerization typically results in polymers with broad molecular weight distributions and limited control over the final molecular weight.[4] To achieve precise control, "living" or controlled radical polymerization (CRP) techniques are preferred. The two most common and effective methods for poly(HPMA) are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method that allows for the synthesis of well-defined poly(HPMA) with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.3).[5][6] It is compatible with a wide range of functional groups and can be performed in various solvents, including aqueous media.[4][6][7]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of HPMA, also yielding polymers with low PDI values (typically < 1.25).[2][6][8] This method generally utilizes a transition metal catalyst, often copper-based, to control the polymerization process.[6][8]

Q3: My poly(HPMA) has a much higher/lower molecular weight than targeted in my RAFT polymerization. What are the likely causes and how can I fix it?

Several factors can lead to a discrepancy between the theoretical and experimental molecular weight in RAFT polymerization. Here are some common causes and troubleshooting steps:

  • Incorrect Monomer-to-Chain Transfer Agent (CTA) Ratio: The number-average molecular weight (Mn) in a RAFT polymerization is primarily determined by the molar ratio of the monomer to the CTA.[5]

    • Issue: If the molecular weight is too high, you may have used too little CTA relative to the monomer. Conversely, a low molecular weight suggests an excess of CTA.

    • Solution: Carefully recalculate and re-weigh the monomer and CTA to ensure the correct molar ratio for your target molecular weight.

  • Impure Monomer or CTA: Impurities in the HPMA monomer or the RAFT agent can interfere with the polymerization kinetics and affect molecular weight control.

    • Solution: Ensure the purity of your reagents. Recrystallize the HPMA monomer if necessary. The CTA should be of high purity.

  • Inefficient Initiation: The choice and concentration of the initiator are crucial.

    • Issue: Too little initiator can lead to slow polymerization and potentially incomplete consumption of the CTA, resulting in a higher molecular weight than expected. Too much initiator can lead to the formation of dead polymer chains, broadening the molecular weight distribution and potentially lowering the average molecular weight.[9]

    • Solution: A typical molar ratio of CTA to initiator is between 3:1 and 10:1.[6] Adjust this ratio within this range to optimize your polymerization.

  • Oxygen Inhibition: Oxygen is a radical scavenger and can terminate polymerization, leading to poor control over molecular weight.[10]

    • Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization.[4] This is typically achieved by purging with an inert gas like nitrogen or argon for an extended period (e.g., 30 minutes).[4][11]

Q4: I'm observing a broad molecular weight distribution (high PDI) in my poly(HPMA) synthesis. What could be the cause?

A high polydispersity index (PDI) indicates a lack of control over the polymerization process. Here are some common reasons for a high PDI in both RAFT and ATRP of poly(HPMA):

  • For RAFT Polymerization:

    • Inappropriate CTA: The choice of CTA is critical for controlling the polymerization of a specific monomer. For HPMA, dithiobenzoates like 4-cyanopentanoic acid dithiobenzoate (CPADB) are known to be effective.[4][6][7] Using a CTA that is not well-suited for methacrylamides can lead to poor control and high PDI.

    • High Radical Concentration: An excessively high concentration of radicals, which can be caused by too much initiator, can increase the rate of termination reactions, leading to a broader molecular weight distribution.[6]

  • For ATRP Polymerization:

    • Improper Catalyst/Ligand Ratio: The ratio of the copper catalyst (e.g., Cu(I)Br) to the ligand (e.g., PMDETA) is crucial for forming the active catalyst complex. A 1:1 ratio is typically recommended.[6]

    • Incorrect Catalyst Oxidation State: The equilibrium between the activator (Cu(I)) and deactivator (Cu(II)) species is key to controlled polymerization in ATRP. The presence of a small amount of Cu(II) at the start of the reaction can help establish this equilibrium and improve control.[6]

  • General Causes for High PDI:

    • High Monomer Conversion: In some cases, control over the polymerization can decrease at very high monomer conversions, leading to an increase in PDI.

    • Temperature Fluctuations: Maintaining a constant and appropriate temperature is important for consistent polymerization kinetics.

Data Presentation

The following tables summarize quantitative data from various studies on the RAFT and ATRP polymerization of HPMA, highlighting the influence of different experimental parameters on the resulting polymer characteristics.

Table 1: RAFT Polymerization of HPMA - Influence of [Monomer]:[CTA] Ratio on Molecular Weight

RAFT Agent (CTA)Initiator[M]:[CTA]:[I] RatioSolventTemp. (°C)Time (h)Mn (kDa) (Experimental)PDIMonomer Conversion (%)
CPADBACVA100:1:0.2Acetic acid buffer (pH 5.0)706~10-15< 1.2~60-80
CPADBACVA200:1:0.2Acetic acid buffer (pH 5.0)708~20-25< 1.2~70-90
Dialkyne-CTAV-50190:1:0.33D₂O70-~10< 1.1-
Peptide2CTA-----98--

Data compiled from various sources.[1][4][12] Mn = Number-average molecular weight, PDI = Polydispersity Index, [M] = Monomer, [CTA] = Chain Transfer Agent, [I] = Initiator, CPADB = 4-Cyanopentanoic acid dithiobenzoate, ACVA = 4,4'-Azobis(4-cyanopentanoic acid), V-501 = 4,4'-Azobis(4-cyanovaleric acid).

Table 2: ATRP of HPMA - Typical Experimental Conditions and Outcomes

InitiatorCatalyst/Ligand[Monomer]:[Initiator] RatioSolventTemp. (°C)Mn (kDa) (Target)PDI
EBiBCu(I)Br/PMDETA50:1Methanol205-10< 1.2
EBiBCu(I)Br/PMDETA100:1Methanol/Water2010-15< 1.3
-Cu-RDRP---20-100< 1.25

Data compiled from various sources.[2][8][13] EBiB = Ethyl α-bromoisobutyrate, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, Cu-RDRP = Copper-mediated reversible deactivation radical polymerization.

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of HPMA

This protocol provides a general method for the RAFT polymerization of HPMA to achieve a target molecular weight.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) as the initiator

  • Acetic acid buffer (pH 5.0) or another suitable solvent

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator) in the chosen solvent.[4] A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[4] The ratio of monomer to CTA should be adjusted based on the desired degree of polymerization.

  • Deoxygenation: Seal the flask and purge the reaction mixture with a stream of dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[4][11]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.[4][11] The reaction time will vary depending on the target molecular weight and desired conversion (typically several hours).[4]

  • Termination: To stop the polymerization, remove the flask from the oil bath and expose the solution to air.[4]

  • Purification: The resulting polymer can be purified by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.[4]

  • Isolation: Isolate the purified poly(HPMA) by freeze-drying (lyophilization).[4]

  • Characterization: Characterize the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Determine the monomer conversion using ¹H NMR spectroscopy.[4]

Protocol 2: General Procedure for ATRP of HPMA

This protocol outlines a general method for the ATRP of HPMA.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer, purified

  • Ethyl α-bromoisobutyrate (EBiB) as the initiator

  • Copper(I) bromide (Cu(I)Br) as the catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand

  • Anhydrous solvent (e.g., methanol)

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes for transfer of degassed liquids

Procedure:

  • Catalyst/Ligand Complex Formation: In a Schlenk flask under an inert atmosphere, add Cu(I)Br and the solvent. Add the PMDETA ligand via a degassed syringe and stir until the copper salt dissolves and the solution becomes colorless.

  • Preparation of Monomer/Initiator Solution: In a separate flask, prepare a solution of the purified HPMA monomer and the initiator (EBiB) in the degassed solvent. The ratio of monomer to initiator will determine the target molecular weight.[8]

  • Initiation of Polymerization: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex via a degassed syringe.

  • Polymerization: Allow the polymerization to proceed with stirring at the desired temperature (e.g., room temperature).[13] The reaction time can vary from a few hours to over 24 hours. Monitor the monomer conversion by taking samples periodically and analyzing them via ¹H NMR or other suitable techniques.[8]

  • Termination and Purification: To terminate the polymerization, expose the reaction mixture to air, which will oxidize the Cu(I) catalyst.[8] Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold diethyl ether.[8]

  • Catalyst Removal: To further purify the polymer and remove the copper catalyst, redissolve the polymer and re-precipitate it. Alternatively, dialysis can be used for aqueous polymerizations.[8]

  • Isolation: Dry the final polymer product under vacuum.

  • Characterization: Analyze the molecular weight and PDI of the purified poly(HPMA) using GPC/SEC.

Visualizations

experimental_workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents HPMA, CTA, Initiator mix Mix in Schlenk Flask reagents->mix solvent Solvent solvent->mix deoxygenate Deoxygenate (N2 Purge) mix->deoxygenate polymerize Heat & Stir (e.g., 70°C) deoxygenate->polymerize terminate Terminate (Expose to Air) polymerize->terminate dialysis Dialysis terminate->dialysis lyophilize Lyophilization dialysis->lyophilize characterize GPC/SEC & NMR lyophilize->characterize

Caption: Experimental workflow for RAFT polymerization of HPMA.

troubleshooting_mw_control cluster_high_mw MW Too High cluster_low_mw MW Too Low cluster_broad_pdi Broad PDI issue Incorrect Molecular Weight (MW) cause_high1 Insufficient CTA issue->cause_high1 cause_low1 Excess CTA issue->cause_low1 cause_pdi1 Excess Initiator issue->cause_pdi1 solution_high1 Increase [CTA] cause_high1->solution_high1 solution_low1 Decrease [CTA] cause_low1->solution_low1 solution_pdi1 Adjust [CTA]:[I] ratio cause_pdi1->solution_pdi1 cause_pdi2 Oxygen Presence solution_pdi2 Thorough Deoxygenation cause_pdi2->solution_pdi2 cause_pdi3 Inappropriate CTA/Catalyst solution_pdi3 Select appropriate reagents cause_pdi3->solution_pdi3

Caption: Troubleshooting logic for molecular weight control in poly(HPMA) synthesis.

References

Technical Support Center: Preventing Premature Polymerization of HPMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-hydroxypropyl methacrylate (HPMA) to prevent premature polymerization.

Troubleshooting Guide

This section addresses specific issues users may encounter during the storage and handling of HPMA.

Q1: My HPMA monomer polymerized despite being stored in a refrigerator at the recommended temperature. What could have happened?

A: While temperature control is critical, other factors can trigger polymerization. Here are the most common causes:

  • Oxygen Depletion: The inhibitors used to stabilize HPMA require the presence of dissolved oxygen to function effectively.[1][2][3] If the container was blanketed with an inert gas like nitrogen or argon, the inhibitor would be deactivated, leading to polymerization even at low temperatures.[1][3]

  • Inhibitor Depletion: Over a long storage period, the inhibitor can be consumed. It is crucial to monitor the inhibitor concentration periodically, especially for older batches of the monomer.

  • Contamination: Contamination with incompatible materials such as strong oxidizing agents, reducing agents, acids, or heavy metal salts can initiate polymerization.[4] Ensure that only clean, dedicated equipment is used for handling HPMA.

Q2: The HPMA I received appears more viscous than usual. Is it still usable?

A: Increased viscosity is a sign that partial polymerization has occurred, forming soluble polymers or oligomers. This can affect the performance of the monomer in subsequent reactions, leading to issues like high polydispersity in controlled polymerization.[5] It is highly recommended to test the purity and inhibitor concentration before use. If significant polymerization has occurred, the product may not be suitable for sensitive applications.

Q3: Can I store HPMA in any sealed container?

A: No. The container material and filling level are important.

  • Material: Use the original manufacturer-recommended container, which is typically a metal can or drum, to avoid contamination.[1]

  • Headspace: The container must have a headspace of air (oxygen). It is recommended to fill containers to only about 90% capacity.[6] This ensures a sufficient supply of dissolved oxygen for the inhibitor to remain active.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature HPMA polymerization?

A: The main triggers for unwanted polymerization are:

  • High Temperatures: Elevated temperatures provide the energy needed to initiate polymerization. The process can become self-accelerating as polymerization itself generates heat (exotherm).[1]

  • Direct Sunlight/UV Light: Light can act as an initiator for free-radical polymerization.[2]

  • Absence of Oxygen: Oxygen is essential for the function of common polymerization inhibitors.[1][3][7]

  • Contamination: Contact with incompatible materials can catalyze polymerization.[4]

Q2: Why is oxygen required for storing HPMA when it can also cause oxidation?

A: The most common inhibitors for acrylic monomers, like MEHQ (hydroquinone monomethyl ether), are radical scavengers. Their mechanism involves reacting with and neutralizing free radicals that would otherwise initiate polymerization. This process requires the presence of oxygen to regenerate the inhibitor, allowing it to scavenge more radicals. Storing HPMA under an inert atmosphere deactivates this protective mechanism.[1][3]

Q3: What are the ideal storage conditions for HPMA?

A: To ensure stability, HPMA should be stored under the conditions summarized in the table below. Always consult the Safety Data Sheet (SDS) provided by your specific supplier.

Table 1: Recommended Storage Conditions for HPMA
ParameterRecommended Value/ConditionRationaleCitations
Storage Temperature < 30-35°C (< 86-95°F)Minimizes the rate of spontaneous polymerization.[2][3][6]
Atmosphere Air (not under inert gas)Oxygen is required for the polymerization inhibitor to function effectively.[1][2][3]
Light Exposure Store in a dark place, away from direct sunlight.Prevents light-induced polymerization.[1][2]
Container Fill Level ~90% of total volumeEnsures an adequate headspace of air for dissolved oxygen.[6]
Shelf Life 6-12 months (under ideal conditions)Inhibitor levels may decrease over time.[1][3][4]
Incompatible Materials Strong oxidizing/reducing agents, acids, heavy metals.These can act as initiators or catalysts for polymerization.[4]

Q4: How does a polymerization inhibitor work?

A: A polymerization inhibitor is a substance that is added to a monomer to prevent premature polymerization. It functions by reacting with and deactivating free radicals that may form spontaneously due to heat, light, or contaminants. This "inhibits" the chain reaction of polymerization from starting.

Visualization of HPMA Stability Factors

The following diagram illustrates the relationship between factors that promote polymerization and the key preventive measures required to maintain HPMA stability during storage.

HPMA_Stability HPMA Storage Stability Pathway cluster_causes Initiating Factors (Causes) cluster_prevention Preventive Measures Heat Elevated Temperature Monomer HPMA Monomer (Stable) Heat->Monomer Light Sunlight / UV Light Light->Monomer Contaminants Contaminants Contaminants->Monomer NoO2 Oxygen Absence NoO2->Monomer TempControl Controlled Temp. (<35°C) TempControl->Heat Blocks InhibitorSystem Inhibitor + Oxygen InhibitorSystem->NoO2 Counters InhibitorSystem->Monomer Stabilizes Handling Proper Handling & Cleanliness Handling->Contaminants Prevents Polymerization Premature Polymerization Monomer->Polymerization Spontaneous Reaction

Caption: Logical workflow of factors influencing HPMA stability.

Key Experimental Protocols

Protocol: Determination of Inhibitor Concentration (MEHQ)

Principle: This protocol describes a general method for determining the concentration of the inhibitor MEHQ (Mequinol or 4-methoxyphenol) in HPMA using UV-Vis spectrophotometry. MEHQ has a characteristic UV absorbance that can be quantified. A calibration curve is first generated using standards of known MEHQ concentration.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Reagents:

  • HPMA sample to be tested

  • High-purity MEHQ standard

  • Spectrophotometric grade solvent (e.g., methanol or acetonitrile)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of pure MEHQ and dissolve it in the chosen solvent in a volumetric flask to create a stock solution (e.g., 1000 ppm).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range in the HPMA sample (e.g., 10, 25, 50, 100, 200 ppm).

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the HPMA monomer and dissolve it in the same solvent used for the standards in a volumetric flask. The dilution factor should be chosen to ensure the final absorbance falls within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a range of wavelengths (e.g., 250-350 nm) to determine the wavelength of maximum absorbance (λ_max) for MEHQ (typically around 290-295 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the prepared sample solution at the determined λ_max.

  • Data Analysis:

    • Plot a calibration curve of Absorbance vs. MEHQ Concentration (ppm) for the standard solutions.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the sample solution and the equation of the line to calculate the concentration of MEHQ in the sample. Remember to account for the initial dilution factor.

Protocol: Accelerated Aging Study for Shelf-Life Estimation

Principle: Accelerated aging is a method used to estimate the shelf life of a product by subjecting it to elevated temperatures, thereby accelerating the rate of chemical degradation.[8][9] The relationship between temperature and the aging rate is often described by the Arrhenius equation. This protocol is based on the principles outlined in ASTM F1980, "Standard Guide for Accelerated Aging of Sterile Medical Device Packaging."[8][10]

Apparatus:

  • Temperature and humidity-controlled environmental chamber

  • HPMA samples in their final storage containers

  • Analytical equipment for testing monomer purity and inhibitor concentration (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Determine Study Parameters:

    • Real-Time Storage Temperature (T_RT): Define the intended long-term storage temperature, typically ambient temperature (e.g., 23°C).[11]

    • Accelerated Aging Temperature (T_AA): Select an elevated temperature for the study (e.g., 55°C). This temperature must be below any temperature that would cause unrealistic physical changes to the monomer or its container.

    • Aging Rate Factor (Q₁₀): This factor represents the increase in the rate of aging for every 10°C rise in temperature. A conservative value of 2 is often used unless specific data for the material is available.[9][11]

    • Desired Real-Time Shelf Life: Determine the target shelf life to be simulated (e.g., 1 year).

  • Calculate Accelerated Aging Time (AAT):

    • Use the following formula: AAT = (Desired Real-Time Shelf Life in days) / (Q₁₀ ^ [(T_AA - T_RT) / 10])

    • Example: For a 1-year (365 days) shelf life, with T_RT = 25°C, T_AA = 55°C, and Q₁₀ = 2: AAT = 365 / (2 ^ [(55 - 25) / 10]) = 365 / (2 ^ 3) = 365 / 8 ≈ 46 days

  • Execution of the Study:

    • Place a set of HPMA samples ("time-zero" controls) in real-time storage conditions.

    • Place the remaining samples in the environmental chamber set to the T_AA and a realistic relative humidity (e.g., 50% RH).[9][11]

    • At predetermined intervals (including the final calculated AAT), withdraw samples from the chamber.

    • Allow samples to equilibrate to room temperature before testing.

  • Sample Analysis:

    • Analyze the "time-zero" controls and the aged samples for critical stability parameters:

      • Visual appearance (clarity, color, viscosity)

      • Inhibitor concentration

      • Presence of polymer (e.g., via Gel Permeation Chromatography - GPC)

    • The results from the aged samples are used to predict the stability at the end of the desired real-time shelf life.

  • Validation:

    • It is mandatory to conduct a parallel real-time aging study.[8][9][10] The data from the accelerated study provides a preliminary shelf-life estimation, which must be confirmed by the results of the real-time study.

References

Technical Support Center: Troubleshooting Side Reactions in HPMA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-hydroxypropyl)methacrylamide (HPMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and side reactions encountered during the synthesis of HPMA polymers and copolymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your HPMA polymerization experiments in a question-and-answer format.

Q1: Why is the polydispersity index (PDI) of my HPMA polymer high (e.g., > 1.5)?

A high PDI indicates a broad molecular weight distribution, which can be detrimental to the performance of HPMA-based drug conjugates, affecting their pharmacokinetic profile and biodistribution[1].

Possible Causes:

  • Conventional Free Radical Polymerization: This method offers limited control over the polymerization process, often leading to high PDI values[1].

  • Oxygen Contamination: Oxygen can act as a radical scavenger, terminating polymer chains prematurely and leading to a loss of control over the polymerization[2].

  • Inappropriate Initiator Concentration: An incorrect ratio of initiator to monomer can result in a high concentration of primary radicals, causing uncontrolled polymerization[2].

  • Impurities in Monomer or Solvent: Impurities can interfere with the polymerization process, leading to side reactions and a broader molecular weight distribution[2].

  • Chain Transfer Reactions: Transfer of the radical activity to the solvent or monomer can lead to the formation of new, shorter polymer chains, thus broadening the PDI[3][4].

Troubleshooting Steps:

  • Switch to a Controlled Radical Polymerization Technique: Employing methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) provides significantly better control over molecular weight and results in polymers with a narrow molecular weight distribution[1].

  • Ensure Thorough Deoxygenation: Before initiating the polymerization, thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. For larger volumes, consider using freeze-pump-thaw cycles[2][5].

  • Optimize Initiator-to-Monomer Ratio: Carefully adjust the initiator concentration. A lower initiator concentration generally leads to higher molecular weight and can help in controlling the PDI.

  • Use Purified Reagents: Ensure the HPMA monomer and solvents are of high purity. HPMA monomer can be purified by recrystallization to remove inhibitors and other impurities[6][7].

  • Select an Appropriate Solvent: The choice of solvent can influence the polymerization kinetics and the occurrence of side reactions. Protic solvents are generally preferred for the RAFT polymerization of HPMA[8][9][10].

Q2: My polymerization reaction has a low monomer conversion. What could be the reason?

Low monomer conversion can be caused by several factors that inhibit or prematurely terminate the polymerization reaction.

Possible Causes:

  • Presence of Inhibitors: The HPMA monomer is often supplied with a polymerization inhibitor. If not removed, it will prevent the polymerization from starting.

  • Insufficient Initiator: The amount of initiator may not be sufficient to sustain the polymerization reaction to high conversion.

  • Low Reaction Temperature or Time: The polymerization may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

  • Solvent Effects: In RAFT polymerization, aprotic solvents can sometimes lead to lower conversions compared to protic solvents[8].

Troubleshooting Steps:

  • Remove the Inhibitor: Pass the HPMA monomer solution through a column of basic alumina to remove the inhibitor before use[5].

  • Adjust Initiator Concentration: Ensure an adequate amount of initiator is used, based on the desired molecular weight and reaction kinetics.

  • Optimize Reaction Conditions: Increase the reaction time or temperature as needed. Monitor the monomer conversion over time using techniques like ¹H NMR to determine the optimal reaction duration.

  • Solvent Selection: If using RAFT polymerization, consider using a protic solvent like methanol or water to potentially improve conversion rates[8][11].

Q3: I am observing a bimodal or multimodal molecular weight distribution in my GPC/SEC analysis. What is the cause?

A bimodal or multimodal distribution suggests the presence of multiple distinct polymer populations with different molecular weights.

Possible Causes:

  • Inefficient Initiation: A slow or inefficient initiation process can lead to the formation of a population of chains that start growing later, resulting in a lower molecular weight peak.

  • Chain Transfer to Polymer: This can lead to branched polymers and a broadening or shouldering of the molecular weight distribution[12].

  • Presence of Impurities: Certain impurities can act as initiators or chain transfer agents, leading to the formation of a secondary polymer population.

  • Insufficient Mixing: In larger scale reactions, poor mixing can create localized areas with different monomer or initiator concentrations, leading to different polymer populations[2].

Troubleshooting Steps:

  • Select an Efficient Initiator: Choose an initiator that has a suitable decomposition rate at the reaction temperature to ensure a rapid and uniform start to the polymerization.

  • Minimize Chain Transfer: Use a solvent with a low chain transfer constant. Diluting the monomer can also reduce the likelihood of chain transfer to the polymer.

  • Ensure Reagent Purity: Use highly purified monomers and solvents to avoid side reactions[2].

  • Improve Mixing: For larger reactions, ensure efficient and continuous stirring throughout the polymerization process.

Q4: My HPMA polymer is crosslinked and has formed an insoluble gel. How can I prevent this?

Unintended crosslinking can occur, leading to the formation of an insoluble polymer network.

Possible Causes:

  • Dmethacrylate Impurities: The HPMA monomer can contain dimethacrylate impurities which act as crosslinkers[13].

  • High Monomer Conversion: At very high monomer conversions, the likelihood of side reactions, including crosslinking, increases.

  • High Initiator Concentration: A high radical concentration can promote side reactions.

Troubleshooting Steps:

  • Purify the Monomer: Purify the HPMA monomer to remove dimethacrylate impurities.

  • Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 80-90%) to minimize the risk of crosslinking.

  • Optimize Initiator Concentration: Use the appropriate amount of initiator to maintain a controlled polymerization.

Q5: I am experiencing hydrolysis of my HPMA monomer or polymer. How can I avoid this?

While the amide bond in HPMA is generally more stable than the ester bond in methacrylate monomers, hydrolysis can still occur under certain conditions[14].

Possible Causes:

  • Acidic or Basic Conditions: Hydrolysis of the amide bond can be catalyzed by strong acids or bases.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

Troubleshooting Steps:

  • Control pH: Maintain a neutral pH during polymerization and storage.

  • Avoid High Temperatures: Store the monomer and polymer solutions at recommended temperatures, typically refrigerated.

  • Use Freshly Prepared Solutions: Prepare solutions of the monomer immediately before use to minimize the risk of hydrolysis during storage.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator Concentration (relative to monomer)Average Molecular Weight (Mw)Polydispersity Index (PDI)Reference
LowHighGenerally Lower[15]
HighLowGenerally Higher[15]

Table 2: Typical Monomer Conversion in RAFT Polymerization of HPMA over Time

Reaction Time (hours)Monomer Conversion (%)Polydispersity Index (PDI)Reference
2>90< 1.3[16]
4>95< 1.3[17]
8Slower increase after this pointMay increase slightly[17]
16Can reach >95~1.15[8]

Experimental Protocols

Protocol 1: RAFT Polymerization of HPMA

This protocol provides a general method for the synthesis of well-defined poly(HPMA) with low polydispersity.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • Solvent (e.g., methanol or a buffered aqueous solution)

  • Basic alumina

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: Dissolve the HPMA monomer in the chosen solvent and pass the solution through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve the purified HPMA monomer, RAFT agent, and initiator in the solvent. A typical molar ratio of [HPMA]:[RAFT agent]:[Initiator] is 200:1:0.2.

  • Deoxygenation: Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 70°C) and stir for the desired reaction time (typically 2-24 hours).

  • Termination: Stop the reaction by cooling the flask and exposing the solution to air.

  • Purification: The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether) or by dialysis against deionized water[2].

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Analysis of Monomer Conversion by ¹H NMR

Procedure:

  • Sample Preparation: Before starting the polymerization (t=0) and at various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

  • Calculation: Identify the vinyl proton peaks of the HPMA monomer (typically around 5.3-5.6 ppm) and a characteristic peak of the polymer backbone. The monomer conversion can be calculated by comparing the integral of the monomer vinyl peaks at a given time to the integral of the same peaks at t=0, or by comparing the monomer peak integral to a polymer peak integral that grows in over time[6][18][19].

    Conversion (%) = [1 - (Integral of monomer vinyl peak at time t / Integral of monomer vinyl peak at time 0)] x 100

Protocol 3: GPC/SEC Analysis of HPMA Polymers

Procedure:

  • System Preparation: Use a GPC/SEC system equipped with a suitable column for the molecular weight range of your polymer and a refractive index (RI) detector. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent mixture depending on the polymer's solubility[1].

  • Sample Preparation: Dissolve a small amount of the purified and dried polymer in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

  • Calibration: Run a series of well-characterized polymer standards (e.g., polyethylene glycol or dextran) with known molecular weights to generate a calibration curve.

  • Analysis: Inject the polymer sample and record the chromatogram. The molecular weight and PDI are calculated based on the retention time of the sample relative to the calibration curve.

Visualizations

TroubleshootingWorkflow Start High PDI Observed Q_PolymerizationMethod Which polymerization method was used? Start->Q_PolymerizationMethod A_FRP Conventional Free Radical Polymerization Q_PolymerizationMethod->A_FRP Free Radical A_CRP Controlled Radical Polymerization (RAFT/ATRP) Q_PolymerizationMethod->A_CRP Controlled Sol_SwitchToCRP Action: Switch to RAFT or ATRP A_FRP->Sol_SwitchToCRP Q_Deoxygenation Was the reaction thoroughly deoxygenated? A_CRP->Q_Deoxygenation End Low PDI Achieved Sol_SwitchToCRP->End A_DeoxyNo No / Insufficient Q_Deoxygenation->A_DeoxyNo No A_DeoxyYes Yes Q_Deoxygenation->A_DeoxyYes Yes Sol_ImproveDeoxy Action: Improve deoxygenation (e.g., longer purging, freeze-pump-thaw) A_DeoxyNo->Sol_ImproveDeoxy Q_ReagentPurity Were the monomer and solvent pure? A_DeoxyYes->Q_ReagentPurity Sol_ImproveDeoxy->End A_PurityNo No / Unsure Q_ReagentPurity->A_PurityNo No A_PurityYes Yes Q_ReagentPurity->A_PurityYes Yes Sol_PurifyReagents Action: Purify monomer and use high-purity solvent A_PurityNo->Sol_PurifyReagents Q_InitiatorRatio Was the initiator-to-monomer ratio optimized? A_PurityYes->Q_InitiatorRatio Sol_PurifyReagents->End A_RatioNo No / Unsure Q_InitiatorRatio->A_RatioNo No A_RatioYes Yes Q_InitiatorRatio->A_RatioYes Yes Sol_OptimizeRatio Action: Optimize initiator concentration A_RatioNo->Sol_OptimizeRatio A_RatioYes->End Sol_OptimizeRatio->End

Caption: Troubleshooting workflow for high polydispersity in HPMA polymerization.

LowConversionWorkflow Start Low Monomer Conversion Q_Inhibitor Was the inhibitor removed from the monomer? Start->Q_Inhibitor A_InhibitorNo No Q_Inhibitor->A_InhibitorNo No A_InhibitorYes Yes Q_Inhibitor->A_InhibitorYes Yes Sol_RemoveInhibitor Action: Pass monomer solution through basic alumina A_InhibitorNo->Sol_RemoveInhibitor Q_InitiatorAmount Was the initiator concentration sufficient? A_InhibitorYes->Q_InitiatorAmount End High Monomer Conversion Achieved Sol_RemoveInhibitor->End A_InitiatorNo No / Unsure Q_InitiatorAmount->A_InitiatorNo No A_InitiatorYes Yes Q_InitiatorAmount->A_InitiatorYes Yes Sol_AdjustInitiator Action: Adjust initiator concentration A_InitiatorNo->Sol_AdjustInitiator Q_ReactionConditions Were the reaction time and temperature adequate? A_InitiatorYes->Q_ReactionConditions Sol_AdjustInitiator->End A_ConditionsNo No / Unsure Q_ReactionConditions->A_ConditionsNo No A_ConditionsYes Yes Q_ReactionConditions->A_ConditionsYes Yes Sol_OptimizeConditions Action: Increase reaction time and/or temperature A_ConditionsNo->Sol_OptimizeConditions A_ConditionsYes->End Sol_OptimizeConditions->End

References

Optimizing initiator concentration for HPMA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-hydroxypropyl) methacrylamide (HPMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of HPMA-based polymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in HPMA polymerization?

An initiator is a chemical compound that generates reactive species (free radicals) to begin the polymerization process. The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics, the molecular weight of the final polymer, and the overall monomer conversion.[1]

Q2: How does altering the initiator concentration affect the molecular weight of the resulting poly(HPMA)?

The molecular weight of the polymer is typically inversely proportional to the initiator concentration.[1] An increase in initiator concentration leads to a higher number of initial radicals, resulting in the formation of more polymer chains that are shorter in length, thus lowering the average molecular weight.[1] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.[2]

Q3: What is the impact of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is generally proportional to the square root of the initiator concentration.[1] A higher initiator concentration leads to a faster polymerization rate and can result in higher monomer conversion in a shorter period.[3][4] However, excessively high concentrations can lead to an increased likelihood of termination reactions, which may adversely affect the final conversion and polymer properties.[1][3]

Q4: Can the initiator concentration influence the polydispersity index (PDI) of poly(HPMA)?

Yes, the initiator concentration can affect the polydispersity index (PDI). In controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), an inappropriate initiator-to-chain transfer agent (CTA) ratio can disrupt the controlled nature of the polymerization, leading to a higher PDI (typically > 1.3).[5] For drug delivery applications, a PDI value as close to 1.0 as possible is desirable, and values below 1.3 are generally considered acceptable.[6]

Q5: What are some commonly used initiators for HPMA polymerization?

For free-radical polymerization of HPMA, common thermal initiators include azo compounds like 4,4'-azobis(4-cyanopentanoic acid) (V-501) and 2,2'-azobisisobutyronitrile (AIBN), as well as persulfates such as ammonium persulfate (APS) and potassium persulfate (KPS).[1] The choice of initiator often depends on the desired reaction temperature and the solvent system being used.[3] For instance, V-501 is often used in aqueous RAFT polymerizations of HPMA.[6][7]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during HPMA polymerization, with a focus on problems related to initiator concentration.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI > 1.3) Incorrect Initiator-to-CTA Ratio in RAFT Polymerization: An excess of initiator can lead to a high concentration of primary radicals, causing conventional free-radical polymerization to compete with the controlled RAFT process.Re-evaluate the initiator-to-CTA ratio. A common starting point for the [CTA]:[Initiator] ratio is between 3:1 and 10:1.[5][6] The initiator should be chosen based on its half-life at the reaction temperature to ensure a slow and steady supply of radicals.[5]
Low Molecular Weight of Polymer High Initiator Concentration: As previously mentioned, a higher initiator concentration results in the formation of more polymer chains, leading to a lower average molecular weight.[1]To achieve a higher molecular weight, decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer.[3][2]
Slow or No Polymerization Insufficient Initiator Concentration: The initiator concentration may be too low to generate enough free radicals to effectively initiate polymerization, especially if inhibitors are present in the monomer.[1][3]Incrementally increase the initiator concentration. Also, ensure the reaction temperature is appropriate for the chosen initiator's half-life to allow for efficient decomposition into radicals.[3] It is also recommended to remove any inhibitors from the monomer before use.[3]
Polymerization is Too Fast and Uncontrolled Excessive Initiator Concentration: A very high initiator concentration can lead to a rapid, exothermic reaction that is difficult to control and may result in a broad molecular weight distribution.[3]Reduce the initiator concentration to achieve a more controlled polymerization rate.
Low Polymer Yield After Purification Partial Solubility in Non-Solvent: While not directly an initiator issue, the resulting polymer's molecular weight (influenced by initiator concentration) can affect its solubility during precipitation for purification.Optimize the choice of the non-solvent and the temperature at which precipitation is carried out. Ensure a sufficient excess of the non-solvent is used.

Experimental Protocols

Protocol 1: RAFT Polymerization of HPMA

This protocol describes a typical method for the controlled polymerization of HPMA using RAFT.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-cyanopentanoic acid dithiobenzoate (CPADB) as the Chain Transfer Agent (CTA)

  • 4,4'-azobis(4-cyanopentanoic acid) (V-501) as the initiator

  • Acetic acid buffer (pH 5.0)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Reaction Mixture: In the reaction vessel, dissolve the HPMA monomer, CPADB (CTA), and V-501 (initiator) in the acetic acid buffer. The molar ratio of [HPMA]:[CPADB]:[V-501] can be adjusted to target a specific molecular weight and maintain control (e.g., 200:1:0.2).[6]

  • Deoxygenation: Seal the reaction vessel and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes while stirring.[6] Alternatively, for more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.[5]

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at 70°C to initiate the polymerization.[6][7]

  • Reaction Progression: Allow the reaction to proceed for the desired time (e.g., 4-8 hours), which can be monitored by taking samples periodically to determine monomer conversion via ¹H NMR.[6][8]

  • Termination and Purification: To stop the polymerization, cool the reaction mixture and expose it to air. The resulting polymer can be purified by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.[8]

  • Isolation: Isolate the purified poly(HPMA) by freeze-drying (lyophilization).[8]

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[8]

Visualizations

logical_relationship cluster_input Input Parameter cluster_process Polymerization Process cluster_output Polymer Properties Initiator Concentration Initiator Concentration Rate of Initiation Rate of Initiation Initiator Concentration->Rate of Initiation Directly Proportional Polydispersity Index (PDI) Polydispersity Index (PDI) Initiator Concentration->Polydispersity Index (PDI) Can Increase if Not Optimized Number of Polymer Chains Number of Polymer Chains Rate of Initiation->Number of Polymer Chains Increases Rate of Polymerization Rate of Polymerization Rate of Initiation->Rate of Polymerization Increases Molecular Weight Molecular Weight Number of Polymer Chains->Molecular Weight Inversely Proportional

Caption: Relationship between initiator concentration and key polymerization parameters.

experimental_workflow reagents 1. Prepare Reaction Mixture (HPMA, CTA, Initiator, Solvent) deoxygenate 2. Deoxygenation (N2 Purge or Freeze-Pump-Thaw) reagents->deoxygenate polymerize 3. Polymerization (Heat to 70°C) deoxygenate->polymerize purify 4. Purification (Dialysis) polymerize->purify isolate 5. Isolation (Lyophilization) purify->isolate characterize 6. Characterization (GPC, NMR) isolate->characterize

Caption: General workflow for RAFT polymerization of HPMA.

References

Technical Support Center: Purification of 2-Hydroxypropyl Methacrylate (HPMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Hydroxypropyl methacrylate (HPMA) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to purify commercial this compound (HPMA) before use in polymerization, especially for biomedical applications?

A1: Commercial HPMA is typically supplied with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1][2] These inhibitors are essential for stability but will interfere with controlled polymerization reactions, leading to induction periods, slow reaction rates, or complete inhibition of the polymerization process.[1][2] For applications in drug delivery and biomaterials, achieving a high degree of purity is critical to ensure the final polymer has consistent and predictable properties.[2]

Q2: What are the common impurities found in commercial HPMA?

A2: Besides the added inhibitors, commercial HPMA may contain small amounts of methacrylic acid and propylene oxide from the synthesis process.[3] Over time, ethylene glycol dimethacrylate can also form.[3]

Q3: What are the primary methods for purifying HPMA monomer?

A3: The two most effective and commonly used methods for purifying HPMA in a laboratory setting are:

  • Column Chromatography: Passing the monomer through a column packed with activated basic alumina to adsorb the phenolic inhibitor.[1][2]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor and other impurities based on differences in boiling points under reduced pressure.[1][2]

Q4: How can I confirm that the inhibitor has been successfully removed?

A4: The removal of MEHQ can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1] MEHQ has a distinct UV absorbance that allows for its quantification.

Q5: What are the recommended storage conditions for purified HPMA?

A5: Purified HPMA is highly susceptible to spontaneous polymerization and should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8°C), protected from light, and in the presence of air (oxygen is required for many common inhibitors to be effective, though for purified monomer, an inert atmosphere might be preferred to prevent oxidation).[4]

Purification Method Selection

The choice between column chromatography and vacuum distillation depends on the required purity, the scale of the experiment, and the available equipment. The following diagram illustrates a decision-making workflow.

start Start: Need to Purify HPMA inhibitor_only Primary Goal: Inhibitor Removal Only? start->inhibitor_only scale Scale of Purification? inhibitor_only->scale Yes highest_purity Highest Purity Required? (Removal of other impurities) inhibitor_only->highest_purity No alumina Use Basic Alumina Column Chromatography scale->alumina Small Scale (<100 mL) distillation Use Vacuum Distillation scale->distillation Large Scale highest_purity->alumina No highest_purity->distillation Yes end Proceed with Experiment alumina->end distillation->end

Caption: Decision workflow for selecting an HPMA purification method.

Data on Purification Method Efficiency

The following table summarizes representative data for the efficiency of MEHQ removal from methacrylate monomers using different purification techniques.

Purification MethodAdsorbent/ConditionsTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography Basic Activated Alumina>99%Simple, effective for lab scale, rapid.Alumina must be active; may not remove non-phenolic impurities.
Caustic Washing 5% Aqueous NaOH95-99%Inexpensive and straightforward.Requires multiple extractions and thorough drying of the monomer.
Vacuum Distillation N/A>99%High purity, removes a wider range of impurities.Risk of polymerization during heating; requires specialized equipment.

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is well-suited for laboratory-scale purification and is effective for removing phenolic inhibitors like MEHQ.[1][2]

Materials:

  • HPMA monomer containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column if it does not have a fritted disc.[2]

    • Add the activated basic alumina to the column. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[1]

    • Gently tap the column to ensure the alumina is well-packed.

  • Purification:

    • Carefully add the HPMA monomer to the top of the alumina bed.

    • If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent like dichloromethane.

    • Open the stopcock and allow the monomer to pass through the column under gravity.[1]

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Post-Purification:

    • The purified monomer should be used immediately.

    • If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.[1]

cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Clamp Column Vertically prep2 Add Glass Wool Plug prep1->prep2 prep3 Pack with Basic Alumina prep2->prep3 purify1 Load HPMA Monomer prep3->purify1 purify2 Elute with Gravity Flow purify1->purify2 purify3 Collect Purified Monomer purify2->purify3 post1 Use Immediately or Remove Solvent (if used) purify3->post1 post2 Store Appropriately (if necessary) post1->post2

Caption: Workflow for inhibitor removal using a basic alumina column.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for achieving high purity by removing the inhibitor and other non-volatile impurities.

Materials:

  • HPMA monomer

  • Distillation flask

  • Short-path distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Vacuum pump and tubing

  • Thermometer

  • Cold trap (optional but recommended)

  • A small amount of a polymerization inhibitor (e.g., hydroquinone) can be added to the distillation flask to prevent polymerization during heating.

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is dry and free of cracks.

    • Use appropriate joint grease for all connections to ensure a good seal.

    • Place a stir bar in the distillation flask.

    • Position the thermometer correctly to measure the vapor temperature.

  • Distillation:

    • Add the crude HPMA to the distillation flask.

    • Turn on the condenser cooling water.

    • Begin stirring the monomer.

    • Carefully apply vacuum to the system.

    • Once the desired vacuum is reached, slowly heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point of HPMA at the given pressure (approx. 76-78°C at 5-6 mmHg).

  • Shutdown and Storage:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.

    • Slowly reintroduce air or an inert gas into the system to break the vacuum.

    • Transfer the purified HPMA to a clean, dry container for immediate use.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Inhibitor Removal (Alumina Column) - Insufficient amount of basic alumina used.- Alumina is not sufficiently active.- Monomer passed through the column too quickly.- Increase the amount of basic alumina in the column.- Use freshly activated basic alumina.- Control the flow rate with the stopcock to ensure adequate residence time.
Monomer Polymerizes During Vacuum Distillation - Temperature is too high.- Presence of oxygen or other initiators.- Distillation takes too long.- Ensure accurate temperature control and do not overheat the monomer.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon bleed).- Add a small amount of a high-boiling point inhibitor (e.g., hydroquinone) to the distillation flask.- Use a short-path distillation apparatus to minimize the residence time at high temperatures.
Low Yield of Purified Monomer - Incomplete elution from the alumina column.- Loss of product during transfer.- Premature polymerization.- If using a solvent for elution, ensure a sufficient volume is used to wash all the monomer off the column.- Handle the purified monomer carefully to minimize losses.- Ensure all equipment is clean and dry, and that the purification is performed promptly.
Purified Monomer Appears Yellow or Discolored - Thermal decomposition during distillation.- Presence of impurities that were not removed.- Lower the distillation temperature by using a higher vacuum.- If using column chromatography, ensure the alumina is of high purity. Consider a second purification step if necessary.

References

Technical Support Center: Achieving Narrow Molecular Weight Distribution for pHPMA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) with a controlled, narrow molecular weight distribution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful synthesis of well-defined pHPMA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pHPMA, particularly when aiming for a low polydispersity index (PDI).

Problem Potential Cause Troubleshooting Steps
High Polydispersity Index (PDI > 1.3) Use of conventional free radical polymerization.Switch to a controlled/"living" radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP).[1][2][3]
Inappropriate RAFT agent or initiator selection.Select a RAFT agent and initiator combination suitable for methacrylamides. For example, trithiocarbonates are often effective for HPMA polymerization.[4][5] The initiator should provide a slow and steady supply of radicals.[6]
Incorrect initiator-to-RAFT agent ratio.Optimize the [CTA]:[Initiator] ratio. A common starting point is between 3:1 and 5:1.[6]
Oxygen contamination in the reaction mixture.Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for an extended period.[6] For larger volumes, consider using freeze-pump-thaw cycles.[6]
Inconsistent reaction temperature.Use a well-agitated reactor with precise temperature control to avoid hot spots that can lead to uncontrolled polymerization.[6]
Impurities in monomers or solvents.Use highly purified HPMA monomer and solvents. Ensure solvents are anhydrous and free of inhibitors.[6]
Low Monomer Conversion Inefficient initiation.Ensure the chosen initiator has an appropriate half-life at the reaction temperature to sustain the polymerization.
Poor choice of solvent.The choice of solvent can significantly impact polymerization kinetics. Protic solvents or aqueous buffers are often suitable for HPMA polymerization. Aprotic solvents can sometimes lead to lower conversions.[7]
Insufficient reaction time.Monitor the polymerization kinetics and allow sufficient time for the reaction to reach the desired conversion.
Bimodal or Tailing GPC Trace Presence of a high molecular weight shoulder.This may indicate that conventional free-radical polymerization is occurring alongside the controlled process, often due to an excess of primary radicals. Re-evaluate and optimize the initiator-to-CTA ratio.[6]
Presence of a low molecular weight tail.This could be due to impurities that act as chain transfer agents or inefficient initiation. Ensure high purity of all reagents.
Irreversible chain aggregation during GPC sample preparation.When preparing samples for GPC in THF, ensure trace amounts of water are present when drying the polymer to prevent irreversible aggregation.[8]
Inconsistent Batch-to-Batch Results Variability in reagent purity or reaction setup.Standardize all experimental procedures, including reagent purification, deoxygenation, and temperature control.
Inconsistent purification of the final polymer.Use a consistent purification method, such as dialysis or precipitation, and ensure complete removal of unreacted monomers and other impurities.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is a narrow molecular weight distribution (low PDI) important for pHPMA in drug delivery applications?

A narrow molecular weight distribution is crucial because the pharmacokinetic profile, biodistribution, and renal excretion of pHPMA-drug conjugates are highly dependent on their molecular weight.[1][11] A low PDI ensures batch-to-batch consistency and predictable in vivo behavior, which are critical for clinical applications.[1]

Q2: What are the main advantages of using RAFT polymerization for pHPMA synthesis?

RAFT polymerization is a versatile controlled radical polymerization technique that offers several advantages for pHPMA synthesis:

  • Excellent control over molecular weight and PDI: It allows for the synthesis of pHPMA with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.3).[3]

  • Tolerance to a wide range of functional groups: This is important for the copolymerization of HPMA with functional monomers for drug conjugation.

  • Versatility in reaction conditions: RAFT can be conducted in various solvents, including aqueous media, which is beneficial for the polymerization of the water-soluble HPMA monomer.[5]

Q3: What are the key parameters to control in ATRP for achieving a narrow PDI for pHPMA?

In Atom Transfer Radical Polymerization (ATRP), the following parameters are critical for synthesizing pHPMA with a narrow PDI:

  • Catalyst System: The choice of the transition metal catalyst (commonly copper-based) and ligand is crucial for controlling the polymerization.[12]

  • Initiator: The initiator structure determines the rate of initiation, which should be comparable to or faster than the rate of propagation for uniform chain growth.[13]

  • Deactivator Concentration: The presence of a deactivator (e.g., Cu(II) complex) is essential to maintain a low concentration of growing radicals and suppress termination reactions.[14]

  • Solvent: The solvent can influence the catalyst activity and solubility of the polymer.[12]

Q4: How can I purify pHPMA to potentially narrow the molecular weight distribution?

While the primary control over PDI is achieved during polymerization, purification can help remove very low or very high molecular weight species.

  • Fractional Precipitation: This technique involves dissolving the polymer in a good solvent and gradually adding a non-solvent to precipitate fractions of different molecular weights.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Preparative SEC can be used to isolate fractions with a very narrow molecular weight range.

  • Dialysis: While mainly used to remove low molecular weight impurities like unreacted monomers and salts, extensive dialysis with an appropriate molecular weight cut-off (MWCO) membrane can help remove smaller polymer chains.[9]

Q5: What are typical PDI values achievable for pHPMA with controlled polymerization techniques?

With optimized RAFT or ATRP conditions, it is possible to achieve a polydispersity index (PDI) for pHPMA in the range of 1.1 to 1.3.[6][14] Some studies have reported PDI values as low as 1.09 to 1.20.[4]

Data Presentation

Table 1: Comparison of Polymerization Techniques for pHPMA Synthesis

Polymerization TechniqueTypical PDIControl over Molecular WeightKey AdvantagesKey Disadvantages
Conventional Free Radical Polymerization > 1.5PoorSimple setup, inexpensive reagents.Broad molecular weight distribution, lack of architectural control.[1]
RAFT Polymerization 1.1 - 1.3ExcellentHigh tolerance to functional groups, versatile reaction conditions.[3][5]Requires synthesis or purchase of specific RAFT agents.
ATRP 1.1 - 1.3ExcellentWell-established technique, good control.[15]Requires removal of metal catalyst from the final product.

Table 2: Influence of RAFT Polymerization Parameters on pHPMA Characteristics

RAFT Agent (CTA)Initiator[M]:[CTA]:[I] RatioSolventTemp. (°C)Time (h)Mn (kDa) (Experimental)PDIMonomer Conversion (%)
4-Cyanopentanoic acid dithiobenzoate (CPADB)ACVA100:1:0.2Acetic acid buffer (pH 5.0)70610-50~1.2> 90
Trithiocarbonate-based CTAVA-044VariesWater or Alcohol40-704-2418-941.09-1.20Varies
4-cyano-4-thiobenzoylsulfanylpentanoic acidAIBN92:1 (monomer:CTA)tert-Butyl alcohol7024441.12> 90

Note: The values in this table are representative and can vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for RAFT Polymerization of HPMA

This protocol provides a general method for the synthesis of pHPMA with a narrow molecular weight distribution using RAFT polymerization.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) as the initiator

  • Anhydrous solvent (e.g., 1,4-dioxane, ethanol, or an aqueous buffer)

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

  • Oil bath with temperature controller

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator) in the chosen solvent. A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[3]

  • Deoxygenation: Seal the flask and purge the reaction mixture with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[6] Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[6]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 6-24 hours).[3] The reaction time can be adjusted to target different molecular weights and conversions.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and solvent.

  • Isolation: Lyophilize the purified polymer solution to obtain pHPMA as a white solid.

  • Characterization: Determine the molecular weight (Mn, Mw) and PDI of the purified pHPMA by Gel Permeation Chromatography (GPC).

Detailed Methodology for ATRP of HPMA

This protocol outlines a general procedure for the controlled polymerization of HPMA via ATRP.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • Ethyl α-bromoisobutyrate (EBiB) as the initiator

  • Copper(I) bromide (CuBr) as the catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand

  • Anhydrous solvent (e.g., methanol/water mixture)

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

  • Oil bath with temperature controller

  • Alumina column for catalyst removal

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, add the HPMA monomer and the chosen solvent.

  • Deoxygenation: Seal the flask and deoxygenate the monomer solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Catalyst/Ligand Complex Formation: In a separate Schlenk flask, add CuBr and PMDETA. Deoxygenate this mixture. Then, add deoxygenated solvent to form the catalyst complex.

  • Initiation of Polymerization: Using a deoxygenated syringe, add the initiator (EBiB) to the monomer solution. Then, transfer the catalyst complex solution to the monomer solution to start the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., room temperature to 50 °C) and stir.

  • Termination: After the desired time, stop the reaction by opening the flask to air, which will oxidize the Cu(I) catalyst.

  • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Purification and Isolation: Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether) or purify by dialysis against deionized water. Lyophilize to obtain the final product.

  • Characterization: Analyze the molecular weight and PDI of the pHPMA using GPC.

Visualizations

RAFT_Workflow cluster_prep Reaction Preparation cluster_poly Polymerization cluster_purify Purification & Analysis prep1 Dissolve HPMA, RAFT Agent & Initiator in Solvent prep2 Deoxygenate Mixture (N2 Purge or Freeze-Pump-Thaw) prep1->prep2 poly1 Heat to Reaction Temperature (e.g., 70°C) with Stirring prep2->poly1 poly2 Monitor Conversion Over Time poly1->poly2 poly3 Terminate Reaction (Cool & Expose to Air) poly2->poly3 purify1 Purify by Dialysis poly3->purify1 purify2 Isolate by Lyophilization purify1->purify2 purify3 Characterize by GPC (Mn, Mw, PDI) purify2->purify3 Troubleshooting_PDI start High PDI in pHPMA Synthesis q1 Using Controlled Polymerization (RAFT/ATRP)? start->q1 ans1_no No q1->ans1_no  No ans1_yes Yes q1->ans1_yes  Yes sol1 Switch to RAFT or ATRP ans1_no->sol1 q2 Reaction Fully Deoxygenated? ans1_yes->q2 ans2_no No q2->ans2_no  No ans2_yes Yes q2->ans2_yes  Yes sol2 Improve Deoxygenation Protocol (e.g., Freeze-Pump-Thaw) ans2_no->sol2 q3 [CTA]:[Initiator] Ratio Optimized? ans2_yes->q3 ans3_no No q3->ans3_no  No ans3_yes Yes q3->ans3_yes  Yes sol3 Optimize Ratio (e.g., 3:1 to 5:1) ans3_no->sol3 sol4 Check Reagent Purity & Temperature Control ans3_yes->sol4

References

Technical Support Center: Challenges in the Scale-Up of HPMA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-hydroxypropyl) methacrylamide (HPMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up their polymerization processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reproducible and successful large-scale synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of HPMA copolymer synthesis, particularly when using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Polymerization Control & Dispersity

Q1: My polymerization resulted in a high polydispersity index (PDI or Đ) after scaling up. What are the potential causes and solutions?

A high PDI (typically > 1.3) indicates poor control over the polymerization process, which can lead to batch-to-batch variability and affect the conjugate's pharmacokinetic profile.[1][2] When scaling up, several factors can contribute to this issue.

  • Oxygen Contamination: RAFT polymerization is highly sensitive to oxygen, which can terminate radical chains and lead to a loss of control.[1] Achieving complete deoxygenation is more challenging in larger volumes.

    • Solution: Ensure thorough and extended deoxygenation of the reaction mixture by purging with an inert gas (e.g., nitrogen or argon). For large-scale reactions, employing multiple freeze-pump-thaw cycles is highly recommended for complete oxygen removal.[1]

  • Inadequate Temperature Control: Inconsistent temperature in a large reactor can create hot spots. These localized areas of higher temperature lead to faster polymerization rates, broadening the molecular weight distribution.[1]

    • Solution: Use a well-agitated reactor with a reliable temperature control system to maintain a uniform temperature. Lowering the reaction temperature slightly may also improve control.[1]

  • Inappropriate Initiator or Chain Transfer Agent (CTA) Ratio: An incorrect ratio of initiator to CTA can generate a high concentration of primary radicals, causing conventional free-radical polymerization to compete with the controlled RAFT process.[1] A common starting point for the [CTA]:[Initiator] ratio is between 3:1 and 10:1.[1][3]

    • Solution: Re-evaluate and optimize the [CTA]:[Initiator] ratio. Select an initiator with a suitable half-life at the reaction temperature to ensure a slow and steady supply of radicals.[1]

  • Monomer and Solvent Purity: Impurities in the HPMA monomer or solvent can interfere with the RAFT process.[1]

    • Solution: Use highly purified, inhibitor-free monomers and anhydrous solvents. The synthesis and rigorous purification of HPMA are crucial first steps.[1][4]

Q2: How can I achieve better control over the molecular weight of the HPMA copolymer during scale-up?

Controlled radical polymerization techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) allow for predictable control of molecular weight.[3] This is primarily achieved by adjusting the ratio of monomer to the chain transfer agent (in RAFT) or initiator (in ATRP).[3]

  • Solution: To target a specific molecular weight, carefully adjust the [Monomer]:[CTA] ratio. A lower ratio will generally result in lower molecular weight polymers, while a higher ratio will produce higher molecular weight polymers.[1]

Reaction Kinetics & Conversion

Q3: The polymerization reaction is too slow or stalls at low conversion. What could be the issue?

Slow or incomplete polymerization can be a significant hurdle in scaling up.

  • Solvent Effects: The choice of solvent significantly impacts HPMA polymerization kinetics. Aprotic solvents like DMSO, DMF, or DMAc have been shown to negatively affect RAFT polymerization of HPMA, leading to low conversions due to hydrogen bonding interactions.[5]

    • Solution: Consider using protic solvents like methanol or aqueous buffers (e.g., acetic acid buffer), which have been shown to facilitate better control and higher conversions.[6][7][8]

  • Oxygen Inhibition: As mentioned, residual oxygen can inhibit or retard the polymerization.[3]

    • Solution: Ensure rigorous deoxygenation of all reagents and the reaction vessel before and during the polymerization process.[3]

  • Initiator Decomposition: The initiator may be decomposing too quickly or too slowly at the chosen reaction temperature.

    • Solution: Verify the initiator's half-life at the reaction temperature and ensure it is appropriate for the desired reaction time.

Purification & Yield

Q4: My purification by precipitation results in a low yield. How can I optimize this process?

Low yields during precipitation are often due to the partial solubility of the copolymer in the non-solvent or the loss of fine particles during filtration.[1]

  • Solution:

    • Non-Solvent Selection: Ensure a 10-fold excess of a suitable cold non-solvent, such as methyl tert-butyl ether (MTBE), is used.[1]

    • Temperature Control: Perform precipitations at a consistent, cold temperature (e.g., in an ice bath) to maximize polymer precipitation.[1]

    • Stirring Rate: Add the polymer solution slowly to the non-solvent under vigorous stirring to promote the formation of larger, more easily filterable particles.[1]

    • Isolation: After precipitation, use centrifugation to effectively pellet the polymer before decanting the supernatant.[1]

    • Alternative Purification: For water-soluble copolymers, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) is an effective method to remove unreacted monomers and other small impurities.[1][7]

Data Presentation: RAFT Polymerization Parameters

The following table summarizes key reaction parameters for the RAFT polymerization of HPMA and their general effects on the resulting polymer, which are critical for scale-up.

ParameterTypical RangeEffect of IncreaseTroubleshooting & Optimization Notes
[Monomer]:[CTA] Ratio 50:1 to 500:1Increases Molecular Weight (Mn)Decrease ratio to improve control over polymerization.[1]
[CTA]:[Initiator] Ratio 3:1 to 10:1Decreases polymerization rateIncrease ratio to reduce primary radical termination and improve control.[1][3]
Temperature 60-80 °CIncreases polymerization rateLower temperature for better control and to avoid hot spots.[1] A typical temperature for HPMA RAFT is 70°C.[3]
Monomer Concentration 10-50% (w/v)Increases polymerization rateOptimize for viscosity and efficient heat transfer, especially at large scales.[1]

Mandatory Visualizations

Logical Relationships in HPMA RAFT Polymerization

G cluster_inputs Input Parameters cluster_outputs Polymer Properties ratio_MC [Monomer] / [CTA] Ratio mw Molecular Weight (Mn) ratio_MC->mw Directly Proportional ratio_CI [CTA] / [Initiator] Ratio pdi Dispersity (PDI / Đ) ratio_CI->pdi Improves Control (Decreases PDI) rate Polymerization Rate ratio_CI->rate Decreases temp Temperature temp->pdi Worsens Control (Increases PDI) temp->rate Increases purity Monomer/Solvent Purity purity->pdi High Purity Improves Control yield Yield / Conversion purity->yield High Purity Increases Yield oxygen Oxygen Contamination oxygen->pdi Increases oxygen->yield Decreases / Stalls

Caption: Key parameter influences on HPMA RAFT polymerization outcomes.

Troubleshooting Workflow: High Polydispersity (PDI)

G start High PDI Detected in Scaled-Up Batch q1 Was Deoxygenation Sufficient? start->q1 a1_no No q1->a1_no No q2 Is Temperature Uniform? q1->q2 Yes s1 Increase Purge Time Use Freeze-Pump-Thaw Cycles a1_no->s1 s1->q2 a2_no No q2->a2_no No q3 Is [CTA]:[Initiator] Ratio Optimized? q2->q3 Yes s2 Improve Agitation Verify Temp. Control System Consider Lowering Temp. a2_no->s2 s2->q3 a3_no No q3->a3_no No q4 Are Reagents High Purity? q3->q4 Yes s3 Re-evaluate Ratio (Target 3:1 to 10:1) Check Initiator Half-life a3_no->s3 s3->q4 a4_no No q4->a4_no No end_node Re-run Polymerization & Characterize q4->end_node Yes s4 Use Purified Monomer Use Anhydrous Solvent a4_no->s4 s4->end_node

Caption: Decision tree for troubleshooting high PDI in HPMA polymerization.

Experimental Workflow: Scaled-Up HPMA Copolymer Synthesis & Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage setup 1. Reaction Setup (Dissolve Monomer, CTA, Initiator in Solvent) deox 2. Deoxygenation (N2 Purge / Freeze-Pump-Thaw) setup->deox poly 3. Polymerization (Heat to 70°C with Stirring) deox->poly precip 4. Precipitation (Add solution to cold non-solvent) poly->precip iso 5. Isolation (Filtration or Centrifugation) precip->iso repurify 6. Re-dissolve & Re-precipitate (If necessary) iso->repurify dry 7. Drying (Vacuum Oven) iso->dry If pure repurify->dry analysis 8. Characterization (GPC for Mn/PDI, NMR for Conversion) dry->analysis

Caption: General workflow for scaled-up synthesis and purification of HPMA copolymers.

Experimental Protocols

Protocol 1: Scaled-Up RAFT Synthesis of p(HPMA)

This protocol describes a general method for the controlled polymerization of HPMA using RAFT in an aqueous buffer.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA or V-501) as initiator

  • Acetic acid buffer solution (e.g., pH 5.0)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

  • Schlenk flask or suitable large-scale reactor

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask or reactor, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator) in the acetic acid buffer solution. A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2.[7]

  • Deoxygenation: Purge the reaction mixture with a steady stream of dry nitrogen or argon gas for at least 30-60 minutes while stirring to remove dissolved oxygen. For larger volumes, this step should be extended.[1][7]

  • Polymerization: While maintaining a positive inert gas atmosphere, immerse the sealed flask in a preheated oil bath or activate the reactor's heating system to 70°C.[7] Stir the reaction for the desired time (e.g., 6-24 hours). Reaction time can be varied to target different molecular weights and conversions.[1][7]

  • Termination: Stop the polymerization by removing the heat source and exposing the solution to air.[7]

  • Purification: Transfer the polymer solution to dialysis tubing with an appropriate MWCO. Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted monomer, initiator fragments, and salts.[7]

  • Isolation: Isolate the purified p(HPMA) by freeze-drying (lyophilization).[7]

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Determine the final monomer conversion using ¹H NMR spectroscopy.[7]

Protocol 2: Purification of HPMA Copolymer by Precipitation

This protocol is adapted from a procedure for purifying approximately 1 kg of an mPEG-b-p(HPMA-Bz) block copolymer.[1]

Materials:

  • Crude HPMA copolymer solution (e.g., in acetonitrile)

  • Methyl tert-butyl ether (MTBE), cold

  • Suitable solvent for re-dissolving (e.g., dichloromethane/methanol mixture)

  • Large precipitation vessel

  • Filtration apparatus or large-scale centrifuge

Procedure:

  • Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature.[1] In a separate large vessel, place a 10-fold excess volume of cold MTBE relative to the reaction solution volume.[1]

  • While vigorously stirring the cold MTBE, slowly add the polymer solution. A precipitate should form immediately.[1]

  • Isolation: Collect the precipitated polymer by filtration. Alternatively, for finer precipitates, use a centrifuge to pellet the polymer, then decant the supernatant.[1]

  • Purification (Wash): To remove unreacted monomer and other impurities, re-dissolve the collected polymer in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).[1]

  • Re-precipitation: Repeat the precipitation step by adding the polymer solution to a fresh 10-fold excess of cold MTBE under vigorous stirring.[1] This step should be repeated until the desired purity is achieved.[1]

  • Drying: Dry the final purified polymer product in a vacuum oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.[1]

References

Technical Support Center: Overcoming HPMA Solubility Issues in Polymerization Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl) methacrylamide (HPMA). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific solubility challenges you may encounter during the polymerization of HPMA.

Frequently Asked Questions (FAQs)

Q1: Why is achieving complete solubility of HPMA crucial before initiating polymerization?

A1: Complete dissolution of the HPMA monomer is critical for achieving a homogeneous reaction mixture. Incomplete solubility can lead to several undesirable outcomes:

  • Inconsistent Polymerization Kinetics: Undissolved monomer particles result in a heterogeneous reaction medium, leading to localized variations in monomer concentration. This can cause inconsistent initiation and propagation rates, making the polymerization process difficult to control and reproduce.

  • Broad Molecular Weight Distribution (High Dispersity): The non-uniform monomer concentration can lead to the formation of polymer chains of varying lengths, resulting in a high polydispersity index (PDI). For applications such as drug delivery, a narrow molecular weight distribution is often essential for predictable in vivo performance.

  • Irreproducible Batch-to-Batch Results: Failure to achieve complete and consistent dissolution in every experiment will likely result in significant variations between different batches of the synthesized polymer.[1]

  • Altered Hydrogel Properties: In the case of hydrogel synthesis, undissolved monomer can lead to a non-uniform network structure, affecting critical properties like swelling behavior and drug release kinetics.[1]

Q2: In which solvents is HPMA generally soluble?

A2: HPMA is a hydrophilic monomer and exhibits good solubility in a range of polar solvents. It is known to be water-miscible and soluble in many common organic solvents.[2][3] However, its solubility can be influenced by temperature and the presence of other components in the reaction mixture. Common solvents used for HPMA polymerization include water, methanol, ethanol, and dimethylformamide (DMF).

Q3: Does temperature significantly affect the solubility of HPMA?

A3: Yes, temperature can significantly impact the solubility of HPMA. Generally, for solid solutes in liquid solvents, solubility increases with temperature. For instance, the aqueous solubility of HPMA is approximately 100 g/dm³ at 70 °C.[2] If you are experiencing solubility issues, gently warming the solvent while stirring can be an effective strategy. However, it is crucial to ensure the temperature is kept below the boiling point of the solvent and does not induce premature polymerization, especially if an initiator is already present.

Q4: Can impurities in the HPMA monomer affect its solubility?

A4: Yes, impurities in the HPMA monomer can affect its solubility and overall polymerization behavior. It is recommended to use high-purity monomer for consistent and reliable results. If you suspect impurities, purification of the monomer by recrystallization may be necessary.[4][5]

Troubleshooting Guide: Overcoming HPMA Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common issues related to HPMA solubility in polymerization media.

Issue Potential Cause Troubleshooting Steps
HPMA monomer is not dissolving completely at room temperature. Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively dissolve the hydrophilic HPMA monomer.1. Switch to a more polar solvent: Consider using water, methanol, or ethanol if your polymerization chemistry allows. 2. Use a co-solvent system: Adding a small amount of a highly polar solvent like water or methanol to your primary organic solvent can significantly enhance solubility.[4]
Low Temperature: The solubility of HPMA is temperature-dependent.1. Gently warm the solvent: While stirring, increase the temperature of the solvent to facilitate dissolution. Ensure the temperature remains below the solvent's boiling point. 2. Monitor for premature polymerization: If the initiator is already present, be cautious with heating as it might initiate the reaction prematurely.
Insufficient Agitation: The monomer may not be adequately dispersed in the solvent to allow for efficient dissolution.1. Increase stirring speed: Use a magnetic stirrer at a speed that creates a vortex to ensure good mixing. 2. Use a mechanical stirrer: For larger volumes or more viscous media, a mechanical stirrer may be more effective.
HPMA precipitates out of solution after initial dissolution. Change in Temperature: A decrease in temperature can cause the monomer to crystallize out of a saturated solution.1. Maintain a constant temperature: Use a temperature-controlled bath to keep the reaction mixture at a consistent temperature throughout the experiment.
Solvent Evaporation: Evaporation of the solvent can increase the monomer concentration beyond its solubility limit.1. Use a sealed reaction vessel: Employ a flask with a septum or a condenser to minimize solvent loss.
Reaction with other components: The monomer might be reacting with other components in the mixture to form a less soluble species.1. Review the compatibility of all reagents: Ensure that all components in your reaction mixture are compatible and do not lead to unwanted side reactions.
The solution becomes cloudy or hazy during polymerization. Polymer Precipitation: The growing polymer chain may become insoluble in the reaction medium.1. Choose a solvent that dissolves both the monomer and the polymer: For example, while HPMA monomer is soluble in acetone, the resulting poly(HPMA) is not. Methanol or water are often better choices. 2. Adjust the solvent composition: If using a co-solvent system, you may need to adjust the ratio to maintain the solubility of the growing polymer chains.
Incomplete Monomer Dissolution: Fine, undissolved monomer particles may be present.1. Ensure complete dissolution before initiation: Visually inspect the solution against a dark background to ensure no solid particles are present before adding the initiator. Filtration of the monomer solution (before adding other reactants) can also be considered.

Data Presentation

Quantitative Solubility of HPMA Monomer

Obtaining precise, quantitative solubility data for HPMA in various organic solvents across a range of temperatures from the literature can be challenging. For novel solvent systems, experimental determination is highly recommended.

Solvent Temperature (°C) Solubility (g/L) Reference
Water70~ 100[2]
MethanolRoom TemperatureSoluble (qualitative)[6]
EthanolRoom TemperatureSoluble (qualitative)[4]
Dimethylformamide (DMF)Room TemperatureSoluble (qualitative)[7]
AcetoneRoom TemperatureSoluble (monomer only)[5]

Note: "Soluble (qualitative)" indicates that the literature confirms solubility but does not provide a specific quantitative value.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous HPMA Solution for Polymerization

This protocol provides a general procedure for dissolving HPMA monomer to create a stock solution suitable for polymerization.

Materials:

  • N-(2-hydroxypropyl) methacrylamide (HPMA) monomer

  • Selected polymerization solvent (e.g., deionized water, methanol, ethanol)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • Heating mantle or water bath (optional)

  • Thermometer

Procedure:

  • Solvent Preparation: Add the desired volume of the chosen solvent to the reaction vessel.

  • Stirring: Place the magnetic stir bar in the vessel and begin stirring at a moderate speed to create a vortex.

  • Gradual Addition of HPMA: Slowly add the pre-weighed HPMA monomer to the stirring solvent. Adding the monomer in portions can prevent clumping and facilitate dissolution.

  • Visual Inspection: Continue stirring and visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Gentle Heating (if necessary): If the monomer does not dissolve completely at room temperature, gently heat the solution using a water bath or heating mantle while continuing to stir. Monitor the temperature closely with a thermometer.

  • Cooling (if heated): Once the monomer is fully dissolved, remove the heat source and allow the solution to cool to the desired reaction temperature before adding other reagents like the initiator or chain transfer agent.

  • Inert Atmosphere: If the subsequent polymerization requires an inert atmosphere, begin purging the solution with nitrogen or argon at this stage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_poly Polymerization prep_solvent Prepare Solvent add_hpma Gradually Add HPMA prep_solvent->add_hpma stir Stir Vigorously add_hpma->stir check_sol Check for Complete Dissolution stir->check_sol heat Gentle Heating check_sol->heat Not Dissolved co_solvent Add Co-solvent check_sol->co_solvent Persistent Issue deoxygenate Deoxygenate check_sol->deoxygenate Dissolved heat->check_sol co_solvent->check_sol filter_sol Filter Solution add_initiator Add Initiator/CTA deoxygenate->add_initiator polymerize Initiate Polymerization add_initiator->polymerize

Caption: Experimental workflow for preparing an HPMA solution for polymerization.

troubleshooting_logic start HPMA Solubility Issue check_temp Is the solution at room temperature? start->check_temp check_solvent Is the solvent sufficiently polar? check_temp->check_solvent No action_heat Gently warm the solution check_temp->action_heat Yes check_agitation Is the stirring adequate? check_solvent->check_agitation Yes action_solvent Use a more polar solvent or a co-solvent system check_solvent->action_solvent No check_purity Is the monomer pure? check_agitation->check_purity Yes action_stir Increase stirring speed or use mechanical stirrer check_agitation->action_stir No action_purify Purify monomer by recrystallization check_purity->action_purify No end_success HPMA Dissolved check_purity->end_success Yes action_heat->end_success action_solvent->end_success action_stir->end_success action_purify->end_success

Caption: Troubleshooting logic for addressing HPMA monomer solubility issues.

References

Technical Support Center: Strategies to Control the Degradation Rate of pHPMA-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA)-based materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and troubleshooting the degradation of pHPMA hydrogels and conjugates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the degradation of pHPMA-based materials?

A1: Unlike polyesters such as PLGA which primarily degrade via hydrolysis of ester bonds in their backbone, the vinyl backbone of pHPMA is generally considered non-biodegradable and highly resistant to degradation.[1] Therefore, the degradation of pHPMA-based materials is synthetically controlled by incorporating labile linkages. These can be in the polymer side chains, as drug-polymer linkers, or as degradable crosslinkers in a hydrogel network. The primary degradation mechanisms are therefore dependent on the nature of these incorporated linkages:

  • Hydrolytic Degradation: This is common for pHPMA hydrogels crosslinked with molecules containing hydrolytically labile bonds, such as esters. The rate of degradation is dependent on the susceptibility of these crosslinks to hydrolysis.[2][3]

  • Enzymatic Degradation: For drug delivery applications, drugs are often conjugated to the pHPMA backbone via linkages that are designed to be cleaved by specific enzymes, such as cathepsin B, in the target cellular environment (e.g., lysosomes).[4] This allows for controlled, site-specific drug release. Peptidic sequences are commonly used as these enzyme-sensitive linkers.

Q2: What are the key factors that influence the degradation rate of my pHPMA hydrogel?

A2: Several factors at the molecular and environmental level can be modulated to control the degradation rate. These include:

  • Crosslinker Chemistry: The type of chemical bonds in the crosslinker is a primary determinant of degradation kinetics. Incorporating more hydrolytically or enzymatically labile bonds will accelerate degradation.[2][5]

  • Crosslinking Density: A higher concentration of crosslinker generally leads to a more densely crosslinked network. This can slow degradation by sterically hindering the access of water or enzymes to the degradable linkages.[2][6]

  • Crosslinker Topology: The molecular structure of the crosslinker can impact degradation. For instance, hydrogels crosslinked with dendritic peptides have been shown to degrade more slowly than those with linear peptide crosslinkers, due to steric hindrance and the specific arrangement of cleavage sites.[7]

  • Environmental Conditions (pH and Temperature): The degradation of ester-based linkages is catalyzed by both acid and base; therefore, pH has a significant effect on the rate of hydrolysis.[8][9] Elevated temperatures generally accelerate the rate of all chemical degradation processes.[10]

  • Enzyme Concentration: For enzymatically degradable materials, the concentration and activity of the target enzyme in the local environment are critical factors. An enzyme saturation point can be reached where adding more enzyme does not increase the degradation rate.[11]

Q3: How can I accelerate the degradation rate of my pHPMA material?

A3: To increase the degradation rate, consider the following strategies:

  • Incorporate Labile Crosslinkers: Use crosslinkers with bonds that are more susceptible to hydrolysis or enzymatic cleavage. For example, replacing a stable crosslinker with one containing ester bonds or a specific enzyme-cleavable peptide sequence.[2]

  • Decrease Crosslinking Density: Reducing the molar ratio of the crosslinker during synthesis will result in a looser network, which can increase water uptake and provide easier access for enzymes, thereby accelerating degradation.[2]

  • Introduce Catalytic Groups: Copolymerize the pHPMA with monomers containing acidic or basic pendant groups that can locally catalyze the hydrolysis of nearby labile bonds.[12]

  • Optimize for Environmental Triggers: If the material is designed to degrade in a specific environment (e.g., acidic tumor microenvironment or enzyme-rich lysosomes), ensure the labile linkages are optimized for cleavage under those conditions (e.g., using pH-sensitive linkers).[13][14]

Q4: How can I slow down the degradation rate for long-term applications?

A4: To reduce the degradation rate, consider these approaches:

  • Increase Crosslinking Density: A higher crosslinker concentration will create a tighter network, slowing the diffusion of water and enzymes and thus reducing the degradation rate.[2][6]

  • Use More Stable Linkages: Employ crosslinkers or drug-polymer linkers with greater chemical stability. For hydrogels, this could involve using a mix of degradable and non-degradable crosslinkers to tune the overall degradation timeline.[15]

  • Select Sterically Hindered Crosslinkers: Using bulkier or topologically complex crosslinkers (e.g., dendritic structures) can sterically hinder the approach of enzymes to the cleavage sites, slowing degradation.[7]

  • Increase Polymer Hydrophobicity: Incorporating hydrophobic comonomers can reduce water uptake into the hydrogel network, which can slow the rate of hydrolytic degradation.[11]

Q5: How do I measure and characterize the degradation of my pHPMA hydrogel?

A5: A combination of methods is typically used to characterize hydrogel degradation:

  • Mass Loss: The most direct method is to measure the decrease in the wet or dry mass of the hydrogel over time.

  • Swelling Ratio: As degradation proceeds, the crosslink density decreases, which typically leads to an increase in the hydrogel's swelling ratio until it begins to lose mass and dissolve.

  • Mechanical Testing: A decrease in mechanical properties, such as the compressive or elastic modulus, is a sensitive indicator of network breakdown.[2]

  • Chemical Analysis: Techniques like Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight of the polymer chains released into the degradation medium. Spectroscopic methods can quantify the release of specific degradation byproducts or conjugated drugs.[16]

Troubleshooting Guide for pHPMA Degradation Experiments

This guide addresses common issues encountered during the study of pHPMA degradation.

Issue Observed Potential Causes Recommended Solutions & Troubleshooting Steps
No degradation or degradation is much slower than expected. 1. Incorrect Linker Chemistry: The incorporated degradable linker (e.g., crosslinker, drug-conjugate linker) is more stable under the experimental conditions than anticipated. 2. High Crosslinking Density: The hydrogel network is too dense, preventing water or enzyme infiltration.[2] 3. Enzyme Inactivity: The enzyme used for degradation studies is inactive or inhibited by components in the buffer. 4. Insufficient Environmental Trigger: The pH or temperature is not optimal for the intended degradation mechanism.[8]1. Verify Linker Structure: Confirm the chemical structure and lability of the degradable linker used in the synthesis. Review literature for expected degradation rates under your conditions. 2. Synthesize New Formulations: Prepare hydrogels with a lower crosslinker concentration to increase swelling and facilitate degradation.[2] 3. Check Enzyme Activity: Perform an activity assay on your enzyme stock. Ensure your buffer does not contain inhibitors (e.g., EDTA for metalloproteinases). 4. Adjust Incubation Conditions: Confirm the pH and temperature of your degradation buffer. If using a pH-sensitive system, ensure the buffer pH matches the target.[9]
Degradation is too rapid or uncontrolled. 1. Highly Labile Linkages: The degradable linkers are too sensitive to the experimental conditions (e.g., rapid hydrolysis at physiological pH). 2. Low Crosslinking Density: The hydrogel network is not sufficiently crosslinked, leading to rapid dissolution. 3. Contaminants: Presence of impurities (e.g., residual acid from synthesis) that catalyze degradation.1. Select a More Stable Linker: Synthesize materials using a crosslinker or drug-linker with lower susceptibility to hydrolysis or enzymatic cleavage.[15] 2. Increase Crosslinking Density: Increase the molar ratio of the crosslinker in the polymerization reaction to create a more robust network.[6] 3. Purify Material: Ensure the pHPMA material is thoroughly purified (e.g., via dialysis or precipitation) to remove any catalytic impurities before starting the degradation study.
Inconsistent degradation rates between batches. 1. Synthesis Variability: Inconsistent monomer or crosslinker ratios between polymerization reactions. 2. Incomplete Polymerization: Oxygen inhibition or other factors leading to incomplete or variable crosslinking.[15] 3. Variable Sample Geometry: Inconsistent size and shape of hydrogel samples used for the degradation study.1. Standardize Synthesis Protocol: Carefully control all synthesis parameters, including monomer/crosslinker amounts, initiator concentration, and reaction time. 2. Control Polymerization Environment: Perform photopolymerization in a low-oxygen environment (e.g., by purging with nitrogen) to ensure consistent crosslinking.[15] 3. Use Uniform Samples: Use a biopsy punch or a mold to prepare hydrogel samples with consistent dimensions for all degradation experiments.
Unexpected change in pH of the degradation medium. 1. Acidic/Basic Byproducts: The degradation of the crosslinker or side chains releases acidic or basic molecules. For example, the hydrolysis of some polyesters can release acidic byproducts.[12]1. Use Buffered Solutions: Ensure the degradation study is performed in a buffer with sufficient capacity to maintain a stable pH. 2. Monitor pH: Regularly measure and record the pH of the degradation medium. 3. Increase Buffer Exchange Frequency: If pH drift is observed, increase the frequency at which the degradation buffer is replaced.

Quantitative Data on Degradation Control

The degradation rate of hydrogels can be precisely tuned by altering their composition. The following tables provide examples from studies on related polymer systems that illustrate these principles.

Table 1: Effect of Crosslinker Type and Density on Hydrogel Degradation Time (Data is illustrative, based on principles from thiol-ene PEG hydrogels)[2]

Polymer SystemCrosslinkerCrosslinker Concentration (wt%)Degradation MechanismApproximate Time for Complete Degradation
PEG-NorborneneDithiothreitol (DTT)2%Hydrolysis~25 days
PEG-NorborneneDithiothreitol (DTT)4%Hydrolysis~40 days
PEG-NorborneneCGGGC Peptide4%Hydrolysis~15 days
PEG-NorborneneCGGYC Peptide4%Hydrolysis>21 days

Table 2: Effect of Enzyme Concentration on Hyaluronic Acid (HA) Hydrogel Degradation (Data is illustrative, based on principles from photopolymerized HA hydrogels)[17]

Macromer Concentration (wt%)HA Molecular Weight (kDa)Hyaluronidase ConcentrationApproximate Time for Complete Degradation
10%5010 U/mL~10 days
10%50100 U/mL< 1 day
10%700100 U/mL~12 days
20%700100 U/mL~38 days

Experimental Protocols

Key Experiment: In Vitro Hydrolytic Degradation of a pHPMA Hydrogel

This protocol describes a standard method for evaluating the degradation of a pHPMA hydrogel crosslinked with hydrolytically labile ester bonds.

1. Materials and Preparation:

  • Synthesized and purified pHPMA-based hydrogel sheet or disc.

  • Degradation Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide to prevent microbial growth.

  • Incubator set to 37°C with an orbital shaker.

  • Analytical balance (accurate to 0.01 mg).

  • Biopsy punch (e.g., 6 mm diameter).

  • Lyophilizer (freeze-dryer).

2. Methodology:

  • Sample Preparation: Using a biopsy punch, cut uniform cylindrical discs from the hydrated hydrogel slab. Prepare at least 3-5 replicates for each time point.

  • Initial Measurements (t=0):

    • Gently blot the surface of each disc with filter paper to remove excess water.

    • Record the initial wet weight (Ww,0).

    • Freeze the samples and then lyophilize them until a constant dry weight is achieved.

    • Record the initial dry weight (Wd,0).

  • Degradation Study:

    • Place one pre-weighed (wet) disc into a vial containing 5 mL of pre-warmed (37°C) degradation buffer.

    • Incubate the vials at 37°C on an orbital shaker at a low speed (~50 rpm).

    • At each predetermined time point (e.g., 1, 3, 7, 14, 21, 28 days), remove a set of samples (n=3-5).

    • Completely replace the degradation buffer for the remaining samples every 2-3 days to maintain pH and remove degradation products.

  • Time Point Analysis:

    • For the samples removed at each time point, rinse them briefly with deionized water.

    • Blot and record the wet weight (Ww,t).

    • Lyophilize the samples to a constant weight and record the final dry weight (Wd,t).

3. Data Analysis:

  • Mass Loss (%): Calculate the percentage of mass loss at each time point using the dry weights: Mass Loss (%) = [(W_d,0 - W_d,t) / W_d,0] * 100

  • Swelling Ratio (Q): Calculate the swelling ratio at each time point: Q = (W_w,t - W_d,t) / W_d,t

Visualizations

G DegradationRate pHPMA Degradation Rate Molecular Molecular Design DegradationRate->Molecular Environmental Environmental Factors DegradationRate->Environmental LinkerChem Linker Chemistry (Ester, Peptide, etc.) Molecular->LinkerChem XDensity Crosslinking Density Molecular->XDensity Topology Crosslinker Topology (Linear vs. Dendritic) Molecular->Topology pH pH Environmental->pH Temp Temperature Environmental->Temp Enzyme Enzyme Concentration Environmental->Enzyme

Caption: Key factors influencing the degradation rate of pHPMA-based materials.

G Start Start: Synthesize & Purify pHPMA Hydrogel Prep Prepare Uniform Samples (e.g., Biopsy Punch) Start->Prep Initial Measure Initial State (t=0) (Wet/Dry Weight, Modulus) Prep->Initial Incubate Incubate Samples in Degradation Buffer (37°C) Initial->Incubate TimePoint Remove Samples at Predetermined Time Points Incubate->TimePoint Analyze Analyze Samples: - Mass Loss - Swelling Ratio - Mechanical Properties TimePoint->Analyze Yes Buffer Replenish Buffer for Remaining Samples TimePoint->Buffer More time points End End: Plot Data vs. Time TimePoint->End No more time points Analyze->End Buffer->Incubate

Caption: Standard experimental workflow for an in vitro hydrogel degradation study.

G Start Issue: Unexpected Degradation Results CheckSynthesis Review Synthesis Protocol & Purification Start->CheckSynthesis Consistent Was Synthesis Consistent? CheckSynthesis->Consistent Standardize Solution: Standardize Synthesis, Ensure Full Purification Consistent->Standardize No CheckConditions Verify Experimental Conditions (pH, Temp, Enzyme Activity) Consistent->CheckConditions Yes Correct Are Conditions Correct? CheckConditions->Correct Adjust Solution: Adjust Buffer/Temp, Test Enzyme Activity Correct->Adjust No CheckDesign Re-evaluate Molecular Design (Linker Lability, X-link Density) Correct->CheckDesign Yes Redesign Solution: Redesign Material (New Linker, Different Density) CheckDesign->Redesign

Caption: Troubleshooting logic for unexpected pHPMA degradation results.

References

Technical Support Center: Enhancing the Stability of HPMA-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of N-(2-hydroxypropyl)methacrylamide (HPMA)-drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the instability of HPMA-drug conjugates?

A1: The instability of HPMA-drug conjugates primarily stems from the premature cleavage of the linker connecting the drug to the polymer backbone. This can occur through two main mechanisms:

  • Hydrolytic Cleavage: pH-sensitive linkers, such as hydrazones, are designed to be stable at physiological pH (7.4) and cleave in the acidic environment of tumor tissues or endosomes (pH 5-6).[1][2] However, they can exhibit some level of hydrolysis at neutral pH, leading to premature drug release.[3]

  • Enzymatic Cleavage: Linkers containing peptide sequences can be susceptible to cleavage by enzymes present in the bloodstream.[4] While enzymatic cleavage is often a desired mechanism for intracellular drug release by lysosomal enzymes like cathepsin B, premature cleavage in circulation can reduce efficacy and increase systemic toxicity.[2][4]

Q2: How does the choice of linker chemistry impact in vivo stability and the drug release profile?

A2: The linker is a critical component that dictates the stability and mechanism of drug release.[4] Common linker types include:

  • pH-Sensitive Linkers (e.g., hydrazone): These are designed for cleavage in acidic environments.[2] Their stability at physiological pH can be influenced by the surrounding chemical structure.[3]

  • Enzymatically Cleavable Linkers (e.g., GFLG peptide): These are generally more stable in the bloodstream and are specifically cleaved by enzymes like cathepsin B, which are abundant in the lysosomes of cancer cells.[2][4] This provides a more controlled and targeted drug release.

  • Reductively Cleavable Linkers (e.g., disulfide): These linkers are stable in the bloodstream but are cleaved in the reducing intracellular environment where the concentration of glutathione is high.[4]

  • Non-Cleavable Linkers: These offer the highest stability in circulation. The drug is released only after the entire conjugate is internalized by the target cell and the polymer backbone is degraded.[4]

Q3: What is the role of the HPMA polymer's molecular weight and architecture in conjugate stability and pharmacokinetics?

A3: The properties of the HPMA polymer backbone significantly influence the conjugate's performance. A higher molecular weight generally leads to a longer circulation half-life and enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[4] The polymer architecture (e.g., linear vs. star-shaped or branched) can also affect the biodistribution and pharmacokinetic profile.[4]

Q4: What in vitro assays can predict the in vivo stability of my HPMA-drug conjugate?

A4: Several in vitro assays can provide valuable insights into potential in vivo stability:

  • Plasma Stability Assay: This is a crucial experiment that involves incubating the conjugate in plasma from the relevant species (e.g., mouse, rat, human) at 37°C and monitoring drug release over time.[4] Species-specific differences in plasma enzymes can lead to different stability profiles.[5]

  • Buffer Stability Assay: Assessing the conjugate's stability in buffers at different pH values (e.g., pH 7.4 to mimic blood and pH 5.0 to mimic the lysosomal environment) can help understand the pH-sensitivity of the linker.[3][6]

Troubleshooting Guides

Issue 1: Premature Drug Release Observed in Plasma Stability Assays

Question: My HPMA-drug conjugate, which utilizes a pH-sensitive linker, shows significant drug release at pH 7.4 in a plasma stability assay. What could be the cause and how can I improve its stability?

Answer: Premature drug release at physiological pH is a common challenge, suggesting that the linker is not stable enough for systemic circulation. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Re-evaluate Linker Choice: Consider using a linker with higher stability at neutral pH. Enzymatically cleavable linkers, such as those containing the GFLG peptide sequence, are often more stable in the bloodstream and are cleaved by lysosomal enzymes within the target cell.[4]

  • Modify the Linker Structure: Introducing bulky substituents near the hydrolyzable bond can increase steric hindrance and slow down hydrolysis at neutral pH.[4]

  • Optimize Formulation: If using a pH-sensitive linker is necessary, consider formulating the conjugate in a buffer that minimizes premature cleavage. L-arginine solutions have been shown to improve the stability of some HPMA-drug conjugates.[4]

  • Characterize Polymer Properties: Ensure that the molecular weight and polydispersity of your HPMA polymer are within the desired range, as these properties can influence the overall conjugate stability and pharmacokinetics.[4] Controlled polymerization techniques like RAFT can produce polymers with narrower molecular weight distributions.[1][2]

Issue 2: High Off-Target Toxicity Observed in Animal Models

Question: My in vivo studies are showing unexpected toxicity in healthy tissues, suggesting that the active drug is being released systemically rather than at the target site. How can I address this?

Answer: High off-target toxicity is a strong indicator of poor in vivo stability of the conjugate. The premature release of the cytotoxic payload can lead to adverse effects in non-target organs.[4]

Troubleshooting Steps:

  • Confirm Linker Stability: The primary suspect is the linker's instability in the bloodstream. Refer to the troubleshooting steps in "Issue 1" to enhance linker stability.[4]

  • Analyze Biodistribution: Conduct thorough biodistribution studies to understand where the conjugate and the released drug accumulate. This can be achieved by radiolabeling the polymer and the drug with different isotopes.[4]

  • Consider a Non-Cleavable Linker: If the therapeutic strategy allows, a non-cleavable linker could be an option. With this approach, the drug is released only after the entire conjugate is internalized by the target cell and the polymer backbone is degraded.[4]

  • Evaluate Polymer Architecture: The structure of the HPMA polymer itself can influence biodistribution. For instance, linear versus star-shaped or branched polymers can exhibit different pharmacokinetic profiles.[4]

Issue 3: Low Cytotoxicity in In Vitro Assays Compared to the Free Drug

Question: My HPMA-drug conjugate shows significantly lower cytotoxicity in vitro compared to the free drug, even after extended incubation times. What could be the reason?

Answer: This is an expected observation in many cases. The drug is covalently bound to the polymer and must be released to become active.[6] Standard cytotoxicity assays may not provide a long enough timeframe for sufficient drug release to occur.[6]

Troubleshooting Steps:

  • Extend Incubation Time: Increase the duration of the cytotoxicity assay to allow more time for the conjugate to be internalized by the cells and for the drug to be released from the linker.[6]

  • Confirm Cellular Uptake: Use a fluorescently labeled version of your HPMA conjugate to confirm that it is being taken up by the target cells using techniques like flow cytometry or fluorescence microscopy.[6]

  • Verify Linker Cleavage: Conduct a drug release study under conditions that mimic the intracellular environment (e.g., acidic pH for pH-sensitive linkers or in the presence of specific enzymes like cathepsin B for peptide linkers) to confirm that the drug can be efficiently released.[6]

Data Presentation

Table 1: Influence of Linker Chemistry on Drug Release

Linker TypeConditionDrug Release (%)Reference
HydrazonepH 7.4, 48h4-10[7][8]
HydrazonepH 5.0, 48h70-96[7][8]
GFLG (Enzymatic)pH 7.4, 72h (no enzyme)~20-40[7]
GFLG (Enzymatic)pH 5.0, with Cathepsin BIncreased by 15-30[7][8]
m-AmideMouse Serum, 24h50[9]
m-Amide + Glutamic Acid + MA-PABCMouse Serum, 24h7[9]

Table 2: Effect of Polymer Modification on Doxorubicin (DOX) Release from Hydrazone Linker

Polymer ModificationChange in DOX Release RateReference
Introduction of Carboxylic Groups15-20% Increase[3]
Introduction of Positive ChargesNo significant effect[3]
Formation of Polymeric Micelles (with oleoyl groups)~20% Decrease[3]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To evaluate the stability of the HPMA-drug conjugate and quantify the rate of drug release in plasma.[4]

Materials:

  • HPMA-drug conjugate

  • Plasma (from the relevant species, e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Analytical method for quantifying the free drug (e.g., HPLC, LC-MS/MS)

  • Centrifugal filters or protein precipitation agents (e.g., acetonitrile, methanol)

Procedure:

  • Prepare a stock solution of the HPMA-drug conjugate in PBS.

  • Add a known amount of the conjugate stock solution to pre-warmed plasma to achieve the desired final concentration.

  • Incubate the plasma samples at 37°C.[4]

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.[4]

  • Immediately stop the reaction and separate the free drug from the conjugate and plasma proteins. This can be done by:

    • Protein Precipitation: Add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins and the polymer conjugate.[4]

    • Ultrafiltration: Use a centrifugal filter with a molecular weight cutoff that retains the conjugate but allows the free drug to pass through.[4]

  • Collect the supernatant or filtrate containing the free drug.

  • Analyze the concentration of the free drug using a validated analytical method (e.g., HPLC).[4]

  • Calculate the percentage of drug released at each time point relative to the initial total drug concentration in the conjugate.

  • Plot the percentage of drug released versus time to determine the stability profile.[4]

Protocol 2: In Vitro Drug Release Assay

Objective: To measure the release of a drug from an HPMA conjugate under conditions mimicking the physiological or intracellular environment.[6]

Materials:

  • HPMA-drug conjugate

  • Release media:

    • Phosphate-buffered saline (PBS) at pH 7.4 (mimicking blood plasma)

    • Acetate or citrate buffer at pH 5.0 (mimicking the lysosomal environment)

  • Dialysis membrane with an appropriate molecular weight cutoff

  • Incubator or shaking water bath at 37°C

  • Analytical method for quantifying the free drug (e.g., HPLC, UV-Vis spectroscopy)

Procedure (Dialysis Method):

  • Dissolve the HPMA-drug conjugate in the release medium to a known concentration.

  • Transfer a defined volume of the conjugate solution into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Incubate at 37°C with gentle agitation.

  • At selected time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative amount and percentage of drug released over time.

Mandatory Visualizations

G cluster_0 HPMA-Drug Conjugate in Circulation (pH 7.4) cluster_1 Target Cell (e.g., Tumor Cell) cluster_2 Premature Release (Instability) A HPMA Backbone B Linker A->B covalent bond D Endocytosis A->D EPR Effect C Drug B->C cleavable bond H Systemic Drug Release B->H Hydrolysis/Enzymatic Cleavage in Bloodstream E Endosome/Lysosome (pH 5-6) D->E F Drug Release E->F Linker Cleavage (pH or Enzyme) G Therapeutic Effect F->G I Off-Target Toxicity H->I

Caption: Stability and instability pathways of HPMA-drug conjugates.

G start Premature Drug Release Observed linker_eval Evaluate Linker Chemistry start->linker_eval is_ph_sensitive Is Linker pH-Sensitive? linker_eval->is_ph_sensitive consider_enzymatic Consider Enzymatically Cleavable Linker (e.g., GFLG) is_ph_sensitive->consider_enzymatic Yes modify_linker Modify Linker Structure (Increase Steric Hindrance) is_ph_sensitive->modify_linker No optimize_formulation Optimize Formulation Buffer (e.g., L-arginine) consider_enzymatic->optimize_formulation end Achieve Enhanced Stability modify_linker->end optimize_formulation->end

Caption: Troubleshooting workflow for premature drug release.

G cluster_linkers Linker Chemistries HPMA HPMA Backbone hydrazone Hydrazone pH-Sensitive HPMA->hydrazone:f0 gflg GFLG Peptide Enzymatic HPMA->gflg:f0 disulfide Disulfide Reductive HPMA->disulfide:f0 Drug Drug hydrazone->Drug Cleaved by Low pH gflg->Drug Cleaved by Enzymes disulfide->Drug Cleaved by Reduction

Caption: Overview of common linker chemistries for HPMA conjugates.

References

Technical Support Center: Mitigating Batch-to-Batch Variability in pHPMA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and mitigate batch-to-batch variability in their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is pHPMA and why is it used in drug delivery?

Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) is a water-soluble, non-immunogenic, and biocompatible polymer.[1][2] These properties make it an excellent candidate for use as a carrier for therapeutic agents in polymer-drug conjugates, offering the potential for site-specific delivery and controlled drug release.[1][2]

Q2: Why is controlling pHPMA synthesis so critical for clinical applications?

The molecular weight (MW) and polydispersity index (PDI) of pHPMA directly impact the pharmacokinetic profile of polymer-drug conjugates.[1] Batch-to-batch consistency is crucial to ensure reproducible drug efficacy and safety. Uncontrolled polymerization can lead to polymers with broad molecular weight distributions, which is a significant hurdle for clinical translation.[1][3]

Q3: What is RAFT polymerization and why is it recommended for pHPMA synthesis?

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI < 1.3), and complex architectures like block copolymers.[1][4] This level of control is essential for producing well-defined pHPMA suitable for drug delivery applications.[5] The process utilizes a chain transfer agent (CTA) to mediate the polymerization in a "living" manner.[1]

Q4: What are the primary causes of batch-to-batch variability in pHPMA synthesis?

The main sources of variability include:

  • Oxygen Contamination: Oxygen is a radical scavenger and can terminate polymerization, leading to poor control.[4]

  • Reagent Purity: Impurities in the monomer (HPMA), solvent, initiator, or RAFT agent can interfere with the reaction.[4][6]

  • Reaction Parameters: Inconsistent control of temperature, initiator-to-CTA ratio, and reaction time can significantly alter the final polymer characteristics.[4][7]

  • Process Scale-up: Challenges in maintaining uniform heat transfer and achieving complete deoxygenation in larger reaction volumes can increase variability.[4][8]

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during pHPMA synthesis via RAFT polymerization.

Problem 1: The resulting polymer has a high Polydispersity Index (PDI > 1.3).

  • Possible Cause A: Oxygen Contamination. RAFT polymerization is extremely sensitive to oxygen, which can terminate growing polymer chains and lead to a loss of control.[4]

    • Solution: Ensure rigorous deoxygenation of the reaction mixture. For best results, use a minimum of three freeze-pump-thaw cycles.[4][9] Alternatively, extended purging with a high-purity inert gas like argon or nitrogen can be effective, though potentially less thorough for larger volumes.[4]

  • Possible Cause B: Inappropriate Initiator-to-CTA Ratio. An excess of initiator relative to the chain transfer agent (CTA) can generate a high concentration of primary radicals, leading to conventional free-radical polymerization that competes with the controlled RAFT process.[4] This often results in a high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace.

    • Solution: Re-evaluate and optimize the initiator-to-CTA ratio. A typical starting molar ratio for [Monomer]:[CTA]:[Initiator] is 100:1:0.2.[1] Decreasing the relative amount of initiator can improve control.[8]

  • Possible Cause C: High Reaction Temperature. Excessively high temperatures can increase the rate of irreversible termination reactions, causing a loss of "living" character and broadening the PDI.[9]

    • Solution: Consider lowering the reaction temperature. Ensure the chosen initiator is suitable for the selected temperature; for example, 4,4'-Azobis(4-cyanopentanoic acid) (ACVA or V-501) is commonly used at 70 °C.[1][10]

Problem 2: The polymerization is very slow, or does not initiate at all.

  • Possible Cause A: Presence of Inhibitors. The primary inhibitor is dissolved oxygen.[9] Impurities in the monomer, such as the inhibitor it is shipped with (e.g., MEHQ), can also prevent initiation.

    • Solution: In addition to rigorous deoxygenation, ensure the monomer is purified before use, for instance, by passing it through a column of basic alumina to remove the inhibitor.[9]

  • Possible Cause B: Inefficient Initiator. The selected initiator may have a slow decomposition rate at the reaction temperature.[9]

    • Solution: Verify that the reaction temperature is appropriate for the initiator's half-life. If a lower reaction temperature is required, select an initiator that decomposes efficiently at that temperature.[9]

Problem 3: The final molecular weight is significantly different from the theoretical target.

  • Possible Cause A: Incorrect Reagent Ratios. The theoretical molecular weight is calculated based on the molar ratio of the monomer to the CTA. Inaccurate weighing of these components is a common source of error.

    • Solution: Carefully and accurately weigh all reagents. Re-calculate all molar ratios before starting the synthesis. The theoretical number-average molecular weight (Mn) can be estimated using the formula: Mn = (([Monomer]₀ / [CTA]₀) * Monomer_MW * Conversion) + CTA_MW

  • Possible Cause B: Impurities. Impurities in the monomer or solvent can act as unintended chain transfer agents, leading to lower molecular weight polymers.[4][6]

    • Solution: Use high-purity reagents. Ensure solvents are anhydrous and free of contaminants.[4]

  • Possible Cause C: Initiator Concentration. A higher initiator concentration leads to the formation of more polymer chains, which results in a lower average molecular weight.[7][11]

    • Solution: Precisely control the initiator concentration. Adjust the [CTA]:[Initiator] ratio to fine-tune the molecular weight.[9]

Problem 4: Low polymer yield after purification by precipitation.

  • Possible Cause A: Suboptimal Solvent/Non-Solvent System. The desired polymer may have some solubility in the non-solvent, or impurities may be co-precipitating.[4]

    • Solution: On a small scale, experiment with different solvent/non-solvent combinations and volume ratios to identify the optimal system for your specific pHPMA. Common systems include dissolving the polymer in methanol or ethanol and precipitating into a cold non-solvent like diethyl ether.

  • Possible Cause B: Insufficient Precipitation. The polymer may not fully precipitate if the non-solvent is added too quickly or if the temperature is not optimal.

    • Solution: Add the polymer solution dropwise into the cold, vigorously stirred non-solvent. Performing the precipitation in an ice bath can maximize the yield.[4] Repeating the dissolution and re-precipitation steps can improve purity.[4]

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general effects of key experimental parameters on the characteristics of pHPMA synthesized via RAFT polymerization.

ParameterChangeEffect on Molecular Weight (Mn)Effect on Polydispersity (PDI)Effect on Polymerization Rate
[Monomer] / [CTA] Ratio IncreaseIncreasesMinimal change (if well-controlled)Slight Increase
[CTA] / [Initiator] Ratio IncreaseMinimal changeDecreases (improves control)Decreases (retardation possible)[9]
Initiator Concentration IncreaseDecreases[7][11]Increases (loss of control)Increases[7]
Temperature IncreaseMay Decrease (due to termination)May Increase (loss of control)[9]Increases
Monomer Purity DecreaseUnpredictable / DecreasesIncreasesDecreases (inhibition)
Oxygen Presence IncreaseUnpredictable / Broad DistributionIncreases significantlyDecreases significantly / Stops[4]

Experimental Protocols

Protocol 1: Synthesis of pHPMA via RAFT Polymerization

This protocol provides a representative method for synthesizing pHPMA with a target molecular weight.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent[10]

  • 4,4'-Azobis(4-cyanopentanoic acid) (ACVA/V-501) initiator[1][10]

  • Solvent: Acetic acid buffer solution (pH 5.0) or an appropriate organic solvent like 1,4-dioxane[1][5][10]

  • Schlenk flask equipped with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Liquid Nitrogen

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the HPMA monomer, CPADB (RAFT agent), and ACVA (initiator). A typical molar ratio of [HPMA]:[CPADB]:[ACVA] is 100:1:0.2 to target a degree of polymerization of 100.[1]

  • Deoxygenation: Seal the flask and purge with inert gas for at least 30 minutes to remove the majority of dissolved oxygen. For optimal results, perform three freeze-pump-thaw cycles:

    • Freeze the mixture using liquid nitrogen until completely solid.

    • Apply a high vacuum for 10-15 minutes.

    • Close the vacuum line and thaw the mixture under a positive pressure of inert gas.

    • Repeat this cycle two more times.[4]

  • Polymerization: After the final thaw, backfill the flask with inert gas. Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).[1] The reaction time can be adjusted to control monomer conversion and final molecular weight.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

Protocol 2: Purification and Isolation of pHPMA

Procedure:

  • Purification: The most common method is dialysis. Transfer the polymer solution to a dialysis membrane (e.g., MWCO 1-3.5 kDa) and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomer, initiator fragments, and salts.[1]

  • Isolation: Isolate the purified pHPMA by freeze-drying (lyophilization) to obtain a fluffy, white solid.[1]

Protocol 3: Characterization of pHPMA
  • Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[1][12]

  • Monomer Conversion: Determine the conversion of the monomer using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.[1]

  • Chemical Structure: Confirm the polymer structure using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

Visual Guides

pHPMA_Synthesis_Workflow pHPMA Synthesis and Characterization Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification & Isolation cluster_analysis 4. Characterization reagents Weigh Reagents: - HPMA Monomer - RAFT Agent (CTA) - Initiator dissolve Dissolve in Solvent reagents->dissolve deoxygenate Deoxygenate (Freeze-Pump-Thaw) dissolve->deoxygenate polymerize Polymerize (e.g., 70°C, 6-24h) deoxygenate->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate purify Purify (e.g., Dialysis) terminate->purify isolate Isolate (Lyophilization) purify->isolate characterize Analyze Polymer: - GPC/SEC (Mn, PDI) - NMR (Conversion, Structure) - FTIR (Structure) isolate->characterize final_product Pure pHPMA characterize->final_product ccp1 Critical: Reagent Purity & Molar Ratios ccp1->reagents ccp2 Critical: Thorough Deoxygenation ccp2->deoxygenate ccp3 Critical: Stable Temperature & Time ccp3->polymerize

Caption: Workflow for pHPMA synthesis, highlighting critical control points for reproducibility.

Troubleshooting_Logic Troubleshooting Logic for pHPMA Synthesis start Unsatisfactory Polymerization Result problem_pdi High PDI (> 1.3) start->problem_pdi problem_mw Incorrect Mn (vs. Target) start->problem_mw problem_rate Slow / No Polymerization start->problem_rate problem_yield Low Final Yield start->problem_yield error_node Consult Literature for Non-Standard Issues start->error_node If problem persists cause_pdi1 Oxygen Contamination? problem_pdi->cause_pdi1 cause_pdi2 Incorrect [I]:[CTA] Ratio? problem_pdi->cause_pdi2 cause_pdi3 Temperature Too High? problem_pdi->cause_pdi3 cause_mw1 Inaccurate Reagent Mass? problem_mw->cause_mw1 cause_mw2 Impure Monomer/Solvent? problem_mw->cause_mw2 cause_mw3 High [Initiator]? problem_mw->cause_mw3 cause_rate1 Oxygen / Inhibitor? problem_rate->cause_rate1 cause_rate2 Inefficient Initiator? problem_rate->cause_rate2 cause_yield1 Poor Solvent/Non-solvent Pair? problem_yield->cause_yield1 cause_yield2 Precipitation Method? problem_yield->cause_yield2 sol_pdi1 Solution: Use Freeze-Pump-Thaw cause_pdi1->sol_pdi1 sol_pdi2 Solution: Optimize Molar Ratios cause_pdi2->sol_pdi2 sol_pdi3 Solution: Lower Temp / Check Initiator cause_pdi3->sol_pdi3 sol_mw1 Solution: Re-weigh & Recalculate cause_mw1->sol_mw1 sol_mw2 Solution: Purify Reagents cause_mw2->sol_mw2 sol_mw3 Solution: Reduce Initiator cause_mw3->sol_mw3 sol_rate1 Solution: Rigorous Degassing & Purify Monomer cause_rate1->sol_rate1 sol_rate2 Solution: Check Initiator Half-Life at Temp cause_rate2->sol_rate2 sol_yield1 Solution: Test Different Solvent Systems cause_yield1->sol_yield1 sol_yield2 Solution: Add Dropwise to Cold Non-solvent cause_yield2->sol_yield2

Caption: A decision-tree diagram to diagnose and solve common pHPMA synthesis problems.

References

Validation & Comparative

Comparative study of pHPMA and PEG for drug delivery applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer-based drug delivery, poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and polyethylene glycol (PEG) have emerged as leading candidates for enhancing the therapeutic efficacy of various drugs. Both polymers are hydrophilic, biocompatible, and have demonstrated the ability to improve drug solubility, prolong circulation half-life, and enable targeted delivery. This guide provides an objective comparison of pHPMA and PEG, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific application.

Physicochemical and Biological Properties

A fundamental understanding of the intrinsic properties of pHPMA and PEG is crucial for their application in drug delivery. Both polymers offer unique advantages and present certain limitations.

PropertypHPMA (Poly(N-(2-hydroxypropyl)methacrylamide))PEG (Polyethylene Glycol)
Biocompatibility Excellent, non-toxic, and non-immunogenic.[1][2]Generally considered biocompatible and non-toxic.[3]
Immunogenicity Considered non-immunogenic.[1][2] However, some studies on the immune response are still emerging.[2]Can elicit an immune response, leading to the production of anti-PEG antibodies, which can affect the efficacy and safety of PEGylated drugs upon repeated administration.[2]
Structure A polymer with a consistent monomer unit, offering sites for drug conjugation and modification.[1]A linear or branched polyether.[4]
Drug Conjugation Drugs can be attached to the polymer backbone, often via cleavable linkers, allowing for controlled release.[5][6]Drugs are typically conjugated to the ends of the PEG chains.[7][8]
Clinical Precedent pHPMA-drug conjugates, such as those with doxorubicin (PK1 and PK2), have undergone clinical trials.[6][9]Numerous PEGylated drugs have received FDA approval and are in clinical use, including Doxil® (liposomal doxorubicin), Oncaspar® (pegaspargase), and Neulasta® (pegfilgrastim).[7][9][10]

Performance in Drug Delivery Applications

The performance of pHPMA and PEG as drug carriers can be evaluated based on several key parameters, including drug loading capacity, circulation half-life, biodistribution, and cellular uptake mechanisms.

Pharmacokinetics and Biodistribution

The ability of a polymer to prolong the circulation time of a conjugated drug and influence its distribution in the body is a critical determinant of its therapeutic success.

ParameterpHPMA-based CarrierPEG-based Carrier
Circulation Half-life Conjugation to pHPMA copolymers increases the drug's half-life in blood circulation.[6]PEGylation is a well-established method to extend the circulation time of drugs.[7][11] The molecular weight of PEG is a key factor, with 5 kDa often showing a longer circulation time.[4]
Biodistribution In some studies, nanoparticles coated with pHPMA showed higher retention in the lungs and were taken up by the reticuloendothelial system (RES) more rapidly compared to PEG-coated nanoparticles.[12]PEGylation helps nanoparticles avoid uptake by the mononuclear phagocyte system (MPS), a part of the RES, leading to prolonged circulation.[4] However, the density and conformation of PEG on the nanoparticle surface are crucial for this "stealth" effect.[4][13]
Tumor Accumulation In a head-to-head comparison with nanoparticles coated with PEG and another polymer, pHPMA-coated nanoparticles showed almost no uptake in the tumor.[12] This was attributed to rapid clearance by the RES.PEGylated nanoparticles can accumulate in tumors through the enhanced permeability and retention (EPR) effect.[14] PEGylated liposomal doxorubicin (Doxil®) demonstrates extended tumor uptake.[3][14]
Cellular Uptake and Intracellular Fate

The mechanism by which polymer-drug conjugates enter cells and release their therapeutic payload is fundamental to their efficacy.

pHPMA-based carriers are designed for endocytic uptake, with the drug being released intracellularly, often within the lysosome, following enzymatic or pH-mediated cleavage of the linker.[5]

PEGylated systems can also be taken up by cells through various endocytic pathways. For instance, the uptake of some PEGylated nanoparticles has been shown to be dynamin- and caveolin-dependent.[1] The cellular uptake of PEG itself can vary with its molecular weight, with lower molecular weight PEGs crossing cell membranes via passive diffusion and higher molecular weight PEGs utilizing a combination of passive diffusion and caveolae-mediated endocytosis.[15]

Experimental Protocols

Reproducible synthesis and characterization are paramount in the development of polymer-drug conjugates.

Synthesis of pHPMA via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers precise control over the molecular weight and architecture of pHPMA.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)

  • Initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid))

  • Acetic acid buffer solution

  • Nitrogen gas

  • Dialysis tubing

Procedure:

  • Preparation of Reaction Mixture: Dissolve the HPMA monomer, RAFT agent, and initiator in an acetic acid buffer solution in a reaction vessel.

  • Deoxygenation: Purge the mixture with nitrogen gas to remove dissolved oxygen.

  • Polymerization: Seal the vessel and immerse it in a preheated oil bath at a specific temperature (e.g., 70°C) for a designated time to achieve the target molecular weight.

  • Termination: Stop the reaction by exposing the solution to air.

  • Purification: Purify the polymer by dialysis against deionized water to remove unreacted components.

  • Isolation: Isolate the purified pHPMA by freeze-drying.

PEGylation of Proteins

PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or other molecules.

Materials:

  • Protein to be PEGylated

  • Activated PEG derivative (e.g., PEG-NHS ester for reaction with primary amines)

  • Reaction buffer (pH is critical for reaction specificity)

Procedure:

  • Dissolve the protein in a suitable reaction buffer.

  • Add the activated PEG derivative to the protein solution. The molar ratio of PEG to protein is a key parameter to control the degree of PEGylation.[16]

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and purify the PEGylated protein using techniques like size exclusion or ion-exchange chromatography to separate the desired conjugate from unreacted protein and PEG.[8]

Characterization of Polymer-Drug Conjugates

Several analytical techniques are essential to characterize the resulting polymer-drug conjugates.

TechniquePurpose
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Measures the molecular weight and size distribution of the polymer and the conjugate.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the polymer-drug conjugate and can be used to determine drug loading.[17][19]
High-Performance Liquid Chromatography (HPLC) Assesses the purity and composition of the conjugate.[17]
Mass Spectrometry (MS) Reveals the precise molecular structure of the conjugate.[18]

Visualizing Key Processes

Diagrams generated using Graphviz can help to illustrate complex workflows and biological pathways.

Experimental Workflow: pHPMA-Drug Conjugate Synthesis and Characterization

pHPMA_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization HPMA HPMA Monomer Polymerization RAFT Polymerization HPMA->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization Purification Purification (Dialysis) Polymerization->Purification pHPMA pHPMA Polymer Purification->pHPMA Conjugation_Reaction Conjugation Reaction pHPMA->Conjugation_Reaction Drug Drug Molecule Linker Cleavable Linker Drug->Linker Linker->Conjugation_Reaction pHPMA_Drug_Crude Crude pHPMA-Drug Conjugate Conjugation_Reaction->pHPMA_Drug_Crude Purification2 Purification (e.g., SEC) pHPMA_Drug_Crude->Purification2 pHPMA_Drug_Pure Pure pHPMA-Drug Conjugate Purification2->pHPMA_Drug_Pure Characterization Characterization pHPMA_Drug_Pure->Characterization SEC SEC/GPC Characterization->SEC NMR NMR Characterization->NMR HPLC HPLC Characterization->HPLC

Caption: Workflow for the synthesis and characterization of a pHPMA-drug conjugate.

Cellular Uptake Pathway of PEGylated Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell NP PEGylated Nanoparticle Caveolae Caveolae-mediated Endocytosis NP->Caveolae 1. Binding & Internalization Membrane Cell Membrane Dynamin Dynamin Caveolae->Dynamin Dynamin-dependent Endosome Endosome Dynamin->Endosome 2. Vesicle Formation Lysosome Lysosome (Drug Release) Endosome->Lysosome 3. Trafficking & Fusion

Caption: Dynamin- and caveolin-dependent cellular uptake of PEGylated nanoparticles.

Conclusion

Both pHPMA and PEG have demonstrated significant potential in advancing drug delivery. PEG boasts a longer history of clinical use and a well-established track record of improving the pharmacokinetic profiles of numerous drugs.[7][14] However, the potential for immunogenicity with PEGylated therapeutics is a growing concern.[2] pHPMA presents a promising alternative with its non-immunogenic nature and versatile backbone for drug conjugation.[1][2] While early clinical data for pHPMA conjugates were promising, further research and clinical trials are needed to fully establish their place in therapy.[6] The choice between pHPMA and PEG will ultimately depend on the specific drug, the desired therapeutic outcome, and considerations regarding potential immunogenicity. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Comparative Guide to the Mechanical Properties of pHPMA and pHEMA Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of two widely used hydrogels in biomedical applications: poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and poly(2-hydroxyethyl methacrylate) (pHEMA). Understanding the distinct mechanical characteristics of these polymers is crucial for designing hydrogel-based systems for drug delivery, tissue engineering, and other advanced therapeutic applications. This document summarizes key quantitative data, details experimental protocols for mechanical testing, and presents visual workflows to aid in material selection and experimental design.

Executive Summary

Both pHPMA and pHEMA are hydrophilic polymers capable of forming hydrogels with high water content, biocompatibility, and tunable properties.[1] However, their structural differences, primarily the presence of a propyl group in pHPMA versus an ethyl group in pHEMA, lead to notable variations in their mechanical behavior. Generally, pHEMA hydrogels are more extensively characterized in the literature for their mechanical properties and tend to be more rigid and brittle.[2] In contrast, pHPMA hydrogels are often described in the context of their biocompatibility and use in drug delivery systems, with their mechanical properties being tailored for specific biological applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key mechanical properties of pHPMA and pHEMA hydrogels based on available experimental data. It is important to note that these properties are highly dependent on the synthesis conditions, such as monomer concentration, crosslinker type and concentration, and water content.

Mechanical PropertypHPMA HydrogelspHEMA HydrogelsKey Influencing Factors
Tensile Strength Typically lower than pHEMA, often tailored for soft tissue applications.Can range from 0.05 MPa to over 9 MPa, increasing with crosslinker and monomer concentration.[2]Crosslinker concentration, monomer concentration, water content, copolymerization.
Compressive Modulus Generally lower, exhibiting more elastic and less rigid behavior.Can range from approximately 15 kPa to over 160 kPa, highly dependent on crosslinker density.Crosslinker concentration, water content, synthesis method.
Swelling Ratio High swelling capacity, influenced by crosslinking density.Swelling is inversely proportional to crosslinking density and can be influenced by pH and ionic strength.[3][4]Crosslinker concentration, pH, ionic strength, temperature.

Table 1: General Comparison of Mechanical Properties

Table 2: Specific Experimental Data for pHEMA Hydrogels

Monomer Concentration (% w/w)Crosslinker (DEGDMA, % w/w)Tensile Strength ( kg/cm ²)Reference
Not SpecifiedNot Specified0.52[2]
Copolymer with MMA (5%)Not Specified0.38[2]
Copolymer with MMA (20%)Not Specified9.03[2]

Experimental Protocols

Accurate and reproducible characterization of hydrogel mechanical properties is essential for their application. Below are detailed methodologies for key experiments.

Synthesis of pHEMA Hydrogels by Infrared Laser

This method offers a rapid and uniform heating process for hydrogel synthesis.[5]

Materials:

  • 2-hydroxyethyl methacrylate (HEMA) monomer (40, 60, 80% w/w)

  • Diethylene glycol dimethacrylate (DEGDMA) as a curing agent (1, 2, 3% w/w)

  • Photoinitiator (e.g., Irgacure 2959)

  • Infrared laser source

Procedure:

  • Prepare monomer solutions by mixing HEMA and DEGDMA at the desired weight percentages.

  • Add a suitable photoinitiator to the monomer mixture.

  • Pour the mixture into a mold of the desired shape for mechanical testing samples.

  • Expose the mold to an infrared laser to initiate polymerization. The laser parameters (power, exposure time) should be optimized for complete curing.

  • After polymerization, carefully remove the hydrogel samples from the mold.

  • Wash the hydrogels extensively with distilled water to remove any unreacted monomers or initiator.

  • Equilibrate the hydrogels in distilled water or a specific buffer before mechanical testing.

Tensile Testing

Tensile testing provides information about the material's strength and elasticity under tension.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Gripping fixtures for soft materials.

Procedure:

  • Prepare dog-bone-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

  • Measure the initial dimensions (width and thickness) of the sample's gauge section.

  • Mount the sample in the grips of the UTM, ensuring it is securely held without being damaged.

  • Apply a tensile load at a constant strain rate (e.g., 1 mm/min) until the sample fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength (stress at break) and Young's modulus (slope of the initial linear portion of the stress-strain curve).

Compression Testing

Compression testing determines the behavior of materials under crushing loads.

Apparatus:

  • Universal Testing Machine (UTM) with compression plates.

Procedure:

  • Prepare cylindrical or cubical hydrogel samples with a defined aspect ratio.

  • Measure the initial height and diameter/width of the sample.

  • Place the sample between the compression plates of the UTM.

  • Apply a compressive load at a constant strain rate.

  • Record the load and displacement data.

  • Calculate the compressive modulus from the initial linear region of the stress-strain curve.

Swelling Ratio Determination

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Procedure:

  • Prepare disc-shaped hydrogel samples of known dry weight (W_d). The dry weight is obtained after lyophilization or vacuum oven drying until a constant weight is achieved.

  • Immerse the dry hydrogels in a specific aqueous solution (e.g., distilled water, phosphate-buffered saline) at a constant temperature.

  • At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100.

Mandatory Visualizations

Logical Relationship between Synthesis Parameters and Mechanical Properties

G cluster_synthesis Synthesis Parameters cluster_properties Mechanical Properties Monomer_Concentration Monomer Concentration Tensile_Strength Tensile Strength Monomer_Concentration->Tensile_Strength Increases Compressive_Modulus Compressive Modulus Monomer_Concentration->Compressive_Modulus Increases Crosslinker_Concentration Crosslinker Concentration Crosslinker_Concentration->Tensile_Strength Increases Crosslinker_Concentration->Compressive_Modulus Increases Swelling_Ratio Swelling Ratio Crosslinker_Concentration->Swelling_Ratio Decreases Water_Content Water Content Water_Content->Tensile_Strength Decreases Water_Content->Compressive_Modulus Decreases Water_Content->Swelling_Ratio Increases

Caption: Influence of synthesis parameters on hydrogel mechanical properties.

Experimental Workflow for Mechanical Characterization

G cluster_synthesis Hydrogel Synthesis cluster_testing Mechanical Testing cluster_analysis Data Analysis Monomer_Mixing Monomer & Crosslinker Mixing Polymerization Polymerization Monomer_Mixing->Polymerization Washing Washing & Equilibration Polymerization->Washing Tensile_Test Tensile Testing Washing->Tensile_Test Compression_Test Compression Testing Washing->Compression_Test Swelling_Test Swelling Measurement Washing->Swelling_Test Stress_Strain Stress-Strain Curves Tensile_Test->Stress_Strain Compression_Test->Stress_Strain Swelling_Ratio_Calc Swelling Ratio Calculation Swelling_Test->Swelling_Ratio_Calc Modulus_Calc Modulus Calculation Stress_Strain->Modulus_Calc

Caption: Workflow for hydrogel synthesis and mechanical characterization.

References

Efficacy of pHPMA-based drug delivery systems compared to traditional methods

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug delivery is continually evolving, with a pressing need for systems that can enhance therapeutic efficacy while minimizing systemic toxicity. Among the frontrunners in advanced drug delivery are N-(2-hydroxypropyl) methacrylamide (pHPMA) copolymers. This guide provides a comprehensive comparison of pHPMA-based drug delivery systems against traditional methods, supported by experimental data, detailed protocols, and visual representations of key mechanisms.

Superior Pharmacokinetics and Biodistribution with pHPMA

pHPMA-based drug delivery systems consistently demonstrate improved pharmacokinetic profiles and more favorable biodistribution compared to traditional drug formulations. By conjugating drugs to a pHPMA backbone, their solubility is increased, circulation half-life is extended, and accumulation in target tissues, such as tumors, is significantly enhanced. This is largely attributed to the Enhanced Permeability and Retention (EPR) effect, where the larger size of the polymer-drug conjugate allows it to passively accumulate in the leaky vasculature of tumors.[1]

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from preclinical studies, comparing pHPMA-drug conjugates and other nanoparticle systems to their free drug counterparts.

DrugFormulationCirculation Half-life (t½)Area Under the Curve (AUC)Tumor AccumulationReference
DoxorubicinFree DoxorubicinShortLowLow[1]
DoxorubicinpHPMA-Doxorubicin ConjugateProlongedHigh3-5x higher tumor-to-blood ratio[1]
PaclitaxelFree Paclitaxel (in Cremophor EL)ShortLowLow[2]
PaclitaxelPolymer-Blend Nanoparticles2x increase in plasma retention-6.5x higher than free drug[2]

Table 1: Comparison of Pharmacokinetic Parameters. This table highlights the significant improvements in circulation time and tumor accumulation achieved by conjugating drugs to pHPMA or encapsulating them in nanoparticles.

Delving into the Mechanisms: A Visual Guide

To better understand the advantages of pHPMA-based systems, it is crucial to visualize the underlying biological and experimental processes.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_normal_tissue Normal Tissue cluster_tumor_tissue Tumor Tissue Bloodstream Bloodstream (Normal vs. Tumor Vasculature) Normal_Cells Normal Cells Bloodstream->Normal_Cells Tight Junctions (Prevent Extravasation) Tumor_Cells Tumor Cells Bloodstream->Tumor_Cells Leaky Vasculature (Allows Extravasation) Poor_Lymphatic_Drainage Poor Lymphatic Drainage Tumor_Cells->Poor_Lymphatic_Drainage Retention Free_Drug Free Drug Free_Drug->Bloodstream pHPMA_Conjugate pHPMA-Drug Conjugate pHPMA_Conjugate->Bloodstream pHPMA_Conjugate->Tumor_Cells

Caption: The Enhanced Permeability and Retention (EPR) Effect.

The EPR effect is a cornerstone of the enhanced efficacy of pHPMA-based drug delivery to tumors. The leaky blood vessels characteristic of tumors allow the large pHPMA-drug conjugates to pass into the tumor tissue, where they are retained due to poor lymphatic drainage.

Cellular_Uptake pHPMA_Conjugate pHPMA-Drug Conjugate Cell_Membrane Cell Membrane pHPMA_Conjugate->Cell_Membrane Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Cell_Membrane->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acidic pH or Enzymatic Cleavage Cytoplasm Cytoplasm Drug_Release->Cytoplasm Nucleus Nucleus (Drug Target) Cytoplasm->Nucleus

Caption: Cellular Uptake and Intracellular Drug Release.

Once at the tumor site, pHPMA-drug conjugates are taken up by cancer cells through endocytosis. The acidic environment of endosomes and lysosomes then triggers the cleavage of the linker between the drug and the polymer, releasing the active therapeutic agent inside the cell.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Determination of Drug Circulation Half-Life in Mice
  • Animal Model: Healthy, 6-8 week old BALB/c mice are used.

  • Drug Administration: The pHPMA-drug conjugate or free drug is administered intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: At various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), small blood samples (approximately 20-30 µL) are collected from the saphenous vein.

  • Sample Processing: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of the drug in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data is plotted, and the circulation half-life (t½) is calculated using pharmacokinetic modeling software.

In Vivo Tumor Accumulation Measurement
  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with cancer cells to establish a tumor model.

  • Drug Administration: Once tumors reach a palpable size, the pHPMA-drug conjugate (often labeled with a fluorescent dye or radioisotope) or the free drug is administered intravenously.

  • Tissue Harvesting: At a predetermined time point (e.g., 24h or 48h post-injection), mice are euthanized, and the tumor and major organs (liver, spleen, kidneys, heart, lungs) are excised.

  • Quantification:

    • Fluorescence Imaging: If a fluorescent label is used, the excised tissues are imaged using an in vivo imaging system (IVIS) to quantify the fluorescence intensity.

    • Radioactivity Measurement: If a radioisotope is used, the radioactivity in each tissue is measured using a gamma counter.

    • HPLC/LC-MS: The concentration of the drug in homogenized tissue samples can also be quantified by HPLC or LC-MS.

  • Data Analysis: The amount of drug accumulated in the tumor is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Synthesis and Characterization of pHPMA-Drug Conjugates
  • Polymer Synthesis: The pHPMA copolymer backbone is synthesized via free radical polymerization or a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer) to achieve a desired molecular weight and low polydispersity.

  • Drug Modification: The drug molecule is often chemically modified to introduce a reactive group that can be conjugated to the polymer.

  • Conjugation: The modified drug is then covalently attached to the pHPMA backbone through a linker. The linker is often designed to be cleavable under specific conditions, such as the acidic environment of tumors.

  • Purification: The resulting pHPMA-drug conjugate is purified to remove any unreacted drug or polymer using techniques like dialysis or size exclusion chromatography.

  • Characterization: The structure and properties of the conjugate are confirmed using various analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer conjugate.

    • UV-Vis Spectroscopy or HPLC: To quantify the amount of drug conjugated to the polymer (drug loading).

Conclusion

The evidence strongly supports the superior efficacy of pHPMA-based drug delivery systems over traditional methods. Through mechanisms like the EPR effect and controlled intracellular drug release, these systems offer the potential for more effective and less toxic cancer therapies. The provided data, diagrams, and experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to advance the field of targeted drug delivery.

References

A Comparative Guide to HPMA and HEMA-Based Scaffolds for Tissue Engineering and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a scaffold material is a critical decision that significantly impacts the outcome of in vitro and in vivo studies. Among the synthetic polymers, poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) have emerged as prominent candidates for hydrogel-based scaffolds due to their biocompatibility and tunable properties. This guide provides an objective comparison of HPMA and HEMA-based scaffolds, supported by experimental data, to aid in the selection of the most appropriate material for specific research applications.

At a Glance: Key Performance Differences

PropertyHPMA-Based ScaffoldsHEMA-Based ScaffoldsKey Considerations
Biocompatibility & Tissue Interaction Generally exhibits superior biocompatibility, promoting greater tissue and axonal ingrowth in vivo.[1]Good biocompatibility, but may show less tissue integration compared to HPMA.[1]The specific application and desired level of tissue interaction are crucial.
Mechanical Properties Can be tailored, but may have a lower elastic modulus compared to some HEMA copolymers.[2]Mechanical properties are highly tunable through copolymerization, for instance with methyl methacrylate (MMA) to increase strength.[3][4]The required mechanical strength for the target tissue should guide material selection.
Hydration & Swelling Higher HPMA content in copolymers leads to increased hydration.[2]Swelling is influenced by crosslinker density and copolymer composition.Swelling behavior affects nutrient transport and drug diffusion.
Drug Release Kinetics Tends to exhibit a sustained drug release profile.[2]Can show a faster, burst-release profile, which can be modulated by copolymerization.[2]The desired release profile for the specific therapeutic agent is a key factor.

In-Depth Performance Comparison

Mechanical Properties

The mechanical integrity of a scaffold is paramount to provide structural support for regenerating tissues. The properties of both HPMA and HEMA-based scaffolds can be significantly altered by adjusting the monomer and crosslinker concentrations, as well as by copolymerization with other monomers.

Scaffold TypeCompressive Modulus (kPa)Tensile Modulus (kPa)Compressive Strength (kPa)Tensile Strength (kPa)Reference
p(HEMA-co-MMA) (HC40)94 ± 4.71-2450 ± 420-[5]
p(HEMA-co-MMA) (HC30)28.41 ± 1.42-1800 ± 210-[5]
p(HEMA-co-MMA) (HC20)15.14 ± 0.75-1080 ± 340-[5]
p(HEMA-co-MMA)16.14–38.800.5–2254.24–932.424.37–30.64[4][6]
Pure pHEMA---51[7]
p(HEMA-co-MMA) (5% MMA)---37.2[7]
p(HEMA-co-MMA) (20% MMA)---885.54[7]
p(HEMA-co-HPMA) (4:1)Elastic Modulus decreased by 31% compared to p(HEMA)---[2]
p(HEMA-co-HPMA) (1:1)Elastic Modulus decreased by 16% compared to p(HEMA-co-HPMA) (4:1)---[2]

Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.

Biocompatibility and In Vivo Performance

Biocompatibility is a critical factor for any material intended for in vivo applications. Both HPMA and HEMA are generally considered biocompatible. However, studies directly comparing the two in a spinal cord injury model revealed superior performance of HPMA scaffolds.

A study by Hejčl et al. (2019) implanted HPMA, plain HEMA, and fibronectin-modified HEMA (HEMA-Fn) scaffolds into a rat spinal cord lesion. The results demonstrated that HPMA scaffolds promoted significantly more connective tissue and axonal ingrowth compared to plain HEMA scaffolds.[1] While the HEMA-Fn scaffold showed some improvement over the plain HEMA scaffold, the HPMA scaffold still exhibited a greater amount of neurofilament ingrowth, indicating better support for axonal regeneration.[1]

In Vitro Cytotoxicity: While direct comparative studies on the cytotoxicity of HPMA and HEMA scaffolds are limited, standard assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are commonly used to assess cell viability. In general, both materials are expected to show low cytotoxicity. For instance, studies on p(HEMA-co-MMA) scaffolds have demonstrated high cell viability with human dermal fibroblasts.[5]

Drug Release Kinetics

The drug release profile from a scaffold is crucial for controlled and sustained therapeutic effects. The chemical nature of the hydrogel plays a significant role in modulating drug release.

A comparative study by Kucińska-Lipka et al. (2019) investigated the release of a drug surrogate (FITC-dextran) from p(HEMA) and p(HEMA-co-HPMA) hydrogels. The study found that p(HEMA) exhibited a fast, burst release, while the compositions containing HPMA demonstrated a more sustained release pattern.[2] This suggests that the incorporation of HPMA can be a strategy to achieve prolonged drug delivery.

Experimental Protocols

Synthesis of Porous Methacrylate Hydrogels

A common method for creating porous scaffolds involves free-radical copolymerization in the presence of a porogen, such as ammonium oxalate crystals.

  • Monomer Solution Preparation: Prepare a solution containing the monomer (HEMA or HPMA), a crosslinker (e.g., ethylene glycol dimethacrylate), and an initiator (e.g., ammonium persulfate).

  • Porogen Addition: Add needle-like ammonium oxalate crystals to the monomer solution. The size and orientation of these crystals will determine the pore structure of the final scaffold.

  • Polymerization: Initiate polymerization, for example, by adding a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Porogen Leaching: After polymerization, immerse the hydrogel in a suitable solvent (e.g., deionized water) to leach out the porogen, leaving behind an interconnected porous network.

  • Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before in vitro or in vivo use.

In Vivo Scaffold Implantation (Spinal Cord Injury Model)

The following is a generalized protocol based on the study by Hejčl et al. (2019) for implanting scaffolds in a rat spinal cord injury model.[1]

  • Animal Model: Use adult female rats.

  • Anesthesia and Laminectomy: Anesthetize the animal and perform a laminectomy at the desired spinal cord level (e.g., T8-T9).

  • Spinal Cord Lesion: Create a defined lesion in the spinal cord, for example, a lateral hemisection.

  • Scaffold Implantation: Carefully place the sterilized scaffold into the lesion cavity.

  • Wound Closure: Suture the muscle and skin layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and manual bladder expression.

  • Histological Analysis: After a predetermined period (e.g., 3 months), perfuse the animals, dissect the spinal cords, and process the tissue for histological staining (e.g., hematoxylin and eosin for general morphology, and immunohistochemistry for specific markers like neurofilaments).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of scaffold materials.

  • Scaffold Preparation: Prepare scaffold extracts by incubating the sterilized material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or primary cells relevant to the application) in a 96-well plate and allow them to adhere overnight.

  • Extract Exposure: Replace the culture medium with the prepared scaffold extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Visualizing the Processes

To better understand the experimental workflows and relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Scaffold Synthesis cluster_invivo In Vivo Implantation cluster_invitro In Vitro Cytotoxicity (MTT) Monomer Monomer Solution (HEMA or HPMA) Porogen Add Porogen (Ammonium Oxalate) Monomer->Porogen Polymerize Polymerization Porogen->Polymerize Leach Porogen Leaching Polymerize->Leach Sterilize Sterilization Leach->Sterilize Implant Scaffold Implantation Sterilize->Implant Extract Prepare Extracts Sterilize->Extract Animal Animal Model (Rat) Lesion Spinal Cord Lesion Animal->Lesion Lesion->Implant Analysis Histological Analysis Implant->Analysis Result1 Result1 Analysis->Result1 Tissue Ingrowth Data Expose Expose Cells to Extracts Extract->Expose Cells Seed Cells Cells->Expose MTT MTT Assay Expose->MTT Measure Measure Absorbance MTT->Measure Result2 Result2 Measure->Result2 Cell Viability Data Drug_Release_Pathway cluster_scaffold Hydrogel Scaffold cluster_release Release Mechanisms Drug Drug Encapsulated in Scaffold Matrix Diffusion Diffusion through Porous Network Drug->Diffusion Primary Mechanism Swelling Swelling-controlled Release Drug->Swelling Degradation Matrix Degradation Drug->Degradation ReleasedDrug ReleasedDrug Diffusion->ReleasedDrug Released Drug Swelling->ReleasedDrug Degradation->ReleasedDrug

References

Advantages of using HPMA over other methacrylates in coatings

Author: BenchChem Technical Support Team. Date: December 2025

2-Hydroxypropyl methacrylate (HPMA) is emerging as a preferred monomer in the formulation of high-performance coatings, offering a distinct set of advantages over other commonly used methacrylates such as 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA), and butyl methacrylate (BMA). This guide provides an objective comparison of HPMA's performance, supported by experimental data, to assist researchers, scientists, and formulation chemists in making informed decisions for their coating applications.

Key Performance Advantages of HPMA-Based Coatings

Incorporating HPMA into coating formulations can lead to significant improvements in several critical properties, including adhesion, durability, and biocompatibility. The presence of a hydroxyl group and a secondary carbon on its propyl chain distinguishes HPMA from other methacrylates, influencing its performance characteristics.

One of the most notable advantages of HPMA is its lower potential to cause allergic reactions compared to HEMA.[1][2] This makes it a safer alternative in applications where skin contact is a possibility.

Adhesion

The hydroxyl groups in HPMA promote strong adhesion to a variety of substrates.[2] Experimental data from a comparative study on UV-curable coatings demonstrated that both HPMA and HEMA exhibit excellent adhesion.

PropertyHPMAHEMATest MethodSubstrate
Adhesion (MPa) 1.51.5Pull-off Adhesion TestGlass, Aluminum

Table 1: Adhesion strength of HPMA and HEMA-based coatings.

Mechanical Properties and Durability

HPMA contributes to the overall robustness and longevity of coatings. Its structure can enhance properties like abrasion resistance, a key factor for durable finishes.

PropertyHPMAHEMATest Method
Abrasion Resistance (Gloss Units after Abrasion) 66 GU-Abrasion Test
Reactivity (Tmax in °C) 8895Polymerization Temperature Measurement

Table 2: Abrasion resistance and reactivity of HPMA and HEMA in coatings.

The lower reactivity of HPMA, as indicated by the lower maximum polymerization temperature (Tmax), can offer better control during the curing process.

Water Resistance and Hydrophilicity

The hydrophilic nature of HPMA, attributed to its hydroxyl group, influences its interaction with water. In a study on hydrogels, which provides insights relevant to coating properties, copolymers containing HPMA demonstrated increased total hydration compared to those with only HEMA. This suggests that HPMA can enhance the water absorption characteristics of a polymer matrix.

Copolymer Composition (HEMA:HPMA mole ratio)Total Hydration Increase (relative to 100% HEMA)
4:1 25%
1:1 46%

Table 3: Effect of HPMA on the total hydration of HEMA-based copolymers.[3]

This property can be strategically utilized in coating formulations to either enhance waterborne systems or, when balanced with hydrophobic monomers, to control the coating's response to moisture.

Chemical Structure and its Implications

The performance differences between HPMA and other methacrylates can be attributed to their molecular structures. The following diagrams illustrate the chemical structures of HPMA, HEMA, MMA, and BMA.

Methacrylate_Structures cluster_HPMA HPMA (this compound) cluster_HEMA HEMA (2-Hydroxyethyl Methacrylate) cluster_MMA MMA (Methyl Methacrylate) cluster_BMA BMA (Butyl Methacrylate) HPMA_node C₇H₁₂O₃ HEMA_node C₆H₁₀O₃ MMA_node C₅H₈O₂ BMA_node C₈H₁₄O₂ Adhesion_Test_Workflow prep Substrate Preparation coat Coating Application and Curing prep->coat dolly Attach Dolly with Adhesive coat->dolly pull Apply Perpendicular Force dolly->pull measure Measure Force at Detachment (MPa) pull->measure

References

Comparative Analysis of HPMA and HEMA Allergenicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the allergenicity of 2-hydroxypropyl methacrylate (HPMA) and 2-hydroxyethyl methacrylate (HEMA), two common monomers in the formulation of various medical and cosmetic products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their allergenic potential, supported by experimental data and methodologies.

Executive Summary

Data Presentation: Quantitative Comparison of Allergenicity

The following table summarizes quantitative data from clinical patch test studies, highlighting the differing sensitization rates of HPMA and HEMA.

Study/Parameter HEMA Positive Patch Test Rate (%) HPMA Positive Patch Test Rate (%) Patient Population Reference
Raposo et al.>90%64.1%Patients with known acrylate allergies[1]
Aalto-Korte et al. (2017)1.7%1.0%5,920 consecutively patch-tested patients[2][3]

These data clearly indicate that while both monomers can induce sensitization, HEMA is associated with a significantly higher frequency of positive allergic reactions in clinical settings.

Experimental Protocols

To provide a framework for the assessment of methacrylate allergenicity, two key experimental methodologies are detailed below: the human Cell Line Activation Test (h-CLAT) and the Lymphocyte Transformation Test (LTT).

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that assesses the skin sensitization potential of a substance by measuring the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1), which serves as a surrogate for dendritic cells.[4]

Methodology:

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin. Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Dose Range Finding: A preliminary cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration range of HPMA and HEMA to be tested. The concentrations should be sub-cytotoxic.[6]

  • Exposure: THP-1 cells are seeded at a density of 0.1 × 10^6 cells/mL or 0.2 × 10^6 cells/mL and pre-cultured for 72 or 48 hours, respectively.[4] The cells are then exposed to various concentrations of HPMA and HEMA, along with positive (e.g., nickel sulfate) and negative (solvent) controls, for 24 hours.[7]

  • Staining and Flow Cytometry: After exposure, cells are washed and stained with fluorescently labeled antibodies against CD86 and CD54. An Fc receptor blocking step is included to prevent non-specific antibody binding.[6] The expression levels of the markers are then quantified using a flow cytometer.

  • Data Analysis: The Relative Fluorescence Intensity (RFI) for CD86 and CD54 is calculated for each concentration. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any tested concentration with cell viability ≥ 50%.[7]

Lymphocyte Transformation Test (LTT)

The LTT is an ex vivo diagnostic tool used to detect delayed-type allergic reactions by measuring the proliferation of T-lymphocytes upon re-exposure to a specific allergen.[8]

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized whole blood of a sensitized individual using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: The isolated PBMCs are washed and cultured in a suitable medium. The cells are then stimulated with various concentrations of HPMA or HEMA, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone) for 4 to 6 days.[8]

  • Measurement of Lymphocyte Proliferation: Proliferation can be assessed by several methods:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures during the final hours of incubation. Proliferating cells incorporate the thymidine, and the amount of radioactivity is measured using a scintillation counter.[9]

    • Flow Cytometry: The presence of activated memory T-lymphocytes can be determined by staining for activation markers (e.g., CD69, HLA-DR) and analyzing the cells by flow cytometry.[8]

  • Data Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation of the antigen-stimulated cultures by the mean proliferation of the unstimulated control cultures. An SI greater than a predefined cutoff (typically 2 or 3) is considered a positive result, indicating sensitization to the specific methacrylate.

Mandatory Visualization: Signaling Pathways in Allergic Contact Dermatitis

The following diagrams illustrate the key signaling pathways involved in the initiation of an allergic response to methacrylates, from the initial contact with the skin to the activation of T-lymphocytes.

Experimental Workflow for h-CLAT cluster_0 Cell Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Interpretation Culture THP-1 Cell Culture DoseFind Dose Range Finding (Cytotoxicity Assay) Culture->DoseFind Exposure 24h Exposure to HPMA/HEMA DoseFind->Exposure Determine sub-cytotoxic concentrations Staining Staining with Anti-CD86 & Anti-CD54 Antibodies Exposure->Staining Flow Flow Cytometry Analysis Staining->Flow RFI Calculate Relative Fluorescence Intensity (RFI) Flow->RFI Classification Classify as Sensitizer or Non-sensitizer RFI->Classification

Caption: Experimental Workflow for the human Cell Line Activation Test (h-CLAT).

Signaling Pathway of Allergic Contact Dermatitis cluster_0 Sensitization Phase cluster_1 Antigen Presentation cluster_2 T-Cell Activation Hapten Methacrylate (Hapten) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Protein Skin Protein Protein->HaptenProtein DC_uptake Uptake and Processing HaptenProtein->DC_uptake Recognized by DC DC Dendritic Cell (DC) DC->DC_uptake DC_maturation DC Maturation & Migration to Lymph Node DC_uptake->DC_maturation APC Antigen Presenting Cell (APC) DC_maturation->APC Signal1 Signal 1: TCR-MHC/Peptide Interaction APC->Signal1 Presents Antigen via MHC Signal2 Signal 2: CD28-CD80/86 Interaction APC->Signal2 Expresses CD80/86 NaiveT Naive T-Cell TCR T-Cell Receptor (TCR) NaiveT->TCR CD28 CD28 NaiveT->CD28 TCR->Signal1 CD28->Signal2 ActivatedT Activated T-Cell Signal1->ActivatedT Signal2->ActivatedT Proliferation Proliferation & Differentiation ActivatedT->Proliferation

Caption: Simplified signaling pathway of T-cell activation in methacrylate-induced allergic contact dermatitis.

References

Performance of pHPMA as a Drug Carrier: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) with other leading hydrophilic polymers—poly(ethylene glycol) (PEG), polyvinyl alcohol (PVA), and dextran—reveals its significant potential in the field of drug delivery. This guide provides a comprehensive analysis of jejich relative performance based on key preclinical parameters, detailed experimental protocols, and visual representations of underlying biological mechanisms.

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing off-target toxicity. Hydrophilic polymers have emerged as a cornerstone in this endeavor, acting as carriers that can improve the pharmacokinetic profile and biodistribution of conjugated drugs. Among these, pHPMA has garnered considerable attention due to its biocompatibility, low immunogenicity, and tunable properties. This guide offers a comparative overview of pHPMA's performance against other widely used hydrophilic polymers.

Comparative Performance Analysis

The efficacy of a polymer-drug conjugate is determined by a multitude of factors, including its ability to carry a sufficient amount of the drug, release it at the target site in a controlled manner, circulate in the bloodstream for an adequate duration, and effectively inhibit disease progression with minimal toxicity. The following tables summarize the performance of pHPMA in comparison to PEG, PVA, and dextran across these critical parameters.

PolymerDrug Loading Capacity (%)Drug Release ProfileReference
pHPMA 5 - 15pH- and enzyme-sensitive[1]
PEG 5 - 10Often requires cleavable linkers[2]
Dextran 10 - 20pH- and enzyme-sensitive[3]
PVA Variable, can be high in hydrogelsSwelling-controlled[4][5]
Table 1: Drug Loading Capacity and Release Characteristics. This table provides a general comparison of the drug loading capacity and typical release mechanisms for the different polymers. The exact values can vary significantly depending on the drug, conjugation chemistry, and polymer molecular weight.
PolymerCirculation Half-life (t1/2)Tumor AccumulationReference
pHPMA Long (hours to days)High (EPR effect)[1]
PEG Long (hours to days)High (EPR effect)[2]
Dextran Variable (dependent on MW)Moderate to High[3]
PVA Shorter (if not crosslinked)Lower[4][5]
Table 2: In Vivo Pharmacokinetics and Tumor Targeting. This table highlights the pharmacokinetic behavior and tumor accumulation potential of the polymers. Longer circulation half-lives generally lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.
PolymerIn Vivo Efficacy (Tumor Growth Inhibition)ToxicityReference
pHPMA SignificantLow[1]
PEG SignificantLow, but concerns about immunogenicity[2]
Dextran Moderate to SignificantGenerally low[3]
PVA ModerateLow[4][5]
Table 3: Preclinical Efficacy and Safety Profile. This table summarizes the general findings on the in vivo antitumor efficacy and toxicity of drug conjugates based on these polymers.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of drug carrier performance. The following sections provide outlines for key experimental protocols.

Determination of Drug Loading Capacity using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of drug covalently bound to the polymer.

Principle: The polymer-drug conjugate is hydrolyzed to release the drug, which is then quantified by HPLC against a standard curve of the free drug.

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of the free drug of known concentrations in a suitable solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer-drug conjugate.

    • Dissolve the conjugate in a suitable buffer or solvent.

    • Add a hydrolyzing agent (e.g., acid, base, or specific enzyme) to cleave the linker and release the drug.

    • Neutralize the reaction mixture if necessary.

    • Filter the sample to remove any precipitated polymer.

  • HPLC Analysis:

    • Inject the prepared standards and sample solutions into an HPLC system equipped with an appropriate column and detector for the drug of interest.

    • Develop a suitable gradient or isocratic elution method to achieve good separation of the drug from any potential interferences.

    • Record the peak area of the drug for each standard and the sample.

  • Calculation:

    • Construct a standard curve by plotting the peak area versus the concentration of the drug standards.

    • Determine the concentration of the drug in the sample solution from the standard curve.

    • Calculate the drug loading capacity (DLC) as a weight percentage: DLC (%) = (Mass of drug in conjugate / Total mass of conjugate) x 100

In Vitro Drug Release Kinetics using Dialysis

Objective: To determine the rate and extent of drug release from the polymer conjugate under simulated physiological conditions.

Principle: The polymer-drug conjugate is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released free drug to diffuse out into a surrounding release medium, while retaining the polymer conjugate. The concentration of the released drug in the medium is measured over time.[6][7][8][9]

Protocol:

  • Dialysis Membrane Preparation:

    • Select a dialysis membrane with an MWCO that is large enough to allow free passage of the drug but small enough to retain the polymer-drug conjugate.

    • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

  • Experimental Setup:

    • Accurately prepare a solution of the polymer-drug conjugate in a known volume of release medium (e.g., phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.0 to simulate physiological and endosomal conditions, respectively).

    • Load the conjugate solution into the dialysis bag and securely seal both ends.

    • Place the dialysis bag in a larger vessel containing a known volume of fresh release medium.

    • Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling:

    • At predetermined time points, withdraw a small aliquot of the release medium from the external vessel.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the removed sample volumes.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of the polymer-drug conjugate in a preclinical animal model.[10][11][12]

Principle: Tumor-bearing animals are treated with the polymer-drug conjugate, a free drug control, a vehicle control, and potentially a polymer-only control. Tumor growth is monitored over time to assess the therapeutic effect.

Protocol:

  • Animal Model:

    • Select an appropriate tumor model (e.g., subcutaneous xenograft or orthotopic model) in immunocompromised or syngeneic mice.

    • Inoculate the animals with a specific number of cancer cells.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomly assign the tumor-bearing animals to different treatment groups (typically n=5-10 animals per group):

      • Vehicle control (e.g., saline or PBS)

      • Free drug at its maximum tolerated dose (MTD)

      • Polymer-drug conjugate at an equivalent drug dose

      • (Optional) Polymer carrier alone (to assess any intrinsic antitumor activity)

  • Drug Administration:

    • Administer the treatments to the animals via a clinically relevant route (e.g., intravenous injection).

    • Follow a predetermined treatment schedule (e.g., once or twice a week for several weeks).

  • Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • Define the study endpoint, which could be a specific tumor volume, a predetermined time point, or signs of significant morbidity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.

    • Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes involved in drug delivery can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Caption: The Enhanced Permeability and Retention (EPR) effect in solid tumors.

Lysosomotropic_Delivery Extracellular Extracellular Space pHPMA-Drug Conjugate CellMembrane Cell Membrane Extracellular:conj->CellMembrane Endocytosis Endosome Endosome (pH ~6.0-6.5) CellMembrane->Endosome Lysosome Lysosome (pH ~4.5-5.0) Enzymes Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Cytosol Cytosol DrugRelease->Cytosol Target Intracellular Target (e.g., Nucleus) Cytosol->Target Pharmacological Action

Caption: Lysosomotropic drug delivery pathway of a pHPMA-drug conjugate.

References

Head-to-Head In Vivo Comparison: HPMA vs. PEGylated Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo performance of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers and PEGylated nanoparticles. This guide provides a synthesis of experimental data on their pharmacokinetics, biodistribution, and tumor accumulation, supported by detailed methodologies.

The development of effective nanomedicines hinges on optimizing the in vivo behavior of drug delivery systems. Among the most promising platforms are hydrophilic polymers like HPMA copolymers and the widely adopted PEGylated nanoparticles. Both strategies aim to prolong circulation times, reduce immunogenicity, and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. This guide offers a direct comparison of their in vivo performance, drawing upon key experimental findings to inform the rational design of next-generation drug carriers.

Comparative Analysis of In Vivo Performance

A pivotal study directly comparing non-PEGylated and PEGylated HPMA-based block copolymers revealed significant advantages conferred by PEGylation in terms of tumor accumulation.[1] This head-to-head comparison demonstrated that the incorporation of polyethylene glycol (PEG) side chains into HPMA block copolymers led to a continuous increase in tumor accumulation.[1]

Nanoparticle Characteristics

The physicochemical properties of nanoparticles are critical determinants of their in vivo fate. The following table summarizes the characteristics of non-PEGylated and PEGylated HPMA copolymers from a comparative study.

Nanoparticle TypeCompositionHydrodynamic Radius (nm)Reference
HPMA-LMA Block Copolymer p(HPMA)-b-p(LMA)112.8[2]
PEGylated HPMA-LMA (5% PEG) p(HPMA-co-PEG-MA)-b-p(LMA)38.4[2]
PEGylated HPMA-LMA (7% PEG) p(HPMA-co-PEG-MA)-b-p(LMA)37.8[2]
PEGylated HPMA-LMA (11% PEG) p(HPMA-co-PEG-MA)-b-p(LMA)53.0[2]
Pharmacokinetics and Biodistribution

PEGylation of HPMA block copolymers was shown to decrease the size of their micellar aggregates, which in turn reduced their uptake by the liver and spleen, leading to higher concentrations in the blood pool.[1] The block copolymer with 7% PEGylation exhibited the most favorable organ distribution, with the highest blood circulation levels and the lowest hepatic and splenic uptake.[1]

OrganNon-PEGylated HPMA-LMA (%ID/g at 4h)PEGylated HPMA-LMA (7% PEG) (%ID/g at 4h)Reference
Blood ~1.5~3.0[1][2]
Liver ~8.0~2.5[1][2]
Spleen 4.841.64[2]
Kidneys ~2.0~2.5[1][2]
Tumor ~1.0~2.5[1][2]

Note: Values are approximated from graphical data presented in the source.

Remarkably, the study found a continuous increase in tumor accumulation with increasing PEGylation, independent of the blood pool concentration.[1] The highest tumor enrichment was observed with 11% PEG side chains.[1] This suggests that beyond simply extending circulation time, PEGylation of HPMA copolymers may have a more direct impact on improving tumor delivery.

In a separate comparative study, the biodistribution of linear HPMA copolymers was compared to that of branched poly(amido amine) (PAMAM) dendrimers in tumor-bearing mice.[3][4] This study highlighted the influence of molecular weight and polymer architecture on in vivo distribution. For instance, a high molecular weight PAMAM dendrimer showed extended plasma circulation and enhanced tumor accumulation compared to the other polymers tested.[3][4] While not a direct comparison to PEGylated nanoparticles of a different core, this study underscores the tunability of HPMA copolymers and the importance of architectural design in dictating their in vivo performance.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following protocols are based on the methodologies described in the cited literature for the in vivo comparison of HPMA-based nanoparticles.

Synthesis and Radiolabeling of PEGylated HPMA-based Block Copolymers

HPMA-based block copolymers with a hydrophobic lauryl methacrylate (LMA) block and a hydrophilic HPMA block containing varying amounts of PEG side chains were synthesized via controlled radical polymerization.[1] For in vivo tracking, the polymers were radiolabeled with the positron emitter ¹⁸F.[1]

Animal Model and In Vivo Biodistribution Studies

The in vivo experiments were conducted in Sprague-Dawley rats bearing Walker 256 mammary carcinomas.[1] The radiolabeled polymers were administered intravenously. The biodistribution of the nanoparticles was monitored over 4 hours using small animal positron emission tomography (PET) imaging, followed by ex vivo biodistribution analysis of organs and the tumor to quantify the percentage of the injected dose per gram of tissue (%ID/g).[1]

Visualizing Key Processes

To better understand the experimental approach and the underlying biological principles, the following diagrams illustrate a typical in vivo experimental workflow and the mechanism of nanoparticle accumulation in tumors.

experimental_workflow cluster_preparation Nanoparticle Preparation cluster_animal_model In Vivo Study cluster_analysis Data Analysis synthesis Synthesis of (PEGylated) HPMA Copolymers radiolabeling Radiolabeling with ^18F synthesis->radiolabeling iv_injection Intravenous Injection of Radiolabeled Nanoparticles radiolabeling->iv_injection tumor_induction Tumor Induction (e.g., Walker 256 in rats) tumor_induction->iv_injection pet_imaging PET Imaging (e.g., up to 4h post-injection) iv_injection->pet_imaging ex_vivo Ex Vivo Biodistribution (Organ & Tumor Harvesting) pet_imaging->ex_vivo quantification Quantification of Radioactivity (%ID/g) ex_vivo->quantification

Caption: A generalized workflow for in vivo biodistribution analysis.

EPR_effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue blood_stream Nanoparticles in Circulation (HPMA or PEGylated) leaky_vasculature Leaky Tumor Vasculature (Fenestrations) blood_stream->leaky_vasculature Extravasation endothelial_cells Normal Endothelium (Tight Junctions) tumor_cells Tumor Cells leaky_vasculature->tumor_cells Accumulation & Retention impaired_lymphatics Impaired Lymphatic Drainage

Caption: The Enhanced Permeability and Retention (EPR) effect pathway.

Conclusion

The available direct comparative data suggests that while both HPMA copolymers and PEGylated nanoparticles are effective drug delivery platforms, the PEGylation of HPMA copolymers can significantly enhance tumor accumulation. This is attributed to a combination of reduced nanoparticle aggregate size, leading to decreased clearance by the mononuclear phagocyte system, and potentially other factors that facilitate tumor targeting. The choice between HPMA and PEGylated nanoparticles will ultimately depend on the specific drug candidate, the target indication, and the desired pharmacokinetic profile. The findings underscore the importance of systematic in vivo evaluation and the potential for synergistic benefits by combining features of different polymer systems. Further head-to-head studies with a wider range of nanoparticle cores and tumor models are warranted to build a more comprehensive understanding of the relative advantages of these leading nanomedicine platforms.

References

Cross-validation of analytical techniques for pHPMA characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for pHPMA Characterization

For researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl) methacrylamide (pHPMA)-based polymers and conjugates, accurate and reliable characterization is paramount. This guide provides an objective comparison of key analytical techniques used to determine critical quality attributes of pHPMA, including molecular weight, polydispersity, drug loading, and purity. Cross-validation of these methods is essential to ensure data integrity and robustness of characterization.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an analytical technique for pHPMA characterization depends on the specific parameter of interest, desired accuracy, and sample properties. The following tables summarize the performance and applications of Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Techniques for Molecular Weight and Polydispersity Determination

ParameterSEC-MALSNMR Spectroscopy
Principle Separation by hydrodynamic volume followed by absolute molecular weight determination via light scattering.[1][2]End-group analysis or correlation of polymer backbone signals to end-group signals.[3]
Information Provided Weight-average molecular weight (Mw), Number-average molecular weight (Mn), Polydispersity Index (PDI = Mw/Mn), Radius of gyration (Rg).[1][2]Number-average molecular weight (Mn).[3]
Accuracy High for absolute Mw determination.[1]Can be accurate for low Mn polymers (<3000 g/mol ) if end-groups are well-defined and quantifiable.[3]
Precision (RSD) Typically <2% for Mw.Can be higher than SEC-MALS, dependent on spectral resolution and signal-to-noise.
Sample Requirements Soluble polymer, requires determination of dn/dc.[4]Soluble polymer, requires distinct and integrable end-group and backbone signals.[3]
Limitations Potential for column interactions, requires careful mobile phase selection.[4]Less accurate for high molecular weight polymers and complex architectures where end-groups are difficult to detect.[3]

Table 2: Comparison of Techniques for Drug Loading and Purity Assessment

ParameterUV-Vis SpectroscopyNMR SpectroscopyHPLC
Principle Measurement of light absorbance by a chromophore-containing drug.[5]Integration of characteristic drug signals relative to polymer signals.Separation of components based on their affinity for a stationary phase.[6]
Information Provided Drug concentration, Drug Loading Content (DLC), Encapsulation Efficiency (EE).[5][7]Molar ratio of drug to polymer, confirmation of covalent conjugation.Purity of the polymer, detection of residual monomers and impurities, quantification of free drug.[8]
Accuracy High, dependent on the accuracy of the extinction coefficient and the absence of interfering substances.[9]Good, dependent on spectral resolution and accurate integration.High, dependent on the availability of reference standards.
Precision (RSD) Typically <2%.[9]Generally <5%.Typically <2%.
Sample Requirements Soluble sample, drug must have a distinct chromophore.[5]Soluble sample with distinguishable drug and polymer signals.Soluble sample, requires a suitable mobile phase for separation.
Limitations Interference from other absorbing species, not suitable for drugs without a chromophore.Lower sensitivity compared to UV-Vis and HPLC, potential for signal overlap.Can be time-consuming to develop methods, potential for drug or polymer degradation on the column.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the characterization of pHPMA using the discussed techniques.

SEC-MALS for Molecular Weight and Polydispersity

Objective: To determine the absolute molecular weight (Mw, Mn) and polydispersity index (PDI) of pHPMA polymers.

Instrumentation:

  • HPLC system with a pump, autosampler, and degasser.

  • SEC column suitable for water-soluble polymers (e.g., TSKgel G3000SWxl).[8]

  • Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN).[8]

  • Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).[8]

  • UV-Vis detector (optional, for conjugates with a chromophore).

Protocol:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, for example, 80% methanol and 20% phosphate buffer (pH 6.5).[8] Filter the mobile phase through a 0.22 µm filter and degas thoroughly.

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved in all detectors.[8]

  • Sample Preparation: Dissolve the pHPMA sample in the mobile phase to a known concentration (typically 1-5 mg/mL). Filter the sample solution through a 0.22 µm syringe filter before injection.

  • dn/dc Determination: The specific refractive index increment (dn/dc) of the polymer in the mobile phase must be known. This can be determined offline using a dRI detector or estimated using the 100% mass recovery assumption if the exact injected mass is known.

  • Data Acquisition: Inject the prepared sample onto the equilibrated SEC system. Collect data from the MALS, dRI, and UV (if applicable) detectors.

  • Data Analysis: Use appropriate software (e.g., ASTRA) to analyze the collected data. The software will use the signals from the MALS and dRI detectors to calculate the Mw, Mn, PDI, and Rg for the pHPMA sample at each elution volume.[1]

NMR Spectroscopy for Structural Characterization and Monomer Conversion

Objective: To confirm the structure of pHPMA copolymers and determine the percentage of monomer conversion during polymerization.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Protocol:

  • Sample Preparation: Dissolve a small amount of the pHPMA sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • To determine monomer conversion, identify and integrate the signals corresponding to the vinyl protons of the monomer (typically between 5.5 and 6.5 ppm) and a characteristic signal from the polymer backbone.[10][11]

    • The conversion can be calculated using the formula: Conversion (%) = [Integral(Polymer) / (Integral(Polymer) + Integral(Monomer))] * 100

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum to obtain detailed structural information. This can help in confirming the presence of different monomer units in a copolymer and identifying the carbon backbone and side chains.[12]

  • Data Analysis: Process the NMR spectra using appropriate software. Assign the peaks to the corresponding protons or carbons in the pHPMA structure.

UV-Vis Spectroscopy for Drug Loading Quantification

Objective: To quantify the amount of a chromophore-containing drug conjugated to a pHPMA carrier.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Protocol:

  • Calibration Curve:

    • Prepare a series of standard solutions of the free drug at known concentrations in a suitable solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[7]

  • Sample Preparation: Dissolve the pHPMA-drug conjugate in the same solvent used for the calibration curve to a known concentration.

  • Absorbance Measurement: Measure the absorbance of the conjugate solution at the λmax of the drug.

  • Drug Concentration Calculation: Use the calibration curve equation to determine the concentration of the drug in the conjugate solution.

  • Drug Loading Calculation:

    • Drug Loading Content (DLC %): DLC (%) = (Mass of drug in conjugate / Mass of conjugate) * 100

    • Drug Loading Efficiency (DLE %): DLE (%) = (Mass of drug in conjugate / Initial mass of drug used in conjugation) * 100

HPLC for Purity Assessment

Objective: To assess the purity of the pHPMA polymer and detect the presence of residual monomers or other impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, degasser, and a suitable detector (e.g., UV-Vis, dRI).

  • Reversed-phase or size-exclusion column.

Protocol:

  • Method Development: Develop a suitable HPLC method that can separate the pHPMA polymer from potential impurities. This involves selecting an appropriate column, mobile phase, and gradient elution program. For purity of monomers, a reversed-phase column with a water-acetonitrile gradient is often used.[8]

  • Sample Preparation: Dissolve the pHPMA sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis: Identify and quantify the peaks corresponding to the pHPMA polymer and any impurities by comparing their retention times and detector responses to those of known standards. The purity is often expressed as the area percentage of the main peak.

Mandatory Visualization: Cross-Validation Workflow

The cross-validation of analytical techniques is a critical step to ensure the accuracy and reliability of the characterization data. A logical workflow involves using orthogonal methods to verify key parameters.

CrossValidationWorkflow cluster_synthesis pHPMA Synthesis & Purification cluster_characterization Primary Characterization cluster_validation Cross-Validation cluster_results Final Characterization Report Synthesis Synthesis of pHPMA (co)polymer or conjugate Purification Purification Synthesis->Purification SEC_MALS SEC-MALS Purification->SEC_MALS Sample NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy (for conjugates) Purification->UV_Vis HPLC HPLC Purification->HPLC MW_Validation Compare Mn SEC_MALS->MW_Validation Provides Mn, Mw, PDI NMR->MW_Validation Provides Mn Purity_Validation Confirm Purity NMR->Purity_Validation Monomer Conversion DrugLoad_Validation Compare Drug Loading NMR->DrugLoad_Validation DLC by Signal Ratio UV_Vis->DrugLoad_Validation DLC by Absorbance HPLC->Purity_Validation Impurity Profile Final_Report Comprehensive pHPMA Characterization Data MW_Validation->Final_Report Purity_Validation->Final_Report DrugLoad_Validation->Final_Report

References

Benchmarking Drug Loading Efficiency in pHPMA Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency with which a hydrogel can be loaded with a therapeutic agent is a critical parameter. This guide provides a comparative analysis of the drug loading efficiency of poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) hydrogels against other common hydrogel systems. The data presented is supported by experimental findings from various studies.

Comparative Drug Loading Efficiency

The drug loading efficiency of hydrogels is influenced by numerous factors, including the physicochemical properties of the drug, the composition and structure of the hydrogel, and the loading method employed.[1] The following table summarizes quantitative data on the drug loading capacity and encapsulation efficiency of pHPMA and other hydrogels for various drugs. It is important to note that the experimental conditions across these studies may vary, affecting direct comparability.

Hydrogel TypeDrugLoading Capacity / EfficiencyReference
pHPMA-based DoxorubicinNot explicitly quantified, but hydrogels were successfully loaded for prolonged delivery.[2]
pHEMA (modified) IbuprofenUp to 10-fold increase with copolymerization.[1]
pHEMA (modified) DiclofenacUp to 20-fold increase with copolymerization.[1]
pH-sensitive hydrogel Dexamethasone5 mg/g[3]
Chitosan-Alginate DoxorubicinRelease of 60.9% to 71.8% of loaded drug, implying successful loading.[4]
Chitosan Aerogel IbuprofenHigh drug loading reported, but not quantified.[5]
Polysaccharide-based IbuprofenVaried release indicates differing loading, with chitosan showing the most sustained release.[6]
Magnetic Chitosan Nanoparticles Doxorubicin76 - 82% Loading Efficiency[7]
Cystine-based Nanogel Doxorubicin~16% (wt% vs dry gel)[7]

Experimental Protocols

Accurate determination of drug loading is fundamental to benchmarking different hydrogel systems. Below are detailed methodologies for key experiments.

Protocol for Drug Loading in pHPMA Hydrogels (Swelling Method)

This protocol describes the loading of a drug into a pre-formed pHPMA hydrogel via the equilibrium swelling method.

Materials:

  • Pre-synthesized and dried pHPMA hydrogels of known weight.

  • Therapeutic drug (e.g., Doxorubicin hydrochloride).

  • Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for physiological conditions).

  • Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system.

  • Shaker or orbital incubator.

  • Filter paper.

Procedure:

  • Prepare a Drug Stock Solution: Dissolve a known amount of the drug in PBS to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Hydrogel Immersion: Place a pre-weighed, dried pHPMA hydrogel sample into a known volume of the drug solution.

  • Equilibrium Swelling: Place the container on a shaker at a controlled temperature (e.g., 37°C) and allow the hydrogel to swell for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After the swelling period, carefully remove the hydrogel from the solution.

  • Surface Cleaning: Gently blot the surface of the swollen hydrogel with filter paper to remove any excess, non-absorbed drug solution.

  • Quantify Unloaded Drug: Measure the concentration of the drug remaining in the supernatant (the solution the hydrogel was immersed in) using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate Drug Loading: The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the supernatant from the initial amount of drug in the solution.

Calculations:

  • Drug Loading Capacity (mg/g): (Initial mass of drug - Mass of drug in supernatant) / Dry weight of hydrogel

  • Encapsulation Efficiency (%): ((Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the drug loading efficiency of hydrogels.

G cluster_prep Preparation cluster_loading Drug Loading cluster_quantification Quantification cluster_calculation Calculation start Start prep_hydrogel Prepare and Weigh Dry Hydrogel start->prep_hydrogel prep_drug_solution Prepare Drug Solution of Known Concentration start->prep_drug_solution immerse Immerse Hydrogel in Drug Solution prep_hydrogel->immerse prep_drug_solution->immerse swell Allow to Swell to Equilibrium (e.g., 24-48h) immerse->swell remove_hydrogel Remove Swollen Hydrogel swell->remove_hydrogel blot_surface Blot Surface to Remove Excess Drug remove_hydrogel->blot_surface measure_supernatant Measure Drug Concentration in Supernatant (e.g., UV-Vis) remove_hydrogel->measure_supernatant calc_loading Calculate Drug Loading Capacity & Efficiency measure_supernatant->calc_loading end End calc_loading->end

References

Assessing the Immunogenicity of pHPMA Polymers in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe drug delivery systems is a cornerstone of modern pharmacology. Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) polymers have emerged as a promising class of drug carriers due to their favorable biocompatibility and low immunogenicity.[1][2][3] This guide provides an objective comparison of the immunogenic potential of pHPMA polymers, supported by available experimental data, to assist researchers in making informed decisions for their drug development programs.

Comparative Immunogenicity Profile

pHPMA copolymers are widely regarded as "immunologically safe," with numerous studies indicating their lack of immunogenic activity in various animal models.[2][4] This is in contrast to some other polymers, such as polyethylene glycol (PEG), which has shown the potential to elicit antibody responses in preclinical and clinical settings. The non-immunogenic nature of pHPMA is a significant advantage for its use in drug delivery, as it minimizes the risk of adverse immune reactions and ensures the therapeutic efficacy of the conjugated drug.[1][3]

Table 1: Comparison of Immunogenicity of pHPMA and PEG Polymers

FeaturepHPMA PolymersPolyethylene Glycol (PEG)
Antibody (IgG, IgM) Induction Generally considered non-immunogenic; no significant anti-pHPMA antibody production reported in multiple preclinical studies.[4]Can induce anti-PEG antibodies (IgM and IgG), which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.
Complement Activation No significant activation of the complement system has been reported.Can activate the complement system, contributing to adverse immune responses.
Cellular Immune Response Does not typically activate innate or adaptive immune cells.Can be recognized by the immune system, leading to cellular responses.
Clinical Evidence pHPMA-based drug conjugates have been evaluated in clinical trials with a favorable safety profile regarding immunogenicity.Anti-PEG antibodies have been detected in a significant portion of the healthy population and in patients treated with PEGylated drugs.

Experimental Protocols

In Vivo Immunogenicity Assessment in Animal Models

This protocol outlines a general procedure for evaluating the immunogenicity of pHPMA polymers in a murine model.

Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used for immunogenicity studies due to their robust immune response.

Materials:

  • pHPMA polymer test article

  • Control polymer (e.g., PEG)

  • Adjuvant (e.g., Freund's Complete Adjuvant for the initial immunization, Freund's Incomplete Adjuvant for subsequent boosts)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for administration

  • Blood collection supplies

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., pHPMA, PEG, vehicle control). A typical group size is 5-10 animals.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Emulsify the test and control polymers with an equal volume of Freund's Complete Adjuvant. Administer a subcutaneous or intraperitoneal injection of the emulsion (e.g., 100 µL). The dose of the polymer will depend on the specific study design.

    • Day 14 and 28 (Booster Immunizations): Prepare emulsions with Freund's Incomplete Adjuvant and administer booster injections.

  • Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at baseline (Day 0) and at specified time points after each immunization (e.g., Day 14, 28, and 42).

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store serum samples at -80°C until analysis.

  • Antibody Titer Analysis: Determine the presence and titer of anti-polymer antibodies (IgG and IgM) in the serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-pHPMA Antibody Detection

This protocol describes a standard indirect ELISA to measure the concentration of anti-pHPMA antibodies in mouse serum.

Materials:

  • High-binding 96-well ELISA plates

  • pHPMA polymer

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20, PBS-T)

  • Mouse serum samples (diluted in blocking buffer)

  • HRP-conjugated goat anti-mouse IgG and IgM secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the pHPMA polymer in coating buffer to an appropriate concentration (e.g., 10 µg/mL). Add 100 µL of the solution to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted mouse serum samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-mouse IgG or IgM (diluted in blocking buffer) to the appropriate wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Visualizing Cellular Interaction and Experimental Workflow

The following diagrams illustrate the general cellular uptake pathway for pHPMA polymers and a typical experimental workflow for assessing their immunogenicity.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm pHPMA pHPMA Polymer endosome Early Endosome pHPMA->endosome Endocytosis membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation release Drug Release (if conjugated) lysosome->release

Caption: Cellular uptake and intracellular trafficking of pHPMA polymers.

G start Start: Immunogenicity Study Design animal_model Select Animal Model (e.g., BALB/c mice) start->animal_model immunization Immunization with pHPMA/ Control Polymer + Adjuvant animal_model->immunization blood_collection Serial Blood Collection immunization->blood_collection elisa ELISA for Anti-Polymer Antibody Titer (IgG, IgM) blood_collection->elisa data_analysis Data Analysis and Comparison elisa->data_analysis conclusion Conclusion on Immunogenicity data_analysis->conclusion

Caption: Experimental workflow for in vivo immunogenicity assessment.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 2-Hydroxypropyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as 2-Hydroxypropyl methacrylate (HPMA). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices.

Chemical Identifier:

  • Name: this compound (HPMA)

  • CAS Number: 27813-02-1[1]

  • Synonyms: Methacrylic Acid Hydroxypropyl Ester, Propylene Glycol Monomethacrylate[2]

HPMA is a combustible liquid that can cause serious eye irritation and may trigger an allergic skin reaction. It is crucial to handle this chemical in well-ventilated areas and to take precautions against static discharge.[3][4]

Key Safety and Handling Data

The following table summarizes essential quantitative data for handling this compound.

ParameterValueNotes
Occupational Exposure Limits (OELs) No specific OELs established for HPMA.[5]For the stabilizer 4-methoxyphenol (MEHQ), the ACGIH TLV-TWA is 5 mg/m³.[6]
Glove Selection (General Guidance) Brief Contact: Protection class 3 or higher (>60 minutes breakthrough time).[6] Prolonged/Repeated Contact: Protection class 5 or higher (>240 minutes breakthrough time).[6]Recommended materials include Butyl rubber and Nitrile rubber.[4][7] Always consult the glove manufacturer's specific chemical resistance data.
Storage Temperature Do not exceed 30°C (86°F).[5][7]Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources.[5][8]
NFPA 704 Diamond Health: 2, Flammability: 1, Instability: 1As indicated by various safety data sheets.
Safe Handling and Disposal Workflow

The following diagram outlines the necessary steps for safely handling HPMA from initial preparation to final disposal.

HPMA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_dispense Carefully Dispense HPMA prep_materials->handle_dispense Proceed to Handling handle_use Perform Experimental Work handle_dispense->handle_use handle_close Securely Close Container After Use handle_use->handle_close emergency_spill Spill Cleanup handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure emergency_fire Fire handle_use->emergency_fire disp_collect Collect HPMA Waste in Designated, Labeled Container handle_close->disp_collect After Use disp_store Store Waste Container Securely disp_collect->disp_store disp_dispose Dispose of Waste via Approved Hazardous Waste Vendor disp_store->disp_dispose

Caption: Workflow for safe handling of this compound.

Experimental Protocols and Procedural Guidance

1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[5] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Skin Protection:

    • Gloves: Wear protective gloves made of materials such as butyl rubber or nitrile rubber.[4][7] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[6] For brief contact, a glove with a protection class of 3 or higher (> 60 minutes) is advised.[6]

    • Protective Clothing: Wear a lab coat, and for larger quantities, a chemical-resistant apron and boots are recommended.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, especially in case of mist or vapor generation, use a suitable respirator.[4][5]

2. Handling and Storage

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling.[5]

    • Take precautionary measures against static discharge.[4]

  • Storage:

    • Store in a cool, dry, well-ventilated place away from heat, sparks, and direct sunlight.[8]

    • Keep containers tightly closed when not in use.[5]

    • To prevent polymerization, HPMA should be stored in the presence of air, as the stabilizer requires oxygen to be effective.[6] Never store under inert gases.[6]

    • The storage temperature should not exceed 30°C (86°F).[5][7]

3. Spill and Emergency Procedures

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Eliminate all ignition sources.[9]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[5][8]

    • Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[8][9]

    • Clean the spill area with soap and water.[9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][9] Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and large amounts of water.[3][9] If skin irritation or a rash occurs, get medical advice.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink large amounts of water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

4. Disposal Plan

  • All waste containing HPMA must be treated as hazardous waste.

  • Collect waste in a suitable, labeled, and tightly closed container.[1]

  • Dispose of the waste through a licensed hazardous waste disposal company.[3] Do not dispose of it in drains or the environment.[3]

  • Empty containers may retain product residues and should be handled as hazardous waste.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypropyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxypropyl methacrylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。